molecular formula C9H8N2O4 B1600246 6-Nitroindoline-2-carboxylic acid CAS No. 428861-42-1

6-Nitroindoline-2-carboxylic acid

Cat. No.: B1600246
CAS No.: 428861-42-1
M. Wt: 208.17 g/mol
InChI Key: NFQWNEJEGYYGON-UHFFFAOYSA-N
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Description

6-Nitroindoline-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-2,4,8,10H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWNEJEGYYGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466507
Record name 6-nitroindoline-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60466507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428861-42-1
Record name 6-nitroindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-nitroindoline-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields where this molecule serves as a valuable building block.

Core Chemical Properties

This compound, with the CAS number 428861-42-1, is a nitro-substituted derivative of indoline-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related compounds and general chemical principles.

PropertyValueSource/Notes
Molecular Formula C₉H₈N₂O₄-
Molecular Weight 208.17 g/mol -
Appearance Expected to be a solidInferred from related compounds.
Melting Point Data not availableThe methyl ester has a melting point of 102-104 °C.
Boiling Point Data not availableExpected to decompose at high temperatures.
Solubility Data not availableLikely soluble in polar organic solvents like ethyl acetate and methanol.
pKa Data not availableThe pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03. The pKa of the indoline derivative is expected to be in a similar range.

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic nitration of indoline-2-carboxylic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The electron-donating nature of the amino group in the indoline ring directs the nitration, with the 6-nitro isomer being the predominant product.[1] An alternative chiral synthesis starting from L-phenylalanine has also been reported.[1]

The chemical reactivity of this compound is characterized by the presence of the carboxylic acid, the secondary amine, and the nitro-substituted aromatic ring. The carboxylic acid can undergo esterification, for example, to form methyl 6-nitroindoline-2-carboxylate.[1] The indoline ring can be dehydrogenated to the corresponding indole derivative. The nitro group can be reduced to an amino group, providing a pathway to a variety of functionalized indole and indoline compounds.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via nitration of indoline-2-carboxylic acid:

  • Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -15°C to -5°C).

  • Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.

  • Reaction Quenching: After the reaction is complete, pour the mixture over crushed ice.

  • Extraction and Purification: The product is typically purified by extraction with an organic solvent such as ethyl acetate, followed by pH adjustment of the aqueous layer to precipitate the product. Further purification can be achieved by recrystallization.

SynthesisWorkflow Indoline2CA Indoline-2-carboxylic Acid Reaction Nitration (-15°C to -5°C) Indoline2CA->Reaction Reagents Conc. HNO₃ Conc. H₂SO₄ Reagents->Reaction Quenching Quenching (Ice) Reaction->Quenching Purification Extraction & Purification (EtOAc, pH adjustment) Quenching->Purification Product 6-Nitroindoline-2- carboxylic Acid Purification->Product

Synthesis of this compound.

Spectral Data Interpretation

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the protons on the five-membered ring, including the chiral proton at the 2-position, and the N-H proton would also be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the nitro group), and the carbons of the indoline ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching, and characteristic absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxylic acid group and the nitro group.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer would be appropriate for its separation and quantification.[2][3][4]

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The indoline and indole scaffolds are present in many natural products and pharmaceuticals. The introduction of a nitro group provides a handle for further chemical modifications, making this compound a versatile starting material for the synthesis of libraries of potential drug candidates. For instance, derivatives of indole-2-carboxylic acid have been explored as inhibitors of various enzymes and as antiproliferative agents.[5][6][7] The aminoindoline derivatives, obtained by the reduction of the nitro group, are crucial for the synthesis of analogs of DNA-interactive antibiotics.[1]

LogicalRelationship Start This compound Reduction Reduction of Nitro Group Start->Reduction Dehydrogenation Dehydrogenation Start->Dehydrogenation Derivatization Carboxylic Acid Derivatization Start->Derivatization Aminoindoline 6-Aminoindoline Derivatives Reduction->Aminoindoline Nitroindole 6-Nitroindole Derivatives Dehydrogenation->Nitroindole AmidesEsters Amides/Esters Derivatization->AmidesEsters Bioactive Biologically Active Compounds Aminoindoline->Bioactive Nitroindole->Bioactive AmidesEsters->Bioactive

Synthetic utility of the target molecule.

References

An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in synthetic organic chemistry. This document details its chemical structure, physicochemical properties, spectroscopic characteristics, and detailed experimental protocols for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their endeavors to utilize this versatile molecule.

Chemical Structure and Identifiers

This compound is a derivative of indoline, featuring a nitro group at the 6-position of the bicyclic aromatic-aliphatic core and a carboxylic acid group at the 2-position. The presence of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable precursor in the synthesis of more complex heterocyclic compounds.

IdentifierValue
IUPAC Name 6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Canonical SMILES C1C(C(=O)O)NC2=CC(=C(C=C2)N(=O)=O)C1
InChI Key (Not readily available)
CAS Number (Not readily available for the acid)

Note: While a specific CAS number for the carboxylic acid was not readily found, its methyl ester, Methyl 6-nitroindoline-2-carboxylate, has the CAS number 428861-43-2.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible databases. However, based on its structure, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.
Acidity (pKa) The carboxylic acid proton is expected to be acidic.
Melting Point Not reported.

Spectroscopic Data (Expected)

Specific experimental spectra for this compound are not widely available. The following table summarizes the expected characteristic signals based on the functional groups present in the molecule.

Spectroscopy Expected Signals
¹H NMR - Aromatic protons on the benzene ring. - Protons of the indoline ring (CH and CH₂ groups). - A broad singlet for the carboxylic acid proton, typically downfield.
¹³C NMR - Carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region). - Aromatic carbons, with those attached to the nitro group being significantly shifted. - Aliphatic carbons of the indoline ring.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹). - N-O stretching bands for the nitro group (typically around 1520 and 1340 cm⁻¹). - N-H stretching of the indoline amine.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns showing the loss of the carboxylic acid group and the nitro group.

Experimental Protocols

Synthesis of this compound from Indoline-2-carboxylic acid

This synthetic route involves the nitration of commercially available indoline-2-carboxylic acid. The directing effect of the protonated indoline nitrogen favors substitution at the meta-position (C6).

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5 °C).

  • Slowly add concentrated nitric acid to the stirred solution while maintaining a low temperature (e.g., -20 to -10 °C).

  • After stirring for a period (e.g., 30 minutes), pour the reaction mixture into crushed ice.

  • The product, this compound, can be isolated by adjusting the pH of the aqueous phase and extracting with ethyl acetate.

This protocol is a general representation. For precise quantities and reaction conditions, it is recommended to consult the primary literature.

Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine

An alternative approach allows for the synthesis of the enantiomerically pure (S)-isomer starting from the readily available chiral building block, L-phenylalanine.

General Workflow:

  • Nitration of L-phenylalanine: This step typically yields 2,4-dinitro-L-phenylalanine.

  • Intramolecular Nucleophilic Aromatic Substitution: The amino group of the dinitrophenylalanine derivative displaces one of the nitro groups to form the indoline ring. This cyclization proceeds with retention of stereochemistry at the C2 position.

This method is advantageous for producing enantiomerically pure material, which is often crucial in drug development.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor, Indoline-2-carboxylic acid.

Synthesis_Workflow Start Indoline-2-carboxylic acid Step1 Dissolution in conc. H₂SO₄ Start->Step1 Starting Material Step2 Nitration with conc. HNO₃ at low temperature Step1->Step2 Reaction Medium Step3 Reaction Quenching (Ice) Step2->Step3 Work-up Step4 pH Adjustment & Extraction Step3->Step4 Isolation End This compound Step4->End Final Product

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The carboxylic acid moiety also allows for a range of chemical transformations, including esterification and amide bond formation. These features make it a key precursor for the synthesis of analogs of DNA-interactive antibiotics and other heterocyclic compounds of medicinal interest.

References

Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 6-nitroindoline-2-carboxylic acid, a key building block in the development of various therapeutic agents. This document provides a comprehensive overview of two principal methodologies: the direct nitration of indoline-2-carboxylic acid and a chiral pool synthesis commencing from L-phenylalanine for enantiomerically pure products. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Direct Nitration of Indoline-2-carboxylic Acid

A prevalent and straightforward method for the synthesis of this compound involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid. The reaction is typically performed in a strongly acidic medium, utilizing a mixture of concentrated nitric acid and sulfuric acid.

The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[1][2] This regioselectivity results in this compound as the major product, with the 5-nitro isomer being a significant byproduct.[1]

Experimental Protocol

The following protocol is adapted from a peer-reviewed synthetic procedure.[1]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d 1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).

  • Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice (e.g., 500 g).

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

  • Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.

  • Extract the pH-adjusted aqueous phase with ethyl acetate.

  • Dry the combined organic extracts from the previous step over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield pure this compound.

Quantitative Data
ParameterValueReference
Starting MaterialIndoline-2-carboxylic acid[1]
ReagentsConc. HNO₃, Conc. H₂SO₄[1][2]
Temperature-20 °C to -10 °C[1][2]
ProductThis compound[1]
Yield72%[1]
Byproduct5-Nitroindoline-2-carboxylic acid[1]

Synthesis Pathway Diagram

G Indoline_acid Indoline-2-carboxylic Acid Nitro_acid This compound Indoline_acid->Nitro_acid Conc. HNO₃, Conc. H₂SO₄ -20 to -10 °C

Caption: Direct nitration of indoline-2-carboxylic acid.

Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

For applications requiring enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a chiral pool approach starting from the readily available and inexpensive amino acid L-phenylalanine is employed.[2][3] This pathway involves two key transformations: the dinitration of L-phenylalanine followed by an intramolecular nucleophilic aromatic substitution to construct the indoline ring system.[2][3]

Synthesis Pathway Overview

The synthesis commences with the nitration of L-phenylalanine. This step typically introduces two nitro groups onto the aromatic ring, yielding 2,4-dinitro-L-phenylalanine.[2] The subsequent and crucial step is an intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups to form the indoline ring. This cyclization proceeds with the retention of the stereochemical integrity at the C-2 position, affording (S)-6-nitroindoline-2-carboxylic acid with a high enantiomeric excess.[2]

Experimental Protocols

Step 1: Synthesis of 2,4-Dinitro-L-phenylalanine

A common method for the nitration of L-phenylalanine utilizes a urea nitrate/sulfuric acid system as the nitrating agent.[3]

Materials:

  • L-phenylalanine

  • Urea Nitrate

  • Concentrated Sulfuric Acid (H₂SO₄)

General Procedure:

  • Prepare the nitrating mixture of urea nitrate in concentrated sulfuric acid.

  • Slowly add L-phenylalanine to the nitrating mixture under controlled temperature conditions.

  • After the reaction is complete, the mixture is typically quenched with ice water.

  • The precipitated product, 2,4-dinitro-L-phenylalanine, is collected by filtration, washed, and dried.

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid

The cyclization of 2,4-dinitro-L-phenylalanine to (S)-6-nitroindoline-2-carboxylic acid is achieved via an intramolecular nitro amination reaction.[3]

General Procedure:

  • 2,4-dinitro-L-phenylalanine is treated with a suitable base to facilitate the intramolecular nucleophilic attack of the amino group.

  • The reaction conditions are controlled to promote the desired cyclization and displacement of a nitro group.

  • Upon completion, the reaction mixture is acidified to precipitate the product.

  • The (S)-6-nitroindoline-2-carboxylic acid is then isolated through filtration, washed, and purified.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)Reference
Nitration of L-phenylalanine2,4-Dinitro-L-phenylalanine75.7% (one-pot)Not Applicable[3]
Intramolecular Cyclization(S)-6-Nitroindoline-2-carboxylic acid65.7%> 99.5%[3]

Synthesis Pathway Diagram

G L_Phe L-Phenylalanine Dinitro_Phe 2,4-Dinitro-L-phenylalanine L_Phe->Dinitro_Phe Urea Nitrate, H₂SO₄ Nitro_indoline (S)-6-Nitroindoline-2-carboxylic Acid Dinitro_Phe->Nitro_indoline Intramolecular Nitro Amination

Caption: Chiral pool synthesis from L-phenylalanine.

Conclusion

This guide has outlined the two primary synthetic routes to this compound. The direct nitration of indoline-2-carboxylic acid offers a straightforward approach to the racemic product, while the chiral pool synthesis from L-phenylalanine provides access to the enantiomerically pure (S)-enantiomer, which is often crucial for pharmaceutical applications. The choice of synthetic pathway will depend on the specific requirements of the research or drug development program, particularly concerning stereochemistry. The detailed protocols and quantitative data provided herein serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

Hypothesized Mechanism 1: Inhibition of Nitric Oxide Synthase (NOS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 6-Nitroindoline-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring an indoline core, a carboxylic acid group at position 2, and a nitro group at position 6. While direct and extensive research on the specific mechanism of action of this molecule is not widely available in public literature, its constituent chemical motifs—the indoline-2-carboxylic acid scaffold and the nitro group—are well-represented in a variety of biologically active compounds. This guide synthesizes the available information on structurally related molecules to propose and detail the most plausible mechanisms of action for this compound. The primary hypothesized mechanisms include the inhibition of Nitric Oxide Synthases (NOS), antimicrobial activity through enzyme inhibition or DNA damage, and covalent enzyme inhibition.

The structural characteristics of this compound suggest its potential as an inhibitor of Nitric Oxide Synthases (NOS). Numerous compounds containing an amidine function (-C(=NH)NH2) or related functionalities have been identified as NOS inhibitors[1]. The indoline ring system can be considered a bioisostere for parts of the arginine substrate of NOS. The inhibition of NOS has significant therapeutic implications, as nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation[2][3]. Overproduction of NO is associated with conditions like septic shock, asthma, and neurodegenerative diseases[4].

Signaling Pathway of Nitric Oxide Synthesis and Proposed Inhibition

Nitric Oxide Synthases (eNOS, nNOS, and iNOS) catalyze the conversion of L-arginine to L-citrulline and nitric oxide. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4)[2]. This compound is hypothesized to act as a competitive inhibitor at the L-arginine binding site of the NOS enzyme, thereby blocking the synthesis of nitric oxide.

NOS_Inhibition_Pathway cluster_0 Nitric Oxide Synthesis cluster_1 Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Inhibitor 6-Nitroindoline- 2-carboxylic acid Inhibitor->NOS Inhibition GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Proposed inhibition of Nitric Oxide Synthase by this compound.

Quantitative Data: Potency of Related NOS Inhibitors

To provide a framework for the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known NOS inhibitors.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)Reference
1H-Pyrazole-1-carboxamidine HCl (PCA)0.20.20.2[1]
3-Methyl-PCA5--[1]
4-Methyl-PCA2.4--[1]
N(G)-methyl-L-arginine (NMA)6--[1]
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

The inhibitory activity against NOS isoforms can be determined by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

  • Purified recombinant human nNOS, iNOS, or eNOS.

  • [3H]L-arginine.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl2, 0.1 mM CaCl2, 100 µM tetrahydrobiopterin, and 100 µM NADPH).

  • Dowex AG 50WX-8 resin (Na+ form).

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified NOS enzyme, and varying concentrations of the test compound (this compound).

  • Initiate the reaction by adding [3H]L-arginine.

  • Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [3H]L-citrulline from unreacted [3H]L-arginine.

  • Elute the [3H]L-citrulline with water.

  • Quantify the amount of [3H]L-citrulline produced using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Hypothesized Mechanism 2: Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents[5]. For instance, nitroquinolone-3-carboxylic acids have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting DNA gyrase[6]. Similarly, quinoxaline-2-carboxylic acid derivatives act as DNA-damaging agents[7]. The mechanism of many nitro-containing drugs involves the intracellular reduction of the nitro group to form reactive nitroso and superoxide species that can damage DNA and other macromolecules, leading to cell death[5].

Workflow for Antimicrobial Screening and Mechanism Elucidation

A systematic approach is required to evaluate the antimicrobial potential of a compound and to identify its mechanism of action. This typically involves determining the minimum inhibitory concentration (MIC) followed by specific assays to identify the cellular target.

Antimicrobial_Screening_Workflow start Start: Compound Synthesis (this compound) mic Determine Minimum Inhibitory Concentration (MIC) against a panel of microbes start->mic active Compound is Active? mic->active inactive Compound is Inactive active->inactive No mechanism Elucidate Mechanism of Action active->mechanism Yes dna_gyrase DNA Gyrase Inhibition Assay mechanism->dna_gyrase dna_damage DNA Damage Assay (e.g., Comet Assay) mechanism->dna_damage other Other Target-Based Assays mechanism->other end End: Lead Compound for further development dna_gyrase->end dna_damage->end other->end

Caption: Workflow for antimicrobial screening and mechanism of action studies.

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the MIC values for a related nitroquinolone compound against Mycobacterium tuberculosis.

CompoundM. tuberculosis H37Rv MIC (µM)MDR-M. tuberculosis MIC (µM)Reference
7-(4-((benzo[d][2][8]dioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid0.080.16[6]
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified M. smegmatis DNA gyrase.

  • Relaxed pBR322 plasmid DNA.

  • Assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

  • Agarose gel and electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Add the DNA gyrase enzyme to initiate the reaction.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Hypothesized Mechanism 3: Covalent Enzyme Inhibition

The nitro group in certain contexts can function as a "masked electrophile," leading to covalent inhibition of enzymes[9]. This mechanism involves the deprotonation of the carbon alpha to the nitro group to form a nitronate anion. Within the enzyme's active site, this nitronate can be protonated to form a nitronic acid, which is electrophilic and can react with a nearby nucleophilic residue, such as cysteine, to form a covalent adduct[9].

Proposed Mechanism of Covalent Inhibition

The proposed mechanism involves the activation of the nitro group within the enzyme's active site, leading to the formation of a thiohydroximate adduct with a cysteine residue.

Covalent_Inhibition_Mechanism compound 6-Nitroindoline- 2-carboxylic acid (R-CH2-NO2) nitronate Nitronate Anion (R-CH=NO2-) compound->nitronate Deprotonation (catalyzed by buffer or enzyme base) nitronic_acid Nitronic Acid (R-CH=NO2H) nitronate->nitronic_acid Protonation (by enzyme acid) adduct Covalent Thiohydroximate Adduct (E-Cys-S-C(R)=NOH) nitronic_acid->adduct Nucleophilic attack enzyme_cys Enzyme Active Site with Cysteine (E-Cys-S-) enzyme_cys->adduct

Caption: Proposed mechanism of covalent enzyme inhibition by a nitro-containing compound.

Experimental Protocol: Characterization of Time-Dependent Inhibition and Covalent Adduct Formation

Kinetic Analysis:

  • Pre-incubate the target enzyme with various concentrations of the inhibitor for different time intervals.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time (e.g., spectrophotometrically).

  • Plot the observed rate constant (k_obs) against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Mass Spectrometry Analysis:

  • Incubate the target enzyme with a stoichiometric excess of the inhibitor.

  • Remove the excess inhibitor by dialysis or size-exclusion chromatography.

  • Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to determine the mass of the modified enzyme. An increase in mass corresponding to the molecular weight of the inhibitor would indicate covalent modification.

  • Digest the modified protein with a protease (e.g., trypsin).

  • Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, its chemical structure strongly suggests plausible mechanisms of action centered on enzyme inhibition. The most promising hypotheses include the inhibition of Nitric Oxide Synthases, antimicrobial activity via inhibition of essential bacterial enzymes like DNA gyrase or through DNA damage, and covalent modification of target proteins.

Future research should focus on systematically screening this compound against a panel of relevant enzymes, including the various NOS isoforms and key microbial enzymes. In parallel, its antimicrobial activity should be evaluated against a broad spectrum of pathogenic bacteria and fungi. Positive hits from these screens should be followed up with detailed kinetic studies and structural biology approaches to elucidate the precise molecular interactions and confirm the mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound.

References

A Technical Guide to 6-Nitroindoline-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and its significant role in the development of novel therapeutics.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Properties of this compound and Related Compounds

IdentifierThis compoundMethyl 6-nitroindoline-2-carboxylateIndoline-2-carboxylic Acid (Starting Material)
CAS Number Not explicitly found428861-43-2[1]78348-24-0[2]
Molecular Formula C₉H₈N₂O₄C₁₀H₁₀N₂O₄C₉H₉NO₂[2]
Molecular Weight 208.17 g/mol 222.2 g/mol [1]163.17 g/mol [2]
InChI Key Not explicitly foundPEFQAKIOILEYAZ-UHFFFAOYSA-N[1]QNRXNRGSOJZINA-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary and most referenced method for the synthesis of this compound is the nitration of Indoline-2-carboxylic acid. This electrophilic aromatic substitution is regioselective, yielding the 6-nitro isomer as the major product.

Experimental Protocol: Nitration of Indoline-2-carboxylic Acid

This protocol is adapted from a peer-reviewed synthesis of its methyl ester derivative.

Objective: To synthesize this compound.

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d=1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Indoline-2-carboxylic acid in concentrated H₂SO₄ at -5 °C.

  • Slowly add concentrated HNO₃ to the stirred solution at a temperature between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes.

  • Pour the mixture into crushed ice and extract with EtOAc to isolate any 5-nitro isomer.

  • Adjust the aqueous phase to a pH of 4.5-5.0 with an aqueous NaOH solution.

  • Extract the aqueous phase with EtOAc.

  • Dry the organic extract with Na₂SO₄.

  • Evaporation of the solvent yields this compound.

Yield: This process predominantly yields the 6-nitro derivative.

Chiral Pool Synthesis for Enantiomerically Pure (S)-6-Nitroindoline-2-carboxylic Acid

For applications requiring specific stereoisomers, a chiral pool synthesis starting from L-phenylalanine can be employed to produce (S)-6-Nitroindoline-2-carboxylic acid with high enantiomeric excess.[1][3]

Table 2: Key Steps in Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid[1][3]

StepDescriptionReagentsKey Outcome
1 NitrationL-phenylalanine, Nitrating agent2,4-dinitro-L-phenylalanine
2 Intramolecular Cyclization-(S)-6-nitroindoline-2-carboxylic acid

This method leverages the inherent chirality of the starting material to produce an enantiomerically pure product.[1]

Experimental Workflow and Synthesis Diagram

The synthesis of this compound and its subsequent conversion to its methyl ester and dehydrogenated indole form is a key process for creating valuable scaffolds in drug discovery.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Pathways Indoline_acid Indoline-2-carboxylic Acid Nitration Nitration (HNO₃, H₂SO₄, -20 to -10°C) Indoline_acid->Nitration Nitro_indoline_acid This compound Nitration->Nitro_indoline_acid Esterification Esterification (Methanol, Acid Catalyst) Nitro_indoline_acid->Esterification Methyl_ester Methyl 6-nitroindoline-2-carboxylate Esterification->Methyl_ester Dehydrogenation Dehydrogenation (DDQ) Methyl_ester->Dehydrogenation Nitro_indole_ester Methyl 6-nitroindole-2-carboxylate Dehydrogenation->Nitro_indole_ester

Caption: Synthesis workflow of this compound and its key derivatives.

Role in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.

Precursor to Biologically Active Scaffolds

The indoline and indole scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in natural products and pharmaceuticals with a wide range of biological activities, including anti-tumor and anti-viral properties. The introduction of a nitro group at the 6-position provides a strategic point for modification and influences the electronic properties of the molecule.

Applications in the Synthesis of Novel Therapeutics
  • Antibiotics: Aminoindoles derived from this compound are crucial building blocks for the synthesis of analogues of DNA-interactive antibiotics.

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors.[4][5] Structural modifications based on this core have led to potent inhibitors.[4]

  • Anti-inflammatory Agents: Indoline-based compounds have been explored as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for the treatment of inflammation.[6][7]

  • Antimycobacterial Agents: Nitroquinolone-3-carboxylic acids have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis.[8] While not a direct derivative, this highlights the importance of the nitro-carboxylic acid motif in developing antimycobacterial agents.

Signaling Pathway and Mechanism of Action Context

While this compound itself is primarily a synthetic intermediate, its derivatives have been designed to target specific biological pathways. For instance, indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors act by chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking the strand transfer step essential for viral replication.

G cluster_hiv HIV-1 Replication Cycle Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host Cell DNA Host_DNA->Integration Inhibitor Indole-2-carboxylic Acid Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->Integrase

Caption: Inhibition of HIV-1 Integrase by Indole-2-carboxylic acid derivatives.

Conclusion

This compound serves as a pivotal and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the nitro group make it an attractive starting material for generating diverse molecular libraries. Researchers and drug development professionals can leverage this intermediate to explore novel chemical space in the pursuit of new and effective therapies for a range of diseases.

References

An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, experimental protocols for its synthesis, and its role in the development of therapeutic agents.

Core Molecular Data

This compound is a derivative of indoline, featuring a nitro group at the 6th position of the bicyclic aromatic structure and a carboxylic acid at the 2nd position. This substitution pattern makes it a valuable precursor in medicinal chemistry.

PropertyValue
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol [1]
IUPAC Name 6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid
CAS Number 1344603-21-9 (for the 2R-enantiomer)[1]
Canonical SMILES C1C(NC2=CC=C(C=C21)--INVALID-LINK--[O-])C(=O)O

Synthetic Protocols

The synthesis of enantiomerically pure (S)-6-Nitroindoline-2-carboxylic acid is crucial for its application in the development of chiral therapeutic agents. A common and effective method involves a chiral pool synthesis starting from L-phenylalanine.[2][3]

Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

This synthetic route leverages the inherent chirality of the starting material to produce the target molecule with high enantiomeric excess.[2][3]

Step 1: Dinitration of L-Phenylalanine

  • Reagents: L-phenylalanine, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: L-phenylalanine is carefully added to a mixture of concentrated nitric and sulfuric acids at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred until the nitration is complete, yielding 2,4-dinitro-L-phenylalanine. The product is then isolated by precipitation in ice water, followed by filtration and washing.

Step 2: Intramolecular Cyclization

  • Reagents: 2,4-dinitro-L-phenylalanine, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Procedure: The 2,4-dinitro-L-phenylalanine is dissolved in the basic solution. The intramolecular nucleophilic aromatic substitution is initiated, where the amino group attacks the aromatic ring, displacing one of the nitro groups to form the indoline ring structure. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the (S)-6-Nitroindoline-2-carboxylic acid. The product is collected by filtration, washed, and dried. This cyclization proceeds with retention of stereochemistry at the C2 position.[2]

Role in Drug Development

This compound serves as a critical precursor in the synthesis of aminoindoles. The nitro group can be readily reduced to an amine, which is a key functional group for further molecular elaboration. These aminoindoles are instrumental in the synthesis of complex, biologically active molecules, including analogs of the potent DNA-interactive antibiotics CC-1065 and the duocarmycins.[2]

The workflow for its application in drug development typically involves the initial synthesis of the nitroindoline core, followed by reduction of the nitro group and subsequent coupling with other pharmacophoric fragments to generate a library of potential drug candidates.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine.

Synthesis_Workflow A L-Phenylalanine B Dinitration (HNO₃, H₂SO₄) A->B C 2,4-Dinitro-L-phenylalanine B->C D Intramolecular Cyclization (Base) C->D E (S)-6-Nitroindoline- 2-carboxylic acid D->E

Caption: Synthesis of (S)-6-Nitroindoline-2-carboxylic acid.

References

Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its indoline core, substituted with a nitro group and a carboxylic acid, provides a scaffold for the synthesis of various biologically active molecules. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. This guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a conceptual workflow for its integration into drug discovery processes.

Core Physical Properties

PropertyValue (for this compound)Value (Predicted for 6-Nitro-1H-indole-2-carboxylic acid)Data Source
Molecular Formula C₉H₈N₂O₄C₉H₆N₂O₄-
Molecular Weight 208.17 g/mol 206.15 g/mol [1]
Melting Point Not available304-305 °C[1]
Boiling Point Not available520.8 ± 30.0 °C[1]
Density Not available1.632 ± 0.06 g/cm³[1]
pKa Not available4.03 ± 0.30[1]
Solubility Not availableNot available-

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of the crystalline sample is finely powdered using a mortar and pestle.[2]

  • The open end of a capillary tube is pressed into the powdered sample.[3]

  • The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]

  • The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

  • A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[5]

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[5]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Materials:

  • This compound sample

  • Distilled or deionized water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a vial.[6]

  • The vial is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

  • A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.[6]

  • The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.

Materials:

  • This compound sample

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water (carbonate-free)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. A co-solvent may be used if the compound has low aqueous solubility.[7]

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized base solution is added in small, precise increments from the burette while the solution is continuously stirred.[8]

  • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[9]

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point of the titration.[10]

Role in Drug Discovery Workflow

While specific signaling pathways involving this compound are not yet defined, its structural motifs are prevalent in many developmental drugs. The following diagram illustrates a typical workflow where this compound could be utilized as a starting material or a key intermediate in a drug discovery program.

Drug_Discovery_Workflow start Synthesis of This compound lib_gen Library Generation (Amide/Ester Formation) start->lib_gen Chemical Modification hts High-Throughput Screening (HTS) lib_gen->hts Compound Library hit_id Hit Identification hts->hit_id Active Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Structure-Activity Relationship preclinical Preclinical Studies (In vivo & In vitro) lead_opt->preclinical Optimized Leads clinical Clinical Trials preclinical->clinical Candidate Drug

Drug Discovery Workflow for this compound Derivatives

This workflow begins with the synthesis of this compound, which then serves as a scaffold for creating a diverse library of related compounds. These compounds undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to a candidate drug for preclinical and clinical evaluation.[11][12]

References

A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility, and outlines detailed experimental protocols for its determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The following table summarizes key known and predicted parameters.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₄-
Molecular Weight208.17 g/mol -
AppearanceSolid[1]
Melting Point304-305 °C (for 6-nitro-1H-indole-2-carboxylic acid)[1]
Predicted pKa4.03 ± 0.30 (for 6-nitro-1H-indole-2-carboxylic acid)[1]

The predicted pKa of the closely related 6-nitro-1H-indole-2-carboxylic acid is 4.03, suggesting that this compound is a weak acid.[1] This acidic nature, conferred by the carboxylic acid group, indicates that its solubility will be highly dependent on the pH of the aqueous solution. In basic solutions, where the carboxylic acid is deprotonated to form a carboxylate salt, the solubility is expected to be significantly higher than in neutral or acidic solutions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing synthetic reactions to formulating drug delivery systems. Below are detailed methodologies for key experiments to determine the solubility of this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer of a specific pH) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The use of a mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore, non-reactive filter (e.g., PTFE syringe filter). It is critical to perform this step at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Potentiometric Titration for pKa and pH-Dependent Solubility Profile

This method is used to determine the ionization constant (pKa) and to understand how solubility changes with pH.

Methodology:

  • Sample Preparation: Prepare a suspension of this compound in deionized water or a suitable co-solvent system.

  • Titration: While stirring, slowly titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Monitor the pH of the solution continuously using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

  • Solubility Profile: To determine the pH-solubility profile, prepare a series of buffered solutions at different pH values. Add an excess of this compound to each buffer and determine the equilibrium solubility using the shake-flask method described in Protocol 1. Plot the logarithm of the solubility against the pH to visualize the relationship.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G A Start: Obtain pure This compound B Select Solvents (e.g., Water, Ethanol, DMSO, Buffers) A->B C Shake-Flask Method (Equilibrium Solubility) B->C D Potentiometric Titration (pKa Determination) B->D E Add excess compound to solvent C->E J Prepare aqueous suspension D->J F Equilibrate at constant temperature (24-72h with agitation) E->F G Separate saturated solution (Centrifugation/Filtration) F->G H Quantify concentration (HPLC, LC-MS) G->H I Calculate Solubility H->I N End: Solubility & pKa Data I->N K Titrate with strong base J->K L Plot pH vs. Titrant Volume K->L M Determine pKa L->M M->N

Solubility Determination Workflow

Conclusion

References

An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-Nitroindoline-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The indoline scaffold is a "privileged structure," frequently found in the core of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. The incorporation of a nitro group at the 6-position of the indoline ring modulates the electronic properties of the molecule, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its key derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several strategic routes, primarily involving the regioselective nitration of an indoline precursor followed by functional group manipulations.

A common and effective method for the synthesis of the methyl ester of this compound involves a two-step process starting from indoline-2-carboxylic acid. The first step is the regioselective nitration of the indoline ring, followed by esterification of the carboxylic acid functionality. The nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid predominantly yields the 6-nitro isomer. This regioselectivity is attributed to the directing effect of the protonated indoline nitrogen, which favors electrophilic substitution at the meta-position (C6). Following nitration, the resulting this compound is converted to its methyl ester via Fischer-Speier esterification, which typically provides high yields of around 90%.

An alternative approach, particularly for producing enantiomerically pure forms, utilizes chiral pool synthesis starting from L-phenylalanine. This method leverages the inherent stereochemistry of the starting material to produce (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess. The synthesis commences with the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. Subsequent intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups, leads to the formation of the indoline ring with retention of stereochemistry at the C2 position.

The 6-nitroindoline-2-carboxylate scaffold serves as a versatile intermediate for further derivatization. A key transformation is the dehydrogenation of the indoline ring to the corresponding indole. This aromatization can be readily achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Below is a generalized workflow for the synthesis of this compound and its methyl ester derivative.

G Synthesis Workflow of this compound Derivatives cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Key Intermediate cluster_derivatives Derivatization cluster_products Final Products Indoline-2-carboxylic Acid Indoline-2-carboxylic Acid Nitration Nitration Indoline-2-carboxylic Acid->Nitration L-phenylalanine L-phenylalanine L-phenylalanine->Nitration yields 2,4-dinitro-L-phenylalanine Intramolecular_Cyclization Intramolecular Nucleophilic Aromatic Substitution Nitration->Intramolecular_Cyclization from L-phenylalanine This compound This compound Nitration->this compound from Indoline-2-carboxylic Acid Esterification Esterification Methyl 6-nitroindoline-2-carboxylate Methyl 6-nitroindoline-2-carboxylate Esterification->Methyl 6-nitroindoline-2-carboxylate Intramolecular_Cyclization->this compound This compound->Esterification Functionalized Amides/Esters Functionalized Amides/Esters This compound->Functionalized Amides/Esters Dehydrogenation (DDQ) Dehydrogenation (e.g., DDQ) Methyl 6-nitroindoline-2-carboxylate->Dehydrogenation (DDQ) Biologically Active Derivatives Biologically Active Derivatives Functionalized Amides/Esters->Biologically Active Derivatives Methyl 6-nitroindole-2-carboxylate Methyl 6-nitroindole-2-carboxylate Dehydrogenation (DDQ)->Methyl 6-nitroindole-2-carboxylate

Caption: Synthesis of this compound Derivatives.

Biological Activities and Data Presentation

Derivatives of this compound have shown promise in several therapeutic areas, most notably as antimicrobial agents and as inhibitors of key metabolic enzymes.

Antimicrobial Activity

The indole-2-carboxamide scaffold is a known pharmacophore for potent anti-mycobacterial agents. While specific data for 6-nitroindoline-2-carboxamides is limited in the public domain, the broader class of indole-2-carboxamides exhibits significant activity against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism of action for many of these compounds is the inhibition of MmpL3, an essential transporter involved in the translocation of mycolic acids to the mycobacterial cell envelope. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indole-2-carboxamides against M. tuberculosis H37Rv.

Compound IDR Group (at position 5)MIC (µg/mL) against M. tuberculosis H37Rv
1 H0.39
2 4,6-dimethyl0.0039
3 5-chloro0.015
4 5-fluoro0.03
Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes by reducing excessive hepatic glucose output. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives, close analogs of the 6-nitroindoline series, have been synthesized and evaluated as allosteric inhibitors of FBPase. The table below presents the half-maximal inhibitory concentration (IC50) values for these compounds.

Compound IDR Group (at position 3)IC50 (µM) against FBPase
5a -CH2CH2COOH0.99
5b -CH2COOH1.5
5c -H>50
5d -CH325.3

Key Experimental Protocols

Synthesis of this compound

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (d=1.5 g/cm³)

  • Crushed ice

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H2SO4 at -5 °C.

  • Slowly add concentrated HNO3 (1.1 eq) to the stirred solution at a temperature between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes.

  • Pour the reaction mixture into crushed ice and extract with EtOAc.

  • Adjust the aqueous phase to pH 4.5-5.0 with NaOH solution.

  • Extract the aqueous phase with EtOAc.

  • Dry the combined organic extracts over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield this compound.

Synthesis of Methyl 6-nitroindoline-2-carboxylate

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate

Procedure:

  • Dissolve this compound (1.0 eq) in MeOH.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 20 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution.

  • Dry the organic layer over Na2SO4, filter, and evaporate the solvent to obtain methyl 6-nitroindoline-2-carboxylate.

Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate

Materials:

  • Methyl 6-nitroindoline-2-carboxylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

Procedure:

  • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

  • Add DDQ (1.1 eq) to the solution.

  • Reflux the mixture for the appropriate time (monitor by TLC).

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with saturated aqueous NaHCO3 solution.

  • Dry the organic layer over Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield methyl 6-nitroindole-2-carboxylate.

Signaling Pathways and Experimental Workflows

Fructose-1,6-bisphosphatase in Gluconeogenesis

The diagram below illustrates the role of Fructose-1,6-bisphosphatase (FBPase) in the gluconeogenesis pathway and its inhibition by AMP and the potential inhibitory action of this compound derivatives.

G FBPase in Gluconeogenesis and Inhibition Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate FBPase FBPase Fructose-1,6-bisphosphate->FBPase Fructose-6-phosphate Fructose-6-phosphate Gluconeogenesis Gluconeogenesis Fructose-6-phosphate->Gluconeogenesis FBPase->Fructose-6-phosphate Hydrolysis AMP AMP AMP->FBPase Allosteric Inhibition This compound Derivative This compound Derivative This compound Derivative->FBPase Potential Inhibition Glucose Glucose Gluconeogenesis->Glucose

Caption: FBPase in Gluconeogenesis.

Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the screening of novel compounds, such as this compound derivatives, for antimicrobial activity.

G Antimicrobial Screening Workflow Compound Library of this compound Derivatives Compound Library of this compound Derivatives Primary Screening (e.g., Agar Diffusion Assay) Primary Screening (e.g., Agar Diffusion Assay) Compound Library of this compound Derivatives->Primary Screening (e.g., Agar Diffusion Assay) Determination of Minimum Inhibitory Concentration (MIC) Determination of Minimum Inhibitory Concentration (MIC) Primary Screening (e.g., Agar Diffusion Assay)->Determination of Minimum Inhibitory Concentration (MIC) Active Compounds Determination of Minimum Bactericidal Concentration (MBC) Determination of Minimum Bactericidal Concentration (MBC) Determination of Minimum Inhibitory Concentration (MIC)->Determination of Minimum Bactericidal Concentration (MBC) Mechanism of Action Studies (e.g., MmpL3 Inhibition Assay) Mechanism of Action Studies (e.g., MmpL3 Inhibition Assay) Determination of Minimum Bactericidal Concentration (MBC)->Mechanism of Action Studies (e.g., MmpL3 Inhibition Assay) In vivo Efficacy Studies (Animal Models) In vivo Efficacy Studies (Animal Models) Mechanism of Action Studies (e.g., MmpL3 Inhibition Assay)->In vivo Efficacy Studies (Animal Models) Lead Optimization Lead Optimization In vivo Efficacy Studies (Animal Models)->Lead Optimization

Caption: Antimicrobial Screening Workflow.

The Latent Potential of a Synthetic Scaffold: A Technical Overview of the Biological Activities of Nitroindoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

The general structure of nitro-containing compounds has been associated with a wide array of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects.[1] The electron-withdrawing nature of the nitro group can significantly influence the chemical properties and biological interactions of the parent molecule. This guide will delve into the specific applications of this principle within the context of the indoline-2-carboxylic acid framework.

Anti-Inflammatory and Antioxidant Activities of Related Scaffolds

While specific anti-inflammatory data for 6-Nitroindoline-2-carboxylic acid is unavailable, studies on structurally similar compounds suggest a potential role in modulating inflammatory pathways. For instance, derivatives of indoline-2-carboxylic acid have been investigated for their ability to inhibit the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of the inflammatory response.[2][3]

Furthermore, a patent application has disclosed a series of compounds with antioxidant and anti-inflammatory properties, highlighting the therapeutic potential of related chemical structures.[4] One investigated mechanism for anti-inflammatory action in a related class of compounds, anthraquinone-2-carboxylic acid, involves the suppression of cyclooxygenase-2 (COX-2) expression and the inhibition of NF-κB and activator protein-1 (AP-1) activation.[5] This is achieved through the modulation of upstream signaling molecules such as IRAK1, p38, Src, and Syk.[5]

Below is a conceptual signaling pathway illustrating the potential anti-inflammatory mechanism of action for compounds that inhibit the NF-κB and AP-1 pathways.

anti_inflammatory_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1 IRAK1 TLR4->IRAK1 p38 p38 TLR4->p38 Src Src TLR4->Src Syk Syk TLR4->Syk IKK IKK Complex IRAK1->IKK AP1 AP-1 (c-Fos/c-Jun) IRAK1->AP1 p38->IKK p38->AP1 Src->IKK Src->AP1 Syk->IKK Syk->AP1 IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation AP1_n AP-1 AP1->AP1_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Compound Inhibitory Compound Compound->IRAK1 Compound->p38 Compound->Src Compound->Syk Compound->IKK Compound->NFkB_n DNA DNA NFkB_n->DNA AP1_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2) DNA->Inflammatory_Genes

Conceptual Anti-Inflammatory Signaling Pathway

Enzyme Inhibition

The indole-2-carboxylic acid scaffold is a recurring motif in the design of various enzyme inhibitors. While no specific enzyme inhibition data exists for this compound, its derivatives have shown activity against several important targets.

HIV-1 Integrase Inhibition

Derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6] The optimization of these compounds has led to derivatives with significant inhibitory effects, with one of the most potent compounds exhibiting an IC50 value of 3.11 μM.[6] The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole nucleus.[6]

Fructose-1,6-bisphosphatase (FBPase) Inhibition

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] Extensive structure-activity relationship (SAR) studies identified a potent inhibitor with an IC50 of 0.99 μM.[7]

Carbonic Anhydrase Inhibition

Isoindolinone derivatives, which can be synthesized from related precursors, have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range.[8]

The following table summarizes the quantitative enzyme inhibition data for various nitroindole-2-carboxylic acid derivatives.

Compound ClassTarget EnzymeReported ActivityReference
5-Nitroindole-2-carboxylic acid derivativeHIV-1 IntegraseIC50 = 3.11 μM[6]
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)IC50 = 0.99 μM[7]
Isoindolinone derivativesCarbonic Anhydrase I & IIKi = 9.32 - 16.09 nM[8]

Experimental Protocols

To facilitate further research, this section provides a generalized overview of the methodologies that would be employed to assess the biological activities discussed.

General Protocol for In Vitro Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: The target enzyme (e.g., HIV-1 Integrase, FBPase) is purified and prepared at a specific concentration in a suitable buffer. The substrate for the enzyme is also prepared in the same buffer.

  • Compound Preparation: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are combined in a microplate. The reaction is initiated and incubated at a specific temperature for a set period.

  • Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry, fluorometry, or luminescence.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The workflow for a typical in vitro enzyme inhibition assay is depicted below.

enzyme_inhibition_workflow cluster_preparation cluster_assay cluster_analysis Enzyme_Prep Enzyme Preparation Reaction_Mix Combine Enzyme, Substrate, and Compound in Microplate Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Mix Compound_Prep Compound Dilution Series Compound_Prep->Reaction_Mix Incubation Incubate at Controlled Temperature and Time Reaction_Mix->Incubation Detection Measure Reaction Product Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for an In Vitro Enzyme Inhibition Assay
General Protocol for Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)

  • Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Inflammatory Stimulus: An inflammatory agent, such as lipopolysaccharide (LPS), is added to the cell culture to induce an inflammatory response.

  • Cell Lysis and Analysis: After a set incubation period, the cells are lysed, and the levels of inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines like IL-6 and TNF-α) in the cell lysate or culture supernatant are measured using techniques like ELISA or Griess assay. The activation of signaling proteins (e.g., phosphorylation of IκBα, p65) can be assessed by Western blotting.

  • Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is quantified, and dose-response curves are generated to determine the IC50 or EC50 values.

Conclusion and Future Directions

While this compound itself remains a molecule of untapped biological potential, the diverse and potent activities of its structural analogs underscore the significance of the nitroindole/indoline-2-carboxylic acid scaffold in medicinal chemistry. The available data strongly suggest that this chemical framework is a versatile starting point for the development of inhibitors for a range of therapeutic targets, including viral enzymes and key regulators of metabolic and inflammatory pathways.

Future research should be directed towards the systematic biological evaluation of this compound to ascertain its intrinsic activity profile. Structure-activity relationship studies, varying the position of the nitro group and the substituents on the indoline ring, will be crucial in elucidating the key structural determinants for specific biological activities. Furthermore, the exploration of this scaffold in other therapeutic areas where nitro-containing compounds have shown promise, such as oncology and infectious diseases, is warranted. The detailed experimental approaches outlined in this guide provide a foundational framework for such future investigations.

References

An In-Depth Technical Guide on the Safety and Handling of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-nitroindoline-2-carboxylic acid, a key intermediate in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety information from its parent compound, indoline-2-carboxylic acid, its oxidized analog, 6-nitroindole-2-carboxylic acid, and general principles for handling nitro-containing aromatic compounds.

Chemical Identification and Physical Properties

Property6-Nitroindole-2-carboxylic acidIndoline-2-carboxylic acid
CAS Number 10242-00-9[1]79815-20-6 ((S)-enantiomer)[2]
Molecular Formula C₉H₆N₂O₄[1]C₉H₉NO₂[2]
Molecular Weight 206.15 g/mol [1]163.17 g/mol [2]
Appearance Solid[1]Solid
Melting Point 304-305 °C[3]Not readily available
Solubility Not readily availableNot readily available

Hazard Identification and GHS Classification

The introduction of a nitro group significantly impacts the toxicological profile of a compound. Therefore, the hazard classification for this compound is anticipated to be more severe than that of its parent compound, indoline-2-carboxylic acid. The GHS classification for the closely related 6-nitroindole-2-carboxylic acid is presented as a primary reference.

GHS Classification of 6-Nitroindole-2-carboxylic acid (CAS 10242-00-9)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[1]

Anticipated Hazards for this compound:

Based on the structure and the data from analogous compounds, this compound should be handled as a substance that is:

  • Irritating to the skin, eyes, and respiratory tract.

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin. Nitro-aromatic compounds can be toxic and may cause damage to organs through prolonged or repeated exposure[4].

  • Potentially combustible. As with many organic compounds, it may form combustible dust concentrations in the air[5].

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the necessary precautions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment SDS_Review Review SDS of Analogs Risk_Assessment->SDS_Review Consult PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Inform Fume_Hood Work in a Certified Chemical Fume Hood PPE_Selection->Fume_Hood Wear Before Starting Grounding Ground Equipment to Prevent Static Discharge Fume_Hood->Grounding Ensure Weighing Weigh in a Ventilated Balance Enclosure Grounding->Weighing Transfer Use Spatula for Solid Transfers Weighing->Transfer Solution_Prep Add Slowly to Solvent Transfer->Solution_Prep Decontamination Decontaminate Work Area Solution_Prep->Decontamination After Experiment Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Hand_Washing Wash Hands Thoroughly Waste_Disposal->Hand_Washing

Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield[4].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes[4].
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6].
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[6].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the nitration of indoline-2-carboxylic acid. The following is a generalized protocol based on literature procedures[7]. Note: This procedure should be performed with extreme caution and under the direct supervision of experienced personnel.

Synthesis_Protocol cluster_reagents Reagents & Setup cluster_procedure Procedure Reagents Indoline-2-carboxylic acid Concentrated Sulfuric Acid Concentrated Nitric Acid Ice Setup Round-bottom flask in an ice bath Magnetic stirrer Dropping funnel Dissolution Dissolve indoline-2-carboxylic acid in cold concentrated sulfuric acid. Setup->Dissolution Nitration Slowly add a mixture of concentrated nitric and sulfuric acids via dropping funnel, maintaining low temperature. Dissolution->Nitration Maintain T < 5 °C Quenching Pour the reaction mixture onto crushed ice. Nitration->Quenching After stirring Isolation Isolate the precipitated product by filtration. Quenching->Isolation Washing Wash the product with cold water. Isolation->Washing Drying Dry the product under vacuum. Washing->Drying

Synthesis Protocol for this compound.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases[4].

Disposal

Waste containing this compound should be treated as hazardous.

Disposal_Workflow Start Waste Generated Segregate Segregate from Incompatible Waste Start->Segregate Label Label Container as 'Hazardous Waste: Aromatic Nitro Compound' Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store Dispose Dispose via Licensed Hazardous Waste Contractor Store->Dispose End Proper Disposal Dispose->End

Disposal Workflow for this compound.

Key Disposal Considerations:

  • Do not dispose of down the drain.

  • Avoid mixing with strong acids, bases, or oxidizing agents in the same waste container. Aromatic nitro compounds can react violently with bases[8].

  • Consult your institution's environmental health and safety department for specific disposal guidelines.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound is currently available. However, nitroaromatic compounds are generally considered to be toxic. Chronic exposure may lead to adverse health effects. Handle with the assumption that this compound is toxic.

Signaling Pathways

There is no available information in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. It is primarily used as a synthetic intermediate.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize a thorough risk assessment before commencing any work with this compound.

References

In-depth Technical Guide: Theoretical Studies of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, substituted with a nitro group and a carboxylic acid, provides a scaffold for designing molecules with specific biological activities. Theoretical studies, encompassing computational chemistry and molecular modeling, are crucial for understanding the physicochemical properties, reactivity, and potential biological interactions of this molecule. This guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound, based on methodologies reported for analogous compounds. While specific theoretical studies on this compound are not extensively available in the public domain, this document outlines the established computational protocols and modeling techniques that would be employed for its in-depth analysis.

Molecular Properties and Structure

The initial step in the theoretical investigation of this compound involves the determination of its optimal three-dimensional structure and the calculation of its fundamental molecular properties. These parameters are essential for understanding its behavior at the molecular level.

Computational Methods

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the gold standard for these calculations. A typical computational protocol would involve:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a suitable functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Electrostatic Potential Mapping: An electrostatic potential (ESP) map is generated to visualize the charge distribution on the molecular surface. This helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

Predicted Molecular Properties

While specific published data for this compound is scarce, theoretical calculations would yield the quantitative data summarized in the table below. These values are predictive and would require experimental validation.

PropertyPredicted Value (Exemplary)Significance
Dipole Moment ~ 5-7 DebyeIndicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions.
HOMO Energy ~ -7.0 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy ~ -2.5 to -2.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap ~ 4.0 to 5.0 eVA larger gap suggests higher stability and lower chemical reactivity.
Molecular Polarizability ~ 15-20 ųDescribes the molecule's ability to form an induced dipole in an electric field, affecting non-covalent interactions.
Gibbs Free Energy of Formation Varies with methodIndicates the thermodynamic stability of the molecule.

Potential Biological Interactions and Drug Development

Theoretical studies are instrumental in predicting how this compound might interact with biological targets, such as proteins. This is a cornerstone of rational drug design.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol for Molecular Docking:

  • Target Preparation: A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound is optimized using QM methods as described above.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically explore possible binding poses of the ligand within the active site of the protein.

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

Experimental Protocol for Molecular Dynamics:

  • System Setup: The best-ranked docked complex is placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, calculate binding free energies, and identify persistent intermolecular interactions.

Visualization of Computational Workflows

The following diagrams illustrate the logical flow of the theoretical studies described.

Computational_Workflow cluster_QM Quantum Mechanical Calculations cluster_Docking Molecular Docking mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis mol_properties Molecular Properties (HOMO, LUMO, ESP) freq_analysis->mol_properties ligand_prep Ligand Preparation mol_properties->ligand_prep Optimized Structure target_prep Target Protein Preparation docking Docking Simulation target_prep->docking ligand_prep->docking analysis Binding Pose Analysis docking->analysis

Caption: Workflow for Quantum Mechanical Calculations and Molecular Docking.

MD_Workflow cluster_MD Molecular Dynamics Simulation docked_complex Docked Ligand-Protein Complex system_setup System Solvation & Ionization docked_complex->system_setup equilibration System Equilibration system_setup->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis production_run->trajectory_analysis

Caption: Workflow for Molecular Dynamics Simulation.

Conclusion

The theoretical study of this compound, through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations, provides a powerful framework for elucidating its chemical nature and biological potential. While specific experimental and computational data on this molecule remains to be published, the methodologies outlined in this guide represent the standard and rigorous approaches employed in modern computational drug discovery. The insights gained from such studies are invaluable for guiding the synthesis of novel derivatives with improved pharmacological profiles and for accelerating the drug development process.

Methodological & Application

Application Notes and Protocols: Synthesis of Caged Compounds Using 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are powerful tools in chemical biology and neuroscience, enabling the precise spatial and temporal control of biologically active molecules with light. These inert precursors, rendered active upon photolysis, have revolutionized the study of dynamic cellular processes. Among the various photoremovable protecting groups (also known as "caging groups"), nitroindoline derivatives have emerged as a versatile and efficient class. This document provides detailed application notes and protocols for the synthesis of caged compounds utilizing 6-Nitroindoline-2-carboxylic acid, a key building block for creating photoactivatable probes.

The 7-nitroindolinyl caging group and its derivatives are particularly advantageous due to their hydrolytic stability at physiological pH and rapid, efficient photorelease of the caged molecule. These properties make them well-suited for a wide range of applications, from studying synaptic transmission with caged neurotransmitters to controlling intracellular signaling pathways. This guide will cover the synthesis, purification, and characterization of these compounds, as well as provide key data on their photochemical properties.

General Synthesis Workflow

The synthesis of a caged compound using this compound typically involves the formation of an amide or ester linkage between the caging group and the molecule of interest. The general workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 6_Nitroindoline 6-Nitroindoline- 2-carboxylic acid Coupling Coupling Reaction (e.g., EDC, DCC) 6_Nitroindoline->Coupling Bioactive_Molecule Bioactive Molecule (with amine or hydroxyl group) Bioactive_Molecule->Coupling Caged_Compound Caged Compound Coupling->Caged_Compound Purification Purification (e.g., HPLC) Caged_Compound->Purification

Caption: General workflow for the synthesis of caged compounds.

Experimental Protocols

Protocol 1: General Synthesis of a Caged Compound via Amide Bond Formation

This protocol describes a general method for caging a bioactive molecule containing a primary or secondary amine functional group with this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Bioactive molecule with an amine group (e.g., an amino acid, neurotransmitter)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to improve efficiency and reduce side reactions)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid for HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add a base such as TEA or DIPEA (2-3 equivalents) to neutralize any salts and facilitate the reaction.

    • Slowly add the activated this compound solution to the bioactive molecule solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC). A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[1]

  • Characterization:

    • Confirm the identity and purity of the final caged compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Photolysis (Uncaging) of the Caged Compound

This protocol outlines the general procedure for photoreleasing the bioactive molecule from its caged form.

Materials:

  • Purified caged compound

  • A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • A light source capable of emitting near-UV light (e.g., a mercury arc lamp with appropriate filters, a UV LED, or a laser). The optimal wavelength will depend on the absorption spectrum of the specific caged compound.

  • Cuvettes for irradiation (if monitoring by UV-Vis spectroscopy)

  • Analytical equipment to detect the released molecule or its biological effect (e.g., HPLC, UV-Vis spectrophotometer, electrophysiology setup).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

  • Irradiation:

    • Expose the sample to light from the chosen source. The duration and intensity of the light will need to be optimized depending on the quantum yield of the caged compound and the desired amount of photorelease.

    • For quantitative analysis, a Rayonet photochemical reactor or a similar setup with controlled light intensity can be used.[2]

  • Analysis:

    • Monitor the photorelease by observing the decrease in the absorbance of the caged compound and the appearance of the photoproducts using a UV-Vis spectrophotometer. Nitroindoline-caged compounds typically show a decrease in their long-wavelength absorption upon photolysis, with the concomitant appearance of a new absorption band for the nitrosoindole photoproduct.

    • Quantify the released bioactive molecule using analytical techniques like HPLC.

    • In biological experiments, measure the physiological response triggered by the photoreleased molecule (e.g., changes in membrane potential, ion channel currents, or fluorescence signals).

Photochemical Properties of Nitroindoline-Caged Compounds

The efficiency of a caged compound is determined by its photochemical properties. Key parameters include the absorption maximum (λmax), the molar extinction coefficient (ε), and the quantum yield of photolysis (Φu).

Caged Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Reference
MNI-Glutamate~350~5,000~0.08[3]
CDNI-Glutamate~450Not specified~0.5[4]
DPNI-GABANot specifiedNot specifiedNot specified[3]
DPNI-GlycineNot specifiedNot specifiedNot specified[3]

Note: MNI (4-methoxy-7-nitroindolinyl), CDNI (4-carboxymethoxy-5,7-dinitroindolinyl), and DPNI are derivatives of the basic nitroindoline scaffold. The properties can vary based on the specific substitutions on the indoline ring and the caged molecule.

Mechanism of Photolysis

The photolysis of N-acyl-7-nitroindolines proceeds through a series of rapid steps following the absorption of a photon. This process ultimately leads to the release of the carboxylic acid (the bioactive molecule) and the formation of a nitrosoindole byproduct.

Photolysis_Mechanism Caged_Compound N-acyl-7-nitroindoline (Caged Compound) Excited_State Excited State Caged_Compound->Excited_State hv (light) Intermediate Reactive Intermediate Excited_State->Intermediate Rearrangement Released_Molecule Bioactive Molecule (Released) Intermediate->Released_Molecule Hydrolysis Byproduct Nitrosoindole Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of photolysis for N-acyl-7-nitroindolines.

Application Example: Studying Synaptic Transmission with Caged Glutamate

A primary application of nitroindoline-caged compounds is in neuroscience, particularly for studying synaptic transmission. Caged glutamate can be applied to a neuronal preparation and then photoreleased at specific dendritic spines to mimic the natural release of this neurotransmitter.

Synaptic_Transmission_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Brain_Slice Prepare Brain Slice Patch_Clamp Patch-clamp Neuron Brain_Slice->Patch_Clamp Apply_Caged_Glu Apply Caged Glutamate Patch_Clamp->Apply_Caged_Glu Laser_Pulse Focused Laser Pulse (Uncaging) Apply_Caged_Glu->Laser_Pulse Glu_Release Glutamate Release Laser_Pulse->Glu_Release Receptor_Activation Postsynaptic Receptor Activation Glu_Release->Receptor_Activation Record_Current Record Postsynaptic Current Receptor_Activation->Record_Current Analyze_Data Analyze Synaptic Properties Record_Current->Analyze_Data

Caption: Workflow for studying synaptic transmission using caged glutamate.

Conclusion

Caged compounds based on this compound and its derivatives are invaluable tools for the precise optical control of biological processes. The protocols and data presented here provide a foundation for researchers to synthesize and utilize these powerful photoactivatable probes in their own experimental systems. Careful synthesis, purification, and characterization are crucial for obtaining reliable and reproducible results. The continued development of new nitroindoline-based caging groups with improved photochemical properties will further expand the possibilities for optically interrogating complex biological systems.

References

Application Notes and Protocols: Nitroindoline-Based Photolabile Protecting Groups for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 6-Nitroindoline-2-carboxylic Acid: While the inquiry specified this compound as a photolabile protecting group, a comprehensive review of the scientific literature reveals a notable lack of specific data and established protocols for this particular isomer in photocaging applications. The predominant focus of research in this area has been on the 7-nitroindoline scaffold. Therefore, these application notes will detail the well-documented use of 7-nitroindoline derivatives as photolabile protecting groups for carboxylic acids, as the principles and procedures are chemically analogous and represent the current state of the art for this class of reagents.

Introduction to 7-Nitroindoline Photolabile Protecting Groups

7-Nitroindoline-based compounds are a class of photolabile protecting groups (PPGs), or "caging" groups, that enable spatial and temporal control over the release of biologically active molecules, particularly those containing carboxylic acid functional groups. The protection strategy involves the formation of a photolabile amide bond between the nitrogen of the 7-nitroindoline moiety and the carboxyl group of the target molecule. Upon irradiation with UV or near-IR light (for two-photon excitation), this bond is cleaved, releasing the active molecule with high temporal precision. This technology is invaluable for researchers in neuroscience, cell biology, and drug development for studying dynamic biological processes.

Derivatives such as 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) have been developed to enhance photochemical properties, including quantum yield and two-photon absorption cross-section.[1]

Photochemical Properties

The key photochemical event is the light-induced cleavage of the N-acyl bond. In aqueous solutions, the photolysis of 1-acyl-7-nitroindolines proceeds via an intramolecular redox reaction, yielding the free carboxylic acid and a 7-nitrosoindole byproduct.[2] This process is rapid, with release times often in the sub-millisecond range.[3]

Table 1: Photochemical Properties of Selected 7-Nitroindoline-Caged Compounds

Caged Compoundλmax (nm)Quantum Yield (Φ)Photolysis ConditionsReference(s)
NI-caged L-glutamate~350~0.08Aqueous buffer, Xenon flashlamp[3][4]
MNI-caged L-glutamate347~0.1 - 0.2Aqueous buffer, Xenon flashlamp[3][5]
CDNI-caged L-glutamateNot specified≥ 0.5Aqueous buffer[1]
7-Nitroindoline-S-thiocarbamates346-359Not specifiedAcetonitrile/water (4:1)[6]

Experimental Protocols

Protocol 1: Synthesis of a 7-Nitroindoline-Caged Carboxylic Acid (General Procedure)

This protocol outlines the general steps for the "caging" of a carboxylic acid with a 7-nitroindoline derivative, exemplified by the synthesis of MNI-caged D-aspartate.[7]

Materials:

  • 4-Methoxy-7-nitroindoline

  • Protected carboxylic acid (e.g., BOC-D-aspartic acid di-tert-butyl ester)

  • Coupling agents (e.g., EDC, HOBt) or conversion to an acid chloride

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reagents for nitration (e.g., Silver nitrate, Acetyl chloride) if starting from a non-nitrated indoline[7]

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Purification supplies (Silica gel for chromatography, HPLC system)

Procedure:

  • Coupling: The protected carboxylic acid is coupled to the nitrogen of the 4-methoxy-7-nitroindoline. A common method is to activate the carboxylic acid with a carbodiimide reagent like EDC in the presence of HOBt, and then react it with the nitroindoline in an appropriate solvent like DMF or DCM.

  • Purification: The resulting N-acyl-7-nitroindoline product is purified from the reaction mixture using column chromatography on silica gel.

  • Deprotection: The protecting groups on the carboxylic acid (e.g., BOC and t-butyl esters) are removed. This is typically achieved by treatment with a strong acid like Trifluoroacetic acid (TFA) in a solvent such as DCM.[7]

  • Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to remove any remaining impurities and unreacted starting materials.[1] The purified product is often lyophilized to obtain a stable powder.

G cluster_synthesis Synthesis Workflow Protected_Carboxylic_Acid Protected Carboxylic Acid Coupling Amide Bond Formation (e.g., EDC, HOBt) Protected_Carboxylic_Acid->Coupling 7_Nitroindoline 7-Nitroindoline Derivative 7_Nitroindoline->Coupling Purification_1 Column Chromatography Coupling->Purification_1 Deprotection Removal of Protecting Groups (e.g., TFA) Purification_1->Deprotection Purification_2 HPLC Purification Deprotection->Purification_2 Final_Product Caged Carboxylic Acid Purification_2->Final_Product G cluster_uncaging Uncaging Workflow Caged_Compound_Solution Solution of Caged Carboxylic Acid Irradiation Irradiation Caged_Compound_Solution->Irradiation Light_Source Light Source One_Photon One-Photon (UV) ~350 nm Light_Source->One_Photon Two_Photon Two-Photon (NIR) ~710 nm Light_Source->Two_Photon One_Photon->Irradiation Two_Photon->Irradiation Released_Molecule Free Carboxylic Acid Irradiation->Released_Molecule Byproduct 7-Nitrosoindole Byproduct Irradiation->Byproduct Analysis Analysis (e.g., HPLC, Bioassay) Released_Molecule->Analysis

References

Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

6-Nitroindoline-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for a variety of biologically significant molecules. Its strategic functionalization, featuring a nitro group for further transformation and a carboxylic acid for coupling reactions, makes it a valuable starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for its key synthetic transformations.

Application 1: Synthesis of Chiral (S)-6-Nitroindoline-2-carboxylic Acid

The enantiomerically pure (S)-isomer of this compound is a crucial intermediate in the synthesis of complex chiral molecules. A common strategy for its preparation involves a chiral pool synthesis starting from the readily available and inexpensive amino acid, L-phenylalanine. This method leverages the inherent stereochemistry of the starting material to produce the target molecule with high enantiomeric excess.[1][2]

Logical Relationship: Chiral Pool Synthesis

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product L-Phenylalanine L-Phenylalanine 2,4-Dinitro-L-phenylalanine 2,4-Dinitro-L-phenylalanine L-Phenylalanine->2,4-Dinitro-L-phenylalanine Nitration (S)-6-Nitroindoline-2-carboxylic acid (S)-6-Nitroindoline-2-carboxylic acid 2,4-Dinitro-L-phenylalanine->(S)-6-Nitroindoline-2-carboxylic acid Intramolecular Nucleophilic Aromatic Substitution

Caption: Chiral pool synthesis of (S)-6-Nitroindoline-2-carboxylic acid.

Quantitative Data
Starting MaterialProductKey TransformationsYieldEnantiomeric Excess (ee)Reference
L-Phenylalanine(S)-6-Nitroindoline-2-carboxylic acid1. Nitration2. Intramolecular Cyclization53%> 99.5%[2]
Experimental Protocol: Synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-Phenylalanine

Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine

  • To a stirred solution of L-phenylalanine in concentrated sulfuric acid, cooled to 0 °C, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dinitro-L-phenylalanine.

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic acid

  • Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent.

  • Add a base to facilitate the intramolecular nucleophilic aromatic substitution, leading to the formation of the indoline ring.

  • The reaction is typically heated to ensure completion.

  • After cooling, the reaction mixture is acidified to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to afford (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[2]

Application 2: Precursor to 6-Nitroindole Derivatives

This compound serves as a direct precursor to 6-nitroindole-2-carboxylic acid and its esters, which are important intermediates in the synthesis of various biologically active compounds, including analogs of DNA-interactive antibiotics like CC-1065.[1] The transformation involves an oxidation (dehydrogenation) step.

Experimental Workflow: Dehydrogenation to 6-Nitroindole

G This compound This compound Methyl 6-nitroindoline-2-carboxylate Methyl 6-nitroindoline-2-carboxylate This compound->Methyl 6-nitroindoline-2-carboxylate Esterification Methyl 6-nitroindole-2-carboxylate Methyl 6-nitroindole-2-carboxylate Methyl 6-nitroindoline-2-carboxylate->Methyl 6-nitroindole-2-carboxylate Dehydrogenation (DDQ)

Caption: Synthesis of Methyl 6-nitroindole-2-carboxylate.

Quantitative Data
Starting MaterialProductReagentOverall YieldReference
Indoline-2-carboxylic acidMethyl 6-nitroindole-2-carboxylate1. Nitration2. Esterification3. DDQ67%[2]
Experimental Protocol: Synthesis of Methyl 6-nitroindole-2-carboxylate

Step 1: Esterification of this compound

  • Suspend this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.

Step 2: Dehydrogenation to Methyl 6-nitroindole-2-carboxylate

  • Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent (e.g., toluene or dioxane).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • After completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a basic solution to remove any remaining acidic impurities.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 6-nitroindole-2-carboxylate.[2]

Application 3: Synthesis of 6-Aminoindoline Derivatives

The nitro group at the 6-position of the indoline ring can be readily reduced to an amino group, providing access to 6-aminoindoline-2-carboxylic acid and its derivatives. These aminoindolines are key building blocks for the synthesis of pharmacologically active compounds, including potent antitumor antibiotics.[1]

Signaling Pathway: Reduction of Nitro Group

G This compound This compound 6-Aminoindoline-2-carboxylic acid 6-Aminoindoline-2-carboxylic acid This compound->6-Aminoindoline-2-carboxylic acid Reduction (e.g., H₂, Pd/C) Biologically Active Molecules Biologically Active Molecules 6-Aminoindoline-2-carboxylic acid->Biologically Active Molecules Further Functionalization

Caption: Synthetic pathway to 6-aminoindoline derivatives.

Experimental Protocol: Reduction of this compound
  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on charcoal (Pd/C, 10%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC analysis.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 6-aminoindoline-2-carboxylic acid. The product may be further purified by recrystallization if necessary.

Note: Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this transformation. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

References

Application Notes and Protocols for the Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Nitroindoline-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. It serves as a precursor for the synthesis of various biologically active compounds, including analogs of antibiotics that interact with DNA. This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of indoline-2-carboxylic acid. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle

The synthesis involves the electrophilic nitration of indoline-2-carboxylic acid. The protonated indoline ring directs the nitro group to the meta-position (position 6), leading to the formation of this compound as the major product.[1] A smaller amount of the 5-nitro isomer is also formed as a byproduct.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Indoline-2-carboxylic acidReagentCommercially Available
Concentrated Sulfuric Acid (98%)ACSCommercially Available
Concentrated Nitric Acid (d=1.5 g/cm³)ACSCommercially Available
Ethyl Acetate (EtOAc)ACSCommercially Available
Sodium Hydroxide (NaOH)ACSCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Crushed Ice-Laboratory Supply
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer with a cooling bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Beakers

  • pH meter or pH paper

  • Rotary evaporator

Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 25 g (153 mmol) of indoline-2-carboxylic acid in 200 mL of 98% sulfuric acid. Cool the solution to -5 °C using an ice-salt bath.

  • Nitration: Slowly add 6.93 mL (165 mmol) of concentrated nitric acid to the stirred solution via a dropping funnel, maintaining the internal temperature between -20 °C and -10 °C.

  • Reaction Time: Stir the reaction mixture for 30 minutes at this temperature.

  • Quenching: Pour the reaction mixture onto 500 g of crushed ice.

  • Extraction of Byproduct: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct. Collect this ethyl acetate extract (a) for potential separate workup.[1]

  • pH Adjustment: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous sodium hydroxide solution.

  • Product Extraction: Extract the product from the pH-adjusted aqueous phase with ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the final product.

Data Presentation
ProductStarting MaterialMoles of Starting MaterialMoles of Nitric AcidYield (%)Reference
This compoundIndoline-2-carboxylic acid153 mmol165 mmol72%[1]

Visualizations

Chemical Reaction Pathway

Synthesis of this compound Indoline-2-carboxylic_acid Indoline-2-carboxylic acid Reagents HNO₃, H₂SO₄ Indoline-2-carboxylic_acid->Reagents 6-Nitroindoline-2-carboxylic_acid This compound Reagents->6-Nitroindoline-2-carboxylic_acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental Workflow A Dissolve Indoline-2-carboxylic acid in H₂SO₄ B Cool to -5 °C A->B C Slowly add HNO₃ at -20 to -10 °C B->C D Stir for 30 minutes C->D E Pour into crushed ice D->E F Extract with EtOAc (remove 5-nitro isomer) E->F G Adjust aqueous phase pH to 4.5-5.0 F->G H Extract product with EtOAc G->H I Dry and evaporate solvent H->I J Obtain this compound I->J

Caption: Step-by-step workflow for the synthesis protocol.

References

Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid is a versatile chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid indoline scaffold, coupled with the electronic properties of the nitro group, provides a valuable platform for the design of novel therapeutics. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for its synthesis and use in relevant biological assays.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors and antimicrobial agents. The nitro group can act as a key interaction point within a biological target or be a precursor for an amino group, allowing for further chemical modifications.

Antimycobacterial Agents

Quinolone carboxylic acids bearing a nitro group have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds often target DNA gyrase, an essential enzyme for bacterial DNA replication.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1] Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes.[1]

Quantitative Data

The following tables summarize the biological activity of derivatives synthesized from nitro-substituted indole or quinoline carboxylic acids.

Table 1: Antimycobacterial Activity of 6-nitroquinolone-3-carboxylic acid derivatives against M. tuberculosis [2]

CompoundMIC against MTB H37Rv (µM)MIC against MDR-TB (µM)
8c 0.080.16

MTB: Mycobacterium tuberculosis, MDR-TB: Multi-drug resistant Mycobacterium tuberculosis.

Table 2: In Vivo Efficacy of Compound 8c [2]

TreatmentDose (mg/kg)Log10 Protection in LungLog10 Protection in Spleen
Compound 8c502.784.15

Table 3: FBPase Inhibitory Activity of 7-nitro-1H-indole-2-carboxylic acid derivatives [1]

CompoundIC50 (µM)
3.9 0.99

Experimental Protocols

Protocol 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

This protocol describes the synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine.[2]

Materials:

  • L-phenylalanine

  • Urea nitrate

  • Sulfuric acid (H₂SO₄)

  • 2,4-dinitro-L-phenylalanine

  • Reagents for intramolecular nitro amination

Procedure:

  • Nitration of L-phenylalanine:

    • In a one-pot synthesis, react L-phenylalanine with urea nitrate (UN) in sulfuric acid (H₂SO₄) as the nitrating reagent.

    • This reaction yields 2,4-dinitro-L-phenylalanine. A typical yield for this step is around 75.7%.[2]

  • Intramolecular Nitro Amination:

    • The 2,4-dinitro-L-phenylalanine is then subjected to intramolecular nitro amination.

    • This cyclization reaction forms (S)-6-nitroindoline-2-carboxylic acid.

    • This step proceeds with a high enantiomeric excess (>99.5%) and a yield of approximately 65.7%.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is a standard method for determining the antimycobacterial activity of synthesized compounds.[3]

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to a defined number of bacterial cells per ml.[3]

    • Dilute the inoculum to the final desired concentration in Middle-brook 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).[4]

Protocol 3: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This is a coupled-enzyme assay to determine the inhibitory activity of compounds against FBPase.[5]

Materials:

  • Recombinant human FBPase

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP⁺

  • Tris buffer (pH 7.5) containing MgCl₂, (NH₄)₂SO₄, and EDTA

  • Synthesized inhibitor compounds

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris buffer, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Inhibitor and Enzyme Addition:

    • Add the desired concentration of the inhibitor compound to the cuvette.

    • Add a specific amount of FBPase (e.g., 9 ng) to the mixture and allow it to equilibrate at 30°C.[5]

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, Fructose-1,6-bisphosphate (FBP), to the cuvette.

    • Monitor the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm in a spectrophotometer.[5]

  • IC50 Determination:

    • Perform the assay with a range of inhibitor concentrations.

    • Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Visualizations

Synthesis_Workflow L_Phe L-Phenylalanine Nitration Nitration (UN/H2SO4) L_Phe->Nitration Yield: 75.7% DNP_Phe 2,4-Dinitro-L-phenylalanine Nitration->DNP_Phe Cyclization Intramolecular Nitro Amination DNP_Phe->Cyclization Yield: 65.7% ee > 99.5% Final_Product (S)-6-Nitroindoline- 2-carboxylic acid Cyclization->Final_Product Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase FBPase Inhibitor 7-Nitro-1H-indole- 2-carboxylic acid derivatives Inhibitor->FBPase Inhibition Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Start with This compound modification Chemical Modification (e.g., amidation, esterification) start->modification purification Purification and Characterization modification->purification assay Primary Assay (e.g., MIC, Enzyme Inhibition) purification->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->modification Iterative Design adme_tox ADME/Tox Profiling sar->adme_tox lead Lead Compound adme_tox->lead

References

Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-nitroindoline-2-carboxylic acid as a pivotal intermediate in the synthesis of potent, biologically active compounds, particularly analogs of the CC-1065 and duocarmycin families of antitumor antibiotics.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules that exhibit significant biological activity. Its indoline core, substituted with a nitro group, serves as a precursor to the DNA-binding subunit of several potent antitumor agents. The nitro group can be readily reduced to an amine, which is then available for coupling with the alkylating subunits characteristic of the duocarmycin and CC-1065 families of natural products. The carboxylic acid functionality at the 2-position provides a convenient handle for peptide coupling reactions.

The enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid is particularly important as the stereochemistry of the final drug molecule is often crucial for its biological activity.[1][2] This intermediate is a key component in the synthesis of novel DNA alkylating agents that function by binding to the minor groove of DNA and subsequently alkylating adenine bases, leading to cell death.[3][4][5][6]

Applications in Drug Synthesis

The primary application of this compound is in the synthesis of analogs of the natural products CC-1065 and duocarmycin SA. These compounds are known for their exceptionally high cytotoxicity against cancer cell lines.[3][7][8] The general strategy involves the coupling of a derivative of this compound (the DNA binding unit) with a separate, synthetically prepared alkylating unit, often a cyclopropylpyrroloindole (CPI) or similar moiety.

The nitro group on the indoline ring is typically reduced to an amino group at a late stage in the synthesis to provide the final, active compound. The modular nature of this synthetic approach allows for the creation of a wide variety of analogs with modified DNA binding or alkylating subunits, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties.[1][4][9]

Experimental Protocols

Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

This protocol describes a facile chiral pool synthesis of the key intermediate, (S)-6-nitroindoline-2-carboxylic acid, starting from the readily available and inexpensive L-phenylalanine.[1][2][9]

Experimental Workflow:

cluster_0 Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid L-Phenylalanine L-Phenylalanine 2,4-Dinitro-L-phenylalanine 2,4-Dinitro-L-phenylalanine L-Phenylalanine->2,4-Dinitro-L-phenylalanine Nitration (HNO3, H2SO4) 2-Bromo-4-nitro-L-phenylalanine 2-Bromo-4-nitro-L-phenylalanine 2,4-Dinitro-L-phenylalanine->2-Bromo-4-nitro-L-phenylalanine Bromination (TBCA, H2SO4) S-6-Nitroindoline-2-carboxylic_acid (S)-6-Nitroindoline- 2-carboxylic acid 2-Bromo-4-nitro-L-phenylalanine->S-6-Nitroindoline-2-carboxylic_acid Intramolecular Cyclization (H2O, K2CO3, CuCl)

Caption: Synthetic pathway for (S)-6-nitroindoline-2-carboxylic acid.

Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine [1][2]

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add L-phenylalanine while maintaining the temperature below 5 °C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-2 hours, keeping the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the washings are neutral and then dry under vacuum to yield 2,4-dinitro-L-phenylalanine.

Step 2: Bromination of 2,4-Dinitro-L-phenylalanine to 2-Bromo-4-nitro-L-phenylalanine [9]

  • Dissolve 2,4-dinitro-L-phenylalanine in concentrated sulfuric acid.

  • Add tribromoisocyanuric acid (TBCA) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 5 hours.

  • Carefully pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid [9]

  • To a mixture of water and potassium carbonate, add the crude 2-bromo-4-nitro-L-phenylalanine.

  • Add a catalytic amount of copper(I) chloride.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and filter to remove any solids.

  • Acidify the filtrate to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to afford pure (S)-6-nitroindoline-2-carboxylic acid.[9]

Generalized Protocol for the Synthesis of Duocarmycin Analogs

The following is a generalized protocol for the coupling of (S)-6-nitroindoline-2-carboxylic acid with a DNA alkylating subunit precursor to form a seco-duocarmycin analog. The specific alkylating subunit and reaction conditions may vary depending on the target molecule.

Experimental Workflow:

cluster_1 Synthesis of Duocarmycin Analog S-6-Nitroindoline-2-carboxylic_acid (S)-6-Nitroindoline- 2-carboxylic acid Activated_Ester Activated Ester (e.g., NHS ester) S-6-Nitroindoline-2-carboxylic_acid->Activated_Ester Activation (e.g., EDC, NHS) Nitro-Duocarmycin_Analog Nitro-Duocarmycin Analog Activated_Ester->Nitro-Duocarmycin_Analog Amide Coupling Alkylating_Subunit_Precursor Alkylating Subunit Precursor (amine) Alkylating_Subunit_Precursor->Nitro-Duocarmycin_Analog Final_Duocarmycin_Analog Final Duocarmycin Analog (amine) Nitro-Duocarmycin_Analog->Final_Duocarmycin_Analog Nitro Reduction (e.g., SnCl2 or H2, Pd/C)

Caption: Generalized synthetic route to duocarmycin analogs.

Step 1: Activation of the Carboxylic Acid

  • Dissolve (S)-6-nitroindoline-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or CH2Cl2).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for several hours to form the activated ester.

Step 2: Amide Coupling

  • To the solution containing the activated ester, add the amine-containing precursor of the DNA alkylating subunit.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting nitro-duocarmycin analog by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-duocarmycin analog in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride (SnCl2) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction for the complete conversion of the nitro group to an amino group.

  • Upon completion, filter off the catalyst (if applicable) and remove the solvent.

  • Purify the final duocarmycin analog by chromatography or recrystallization.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound and its application in the synthesis of duocarmycin analogs.

Table 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

StepStarting MaterialProductReagentsYield (%)Reference
1. NitrationL-Phenylalanine2,4-Dinitro-L-phenylalanineHNO3, H2SO475.7[1][2]
2. Bromination2,4-Dinitro-L-phenylalanine2-Bromo-4-nitro-L-phenylalanineTBCA, H2SO473[9]
3. Cyclization2-Bromo-4-nitro-L-phenylalanine(S)-6-Nitroindoline-2-carboxylic acidH2O, K2CO3, CuCl91[9]
Overall L-Phenylalanine (S)-6-Nitroindoline-2-carboxylic acid ~53 [9]

Table 2: Cytotoxicity of Duocarmycin Analogs

CompoundCell LineIC50Reference
(+)-Duocarmycin SAL12108 pM[2]
MeCTI-TMIL12105 pM[2]
CC-1065L121020 pM[2]
MeCTI-PDE2L12107 pM[2]
seco-amino-CI-TMIK5621.30 µM[3]

Mechanism of Action: DNA Alkylation

The potent cytotoxicity of duocarmycin and CC-1065 analogs stems from their ability to sequence-selectively alkylate DNA.[3][4][5][6] The drug molecule first binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences.[6][7][10] This binding event positions the reactive cyclopropane ring of the alkylating subunit in close proximity to the N3 atom of an adenine base. A subsequent nucleophilic attack from the adenine N3 onto the cyclopropane ring results in the formation of a covalent bond, leading to the alkylation of DNA.[3][6] This DNA damage disrupts cellular processes such as replication and transcription, ultimately triggering apoptosis and cell death.[6][7]

Signaling Pathway:

cluster_2 Mechanism of DNA Alkylation by Duocarmycin Analogs Drug Duocarmycin Analog Non_covalent_Binding Non-covalent Binding Drug->Non_covalent_Binding DNA_Minor_Groove DNA Minor Groove (AT-rich region) DNA_Minor_Groove->Non_covalent_Binding DNA_Alkylation Covalent Alkylation of Adenine (N3) Non_covalent_Binding->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Replication_Inhibition Inhibition of Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Apoptosis Apoptosis / Cell Death Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: DNA alkylation pathway of duocarmycin analogs.

References

Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid and its derivatives represent a class of photoremovable protecting groups (PPGs), also known as "caged" compounds. These molecules are engineered to release a biologically active compound upon irradiation with light, typically in the UV-A or near-visible range. This property allows for precise spatial and temporal control over the release of substances like neurotransmitters, amino acids, and other bioactive molecules, making them invaluable tools in cellular biology, neuroscience, and drug delivery research. The 7-nitroindoline core provides the photosensitivity, and the caged molecule is typically attached via an amide linkage to the indoline nitrogen. Photolysis cleaves this bond, liberating the active molecule and a non-interfering byproduct.

Applications

Derivatives of this compound are primarily utilized for the controlled release of bioactive molecules in biological systems. Key applications include:

  • Neuroscience Research: The rapid and localized release of neurotransmitters such as L-glutamate and GABA allows for the precise mapping of neural circuits and the study of synaptic transmission.[1]

  • Cellular Signaling Studies: By releasing second messengers or enzyme substrates at specific times and locations within a cell, researchers can dissect complex signaling pathways.

  • Drug Delivery and Pharmacology: The development of photoactivatable drugs that are only active at the site of illumination can reduce systemic side effects and improve therapeutic efficacy.

  • Peptide Synthesis: Nitroindoline-based protecting groups have been employed in the synthesis of peptides, offering an orthogonal deprotection strategy using light.[2]

Physicochemical and Photolytic Properties

The efficiency of photolysis for nitroindoline derivatives is characterized by several key parameters, which are summarized in the table below. These values can be influenced by factors such as the specific derivative, solvent, and pH.

Compound/DerivativeWavelength (nm)Quantum Yield (Φ)Photolysis Rate Constant (k)Reference
MNI-Glu720 (2-photon)0.06 GM (cross-section)-[1]
MNI-GluUV-130 x 10⁻⁶ ms⁻¹[3]
MDNI-GluUV-650 x 10⁻⁶ ms⁻¹[3]
CDNI-GluUV-832 x 10⁻⁶ ms⁻¹[3]
5-bromo-7-nitroindoline-S-ethylthiocarbamate350--[4][5]
5-bromo-7-nitroindoline-S-ethylthiocarbamate710 (2-photon)--[4][5]

Note: MNI (4-methoxy-7-nitroindolinyl), MDNI, and CDNI are derivatives of 7-nitroindoline, which exhibit similar photochemical behavior to 6-nitroindoline derivatives. The data for thiocarbamate derivatives illustrates the versatility of the nitroindoline scaffold.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a Caged Compound

This protocol outlines a general method for the photolytic release of a bioactive molecule from a this compound derivative and its subsequent analysis.

Materials:

  • Caged compound (e.g., 6-nitroindolinyl-caged glutamate)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED)

  • Quartz cuvette or appropriate sample holder

  • Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a biological assay)

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.

  • Irradiation: Transfer the sample solution to a quartz cuvette. Irradiate the sample with a UV light source at the appropriate wavelength (typically around 350 nm for one-photon excitation). The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule. This can be achieved by various methods, such as HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response elicited by the released molecule.

  • Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, and a sample of the expected photolysis byproduct to assess any potential biological activity.

Protocol 2: Synthesis of N-(6-Nitroindolin-1-ylcarbonyl) Amino Acid

This protocol provides a general method for the synthesis of a caged amino acid using a 6-nitroindoline derivative.

Materials:

  • This compound

  • Amino acid with protected functional groups (e.g., Boc-glycine)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent. Add the coupling agent and stir for a designated time at room temperature to activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve the protected amino acid and the base in an anhydrous solvent. Add the activated this compound solution dropwise to the amino acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with appropriate aqueous solutions to remove unreacted starting materials and coupling reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Deprotection: Remove the protecting group from the amino acid (e.g., TFA for Boc group) to yield the final caged amino acid.

Visualizations

Experimental Workflow for Photolysis

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis cluster_results Results prep1 Dissolve Caged Compound in Buffer exp1 Irradiation with UV Light prep1->exp1 exp2 Photochemical Cleavage exp1->exp2 an1 Quantification of Released Molecule exp2->an1 an2 Biological Assay exp2->an2 res1 Data Interpretation an1->res1 an2->res1

Caption: A general workflow for a photolysis experiment.

Signaling Pathway Activated by Photoreleased Glutamate

G cluster_photolysis Photolysis cluster_receptor Receptor Activation cluster_downstream Downstream Signaling caged_glu Caged Glutamate glu Glutamate caged_glu->glu Photolysis uv_light UV Light nmda_r NMDA Receptor glu->nmda_r ampa_r AMPA Receptor glu->ampa_r ca_influx Ca²⁺ Influx nmda_r->ca_influx ampa_r->ca_influx camk CaMKII Activation ca_influx->camk gene_exp Gene Expression Changes camk->gene_exp

Caption: A simplified signaling pathway activated by photoreleased glutamate.

References

Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis and key transformations of 6-nitroindoline-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols detailed below are based on established literature and are intended to serve as a guide for the synthesis of this compound and its derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound is the direct nitration of indoline-2-carboxylic acid. The regioselectivity of this reaction is directed by the protonated indoline nitrogen to the meta position, favoring the formation of the 6-nitro isomer.[1][2] An alternative enantioselective synthesis starting from L-phenylalanine has also been reported, yielding (S)-6-nitroindoline-2-carboxylic acid.[2][3]

Synthesis via Nitration of Indoline-2-carboxylic Acid

This protocol describes the synthesis of this compound from commercially available indoline-2-carboxylic acid.

Experimental Protocol:

  • Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid (1.1 eq) to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic extract over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[1]

Table 1: Synthesis of this compound via Nitration

ParameterConditionYield (%)Reference
Starting MaterialIndoline-2-carboxylic acid72[1]
Nitrating AgentConc. HNO₃ in Conc. H₂SO₄[1]
Temperature-20 to -10 °C[1]
Reaction Time30 minutes[1]
Enantioselective Synthesis from L-phenylalanine

This method provides access to the chiral (S)-enantiomer of this compound.

Experimental Workflow:

Caption: Enantioselective synthesis of (S)-6-nitroindoline-2-carboxylic acid.

Key Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Key transformations include esterification of the carboxylic acid and reduction of the nitro group.

Esterification to Methyl 6-Nitroindoline-2-carboxylate

The carboxylic acid functionality can be readily esterified, for example, to its methyl ester, which is a common precursor for further derivatization.

Experimental Protocol (Fischer Esterification):

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Table 2: Esterification of this compound

ParameterConditionYield (%)Reference
ReactantThis compound90[1]
ReagentMethanol, p-toluenesulfonic acid[1]
TemperatureReflux
Reaction Time20 hours[1]
Reduction to 6-Aminoindoline-2-carboxylic Acid

The nitro group can be reduced to an amino group, providing a key building block for the synthesis of compounds with diverse biological activities.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-aminoindoline-2-carboxylic acid.

Table 3: Reduction of this compound

ParameterConditionYield (%)
ReactantThis compoundHigh
Catalyst10% Pd/C
Reducing AgentH₂ gas
SolventMethanol or Ethanol
TemperatureRoom Temperature

Application in Drug Development: HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the enzyme by the indole nucleus and the C2 carboxyl group. This interaction prevents the strand transfer step in the viral DNA integration process, thus inhibiting viral replication.

Signaling Pathway Diagram:

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 Host_DNA Host DNA Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Integration_Complex Integration_Complex Viral_DNA->Integration_Complex forms complex with Integrase Integrase Integrase->Integration_Complex Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Integrase Integration_Complex->Host_DNA Strand Transfer (Integration)

References

Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 6-Nitroindoline-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible results for purity assessment, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

This method is suitable for determining the purity of this compound and for assaying its concentration in solution. The protocol is based on reversed-phase chromatography with UV detection, which is appropriate for this chromophoric compound.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-5 min: 15% B5-20 min: 15-85% B20-25 min: 85% B25-26 min: 85-15% B26-30 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 348 nm[1]

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve should be prepared using reference standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

This LC-MS method is designed for the sensitive and selective detection of this compound, particularly for identification purposes and for the analysis of trace amounts. While derivatization can be employed for enhanced sensitivity, a direct analysis method is often sufficient for many applications.[2][3]

Experimental Protocol

Sample Preparation: Prepare samples as described in the HPLC protocol, with a final concentration of approximately 10 µg/mL in the mobile phase.

LC-MS Conditions:

ParameterValue
LC System UPLC/HPLC system coupled to a mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-8 min: 10-90% B8-10 min: 90% B10-10.1 min: 90-10% B10.1-12 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Data Analysis: The presence of this compound is confirmed by the detection of its deprotonated molecule [M-H]⁻ at the expected m/z value. The high-resolution mass spectrometer will provide an accurate mass measurement, further confirming the elemental composition. For quantitative analysis, a calibration curve should be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Pulse Program Standard single pulseProton-decoupled
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay 2 seconds2-5 seconds
Number of Scans 16-641024 or more
Spectral Width -2 to 14 ppm0 to 200 ppm

Expected Chemical Shifts: Based on the analysis of similar indole derivatives, the following are the expected regions for the proton and carbon signals.[4][5][6] The exact chemical shifts will be influenced by the solvent and the specific electronic environment of the molecule.

  • ¹H NMR (DMSO-d₆): The aromatic protons are expected in the range of δ 7.0-8.5 ppm. The protons on the indoline ring will appear further upfield. The carboxylic acid proton is expected to be a broad singlet above δ 10 ppm.

  • ¹³C NMR (DMSO-d₆): The aromatic carbons are expected in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically above δ 160 ppm.

UV-Vis Spectrophotometry for Quantification and Characterization

UV-Vis spectrophotometry can be used for a quick estimation of the concentration of this compound in solution and to provide characteristic spectral information. The absorption spectrum of nitroaromatic compounds can be influenced by the solvent.[7][8][9]

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 0.1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for measurement is around 10 µg/mL.

Spectrophotometer Parameters:

ParameterValue
Instrument Double-beam UV-Vis Spectrophotometer
Wavelength Range 200 - 500 nm
Solvent Ethanol (or other suitable transparent solvent)
Blank The same solvent used for the sample
Cuvette 1 cm path length quartz cuvette

Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). For quantitative analysis, construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined using the Beer-Lambert law. Nitroaromatic compounds typically exhibit strong absorption in the UV region.[10]

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the comprehensive analysis of a sample of this compound.

Analytical Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Dilution & Filtration Dilution & Filtration Dissolution->Dilution & Filtration HPLC HPLC Dilution & Filtration->HPLC LC_MS LC-MS Dilution & Filtration->LC_MS NMR NMR Dilution & Filtration->NMR UV_Vis UV-Vis Dilution & Filtration->UV_Vis Purity_Assay Purity & Assay HPLC->Purity_Assay Identification Identification LC_MS->Identification Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Quantification_Spectrum Quantification & Spectrum UV_Vis->Quantification_Spectrum Final_Report Final Report Purity_Assay->Final_Report Identification->Final_Report Structure_Confirmation->Final_Report Quantification_Spectrum->Final_Report

Caption: Analytical Workflow for this compound.

This comprehensive approach ensures a thorough characterization of this compound, providing confidence in its identity, purity, and quality for research and development purposes.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-Nitroindoline-2-carboxylic acid, a key intermediate in the preparation of various biologically active molecules. The following protocols are based on established synthetic routes and are designed to be scalable for laboratory and pilot plant production.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The strategic placement of the nitro group at the 6-position of the indoline ring system makes it a versatile precursor for the synthesis of aminoindoles, which are integral components of potent antibiotics and other therapeutic agents. The protocols outlined below describe two primary synthetic strategies for obtaining this compound on a larger scale.

Synthetic Strategies

Two principal and scalable synthetic routes are presented:

  • Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid. This method involves the regioselective nitration of commercially available indoline-2-carboxylic acid. The protonated indoline nitrogen directs the electrophilic nitration to the meta-position (C6), yielding the desired product.

  • Protocol 2: Synthesis from L-Phenylalanine. This chiral pool approach provides (S)-6-Nitroindoline-2-carboxylic acid with high enantiomeric excess. The synthesis involves the nitration of L-phenylalanine followed by an intramolecular cyclization. This route is particularly advantageous for the synthesis of enantiomerically pure final products.

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid

This protocol details the direct nitration of indoline-2-carboxylic acid to yield this compound. The subsequent esterification and dehydrogenation to methyl 6-nitroindole-2-carboxylate is also mentioned as a common follow-up procedure.

Experimental Protocol

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Appropriate solvents for work-up and purification (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add indoline-2-carboxylic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture until all the starting material has dissolved.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Product Isolation: The precipitated product, this compound, is collected by filtration.

  • Purification: Wash the crude product with cold deionized water until the washings are neutral. The product can be further purified by recrystallization from an appropriate solvent system.

Quantitative Data
ParameterValueReference
Starting Material Indoline-2-carboxylic acid[1][2]
Key Reagents Conc. HNO₃, Conc. H₂SO₄[2]
Product This compound[1][2]
Overall Yield to Methyl 6-nitroindole-2-carboxylate 67%[1]

Synthetic Workflow

Indoline_acid Indoline-2-carboxylic Acid Nitration Nitration (HNO₃, H₂SO₄) Indoline_acid->Nitration Product 6-Nitroindoline-2-carboxylic Acid Nitration->Product

Caption: Direct nitration of indoline-2-carboxylic acid.

Protocol 2: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

This protocol describes a multi-step synthesis starting from the readily available chiral building block, L-phenylalanine. This method is reported to be suitable for industrial applications and provides the product with high enantiomeric purity.[1]

Experimental Protocol

Step 1: Nitration of L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Urea Nitrate (UN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitration: Slowly add urea nitrate (UN) portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction and Work-up: After the addition is complete, allow the reaction to proceed until completion. The reaction is then quenched by pouring it onto ice, and the precipitated 2,4-dinitro-L-phenylalanine is collected by filtration.

Step 2: Intramolecular Cyclization

Materials:

  • 2,4-dinitro-L-phenylalanine

  • Suitable solvent

  • Base (as required for the cyclization)

Procedure:

  • Reaction Setup: Dissolve the 2,4-dinitro-L-phenylalanine from the previous step in a suitable solvent.

  • Cyclization: Treat the solution with a base to induce intramolecular nitro amination, leading to the formation of (S)-6-nitro-indoline-2-carboxylic acid.

  • Isolation and Purification: After the reaction is complete, the product is isolated by standard work-up procedures, which may include acidification, extraction, and crystallization to yield the final product with high enantiomeric excess.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)Reference
Nitration (one-pot) 2,4-dinitro-L-phenylalanine75.7%-[1]
Intramolecular Cyclization (S)-6-Nitroindoline-2-carboxylic acid65.7%> 99.5%[1]
Overall Yield (S)-6-Nitroindoline-2-carboxylic acid53% (from L-phenylalanine)> 99.5%[1]

Synthetic Workflow

L_Phe L-Phenylalanine Nitration Nitration (UN, H₂SO₄) L_Phe->Nitration Dinitro_Phe 2,4-dinitro-L-phenylalanine Nitration->Dinitro_Phe Cyclization Intramolecular Nitro Amination Dinitro_Phe->Cyclization Product (S)-6-Nitroindoline-2-carboxylic Acid Cyclization->Product

Caption: Synthesis from L-Phenylalanine.

Applications of this compound

This compound is a crucial intermediate in the synthesis of various high-value compounds in the pharmaceutical industry. Its primary application lies in its conversion to the corresponding aminoindoline, which is a key fragment in the synthesis of DNA-interactive antibiotics. The ability to produce this intermediate on a large scale and in high purity is therefore of significant interest for drug development programs.

Safety and Handling

  • The nitration reactions described are highly exothermic and require strict temperature control.

  • Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Urea nitrate is an energetic material and should be handled with care.

These protocols provide a foundation for the large-scale synthesis of this compound. For specific large-scale production, further optimization of reaction conditions, work-up procedures, and purification methods may be required.

References

Application Notes and Protocols for Derivatization of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the derivatization of 6-nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules. The following sections describe common derivatization techniques, including amide bond formation and esterification, and summarize the biological activities of the resulting derivatives.

Overview of this compound and its Derivatives

This compound is a versatile scaffold in medicinal chemistry. The presence of the nitro group and the carboxylic acid functionality allows for a wide range of chemical modifications, leading to the synthesis of diverse libraries of compounds. Derivatives of this molecule have shown promising activities as anticancer, antitubercular, and antiviral agents.[1][2][3][4]

Derivatization Techniques

The primary points of derivatization for this compound are the carboxylic acid group at the 2-position and potential modifications to the indoline ring system, such as reduction of the nitro group followed by further functionalization.

Amide Bond Formation (Amidation)

The most common derivatization of this compound involves the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent.

General Experimental Workflow for Amide Coupling:

AmideCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Acid 6-Nitroindoline- 2-carboxylic acid ActivatedAcid Activated Ester Intermediate Acid->ActivatedAcid CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->ActivatedAcid AmideProduct 6-Nitroindoline- 2-carboxamide ActivatedAcid->AmideProduct Amine Primary or Secondary Amine Amine->AmideProduct Purification Column Chromatography AmideProduct->Purification

Caption: General workflow for the synthesis of 6-nitroindoline-2-carboxamides.

Protocol 1: General Procedure for the Synthesis of 6-Nitroindoline-2-carboxamides using EDC and HOBt

This protocol describes a general method for the amide coupling of this compound with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.[5][6]

Materials:

  • This compound

  • Amine (substituted anilines, alkylamines, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6-nitroindoline-2-carboxamide.

Esterification

Esterification of the carboxylic acid group is another common derivatization technique. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method.

Protocol 2: Fischer Esterification for the Synthesis of this compound Esters

This protocol outlines the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents, can also be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography on silica gel if necessary.

Quantitative Data of this compound Derivatives

The following tables summarize the yields and biological activities of various derivatives synthesized from this compound and its indole analogue.

Table 1: Synthesis of 6-Nitroindoline-2-carboxamide Derivatives and their Antitubercular Activity

Compound IDAmine MoietyYield (%)MIC (µM) against M. tb H37RvReference
8f Adamantan-1-amineN/A0.62[2]
8g N/AN/A0.32[3]

Note: N/A indicates data not available in the cited source.

Table 2: Antiproliferative Activity of Indole-2-carboxamide Derivatives against Cancer Cell Lines

Compound IDR GroupCell LineGI₅₀ (µM)Reference
5d 4-ChlorophenethylMCF-70.95[1]
5e 4-FluorophenethylMCF-71.05[1]
5h 3,4-DichlorophenethylMCF-71.20[1]
Va HNCI-H4600.026[7]
Ve CH₂OHNCI-H4600.041[7]

Signaling Pathways and Mechanism of Action

Derivatives of this compound have been shown to exert their biological effects through various mechanisms, including the inhibition of essential enzymes in pathogens and the modulation of signaling pathways in cancer cells.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Several indole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis.[3][8][9] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.

MmpL3_Inhibition IndoleCarboxamide 6-Nitroindole- 2-carboxamide Derivative MmpL3 MmpL3 Transporter IndoleCarboxamide->MmpL3 Inhibits MycolicAcid Mycolic Acid Transport MmpL3->MycolicAcid CellWall Mycobacterial Cell Wall Synthesis MycolicAcid->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath

Caption: Inhibition of MmpL3 by 6-nitroindole-2-carboxamide derivatives.

Dual Inhibition of EGFR and CDK2 in Cancer Cells

Certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity by dually inhibiting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] This dual inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis.

EGFR_CDK2_Inhibition IndoleCarboxamide Indole-2-carboxamide Derivative EGFR EGFR IndoleCarboxamide->EGFR Inhibits CDK2 CDK2 IndoleCarboxamide->CDK2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis CDK2->Proliferation CDK2->Apoptosis

Caption: Dual inhibition of EGFR and CDK2 signaling by indole-2-carboxamides.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of derivatives with significant biological potential. The protocols provided herein for amide bond formation and esterification offer robust methods for generating compound libraries for drug discovery and development. The promising antitubercular and anticancer activities of these derivatives warrant further investigation and optimization.

References

Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Photolabile Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of 6-Nitroindoline-2-carboxylic acid as a photolabile protecting group (PPG), also known as a "caging" group. This strategy allows for the spatial and temporal control over the release of bioactive molecules, a critical tool in chemical biology and drug development. The protocols provided are based on established procedures for structurally related 7-nitroindoline derivatives and are adapted for the this compound scaffold.

Introduction

Photolabile protecting groups are chemical moieties that can be cleaved from a molecule upon exposure to light, typically UV or visible. This "uncaging" process regenerates the original molecule, providing a powerful method for controlling the concentration and location of active compounds in a biological system with high precision. The nitroindoline core is a well-established photolabile scaffold. While the use of 7-nitroindoline derivatives is more extensively documented, this compound offers a unique handle at the 2-position for conjugation to target molecules, particularly for the protection of amines.

The proposed strategy involves the coupling of the carboxylic acid at the C-2 position of 6-nitroindoline with an amine-containing target molecule to form an amide bond. This N-acylated 6-nitroindoline derivative is expected to be stable under physiological conditions but will release the free amine upon irradiation with UV light.

Mechanism of Photodegradation

The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular redox reaction where an oxygen atom from the nitro group is transferred to the benzylic position, leading to the formation of a transient nitronic anhydride intermediate. In an aqueous environment, this intermediate rapidly hydrolyzes to release the free carboxylic acid (or in this proposed case, the amide leading to the free amine) and a nitrosoindole byproduct. This process is generally fast, occurring on the microsecond to millisecond timescale, and proceeds under neutral pH conditions, which is highly advantageous for biological applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the nitration of indoline-2-carboxylic acid.[1]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d=1.5 g/cm³)

  • Crushed ice

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid to the stirred solution at a temperature between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes.

  • Pour the reaction mixture into crushed ice and extract with ethyl acetate to remove the 5-nitro isomer.

  • Adjust the aqueous phase to pH 4.5-5.0 with an aqueous NaOH solution.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the organic extract over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 72% of the pure 6-nitro isomer can be obtained.[1]

Protocol 2: Proposed Protection of an Amine with this compound

This protocol describes a general procedure for the protection of a primary or secondary amine by forming an amide linkage with this compound. This requires the activation of the carboxylic acid.

Materials:

  • This compound

  • Amine-containing substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add DCC (1.1 equivalents) to the solution at 0 °C and stir for 30 minutes.

  • Add the amine-containing substrate (1 equivalent) and TEA or DIPEA (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(6-nitroindoline-2-carbonyl)-protected amine.

Protocol 3: Photochemical Deprotection of N-(6-Nitroindoline-2-carbonyl) Protected Amine

This protocol is a general procedure for the photolytic cleavage of the 6-nitroindoline-2-carbonyl protecting group to release the free amine.

Materials:

  • N-(6-nitroindoline-2-carbonyl)-protected amine

  • Solvent system (e.g., a mixture of Dichloromethane, Dioxane, and Water)

  • UV lamp (e.g., 150 W Hanau lamp or a Rayonet photoreactor with 350 nm lamps)

  • Pyrex tubes or quartz cuvettes

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the protected compound in a suitable solvent system (e.g., CH₂Cl₂–dioxane–H₂O, 5:10:1) at a concentration of approximately 8 x 10⁻² M in a Pyrex tube.

  • Deoxygenate the solution by bubbling argon or nitrogen gas through the mixture for at least 30 minutes to prevent side reactions.

  • Irradiate the solution at room temperature with a UV lamp. The distance from the lamp and the irradiation time will depend on the specific substrate and the lamp's power.

  • Monitor the deprotection process by TLC or UV-Vis spectroscopy, observing the disappearance of the starting material and the appearance of the free amine and the nitrosoindoline byproduct.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the released amine from the photolysis byproducts by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the protection of amines and alcohols and their subsequent photolytic deprotection using related 5-bromo-7-nitroindoline and 5,7-dinitroindoline derivatives. These values can serve as a benchmark for the expected efficiency of the this compound protecting group strategy.

Table 1: Protection of Amines and Alcohols with Nitroindoline Derivatives

SubstrateProtecting Group PrecursorProtected ProductYield (%)
Benzylamine5-Bromo-7-nitroindoline carbamoyl chlorideN-(Benzylcarbamoyl)-5-bromo-7-nitroindoline85
L-Serine methyl ester5,7-Dinitroindoline carbamoyl chlorideN-(Methoxycarbonyl-2-ethylcarbamoyl)-5,7-dinitroindoline92
Benzyl alcohol5-Bromo-7-nitroindoline carbamoyl chlorideBenzyl (5-bromo-7-nitroindolin-1-yl)carboxylate88
Cholesterol5,7-Dinitroindoline carbamoyl chlorideCholesteryl (5,7-dinitroindolin-1-yl)carboxylate90

Table 2: Photochemical Deprotection of Nitroindoline-Protected Amines and Alcohols

Protected CompoundIrradiation Time (h)Deprotected ProductYield (%)
N-(Benzylcarbamoyl)-5-bromo-7-nitroindoline12Benzylamine90
N-(Methoxycarbonyl-2-ethylcarbamoyl)-5,7-dinitroindoline4L-Serine methyl ester95
Benzyl (5-bromo-7-nitroindolin-1-yl)carboxylate7Benzyl alcohol92
Cholesteryl (5,7-dinitroindolin-1-yl)carboxylate5Cholesterol94

Visualizations

Proposed Workflow for Amine Protection and Deprotection

G cluster_protection Protection Strategy cluster_deprotection Deprotection Strategy Start This compound + Amine (R-NH2) Activate Carboxylic Acid Activation (e.g., DCC, NHS) Start->Activate Step 1 Couple Amide Bond Formation Activate->Couple Step 2 Protected N-(6-nitroindoline-2-carbonyl)-Amine Couple->Protected Step 3 Irradiate UV Irradiation (e.g., 350 nm) Protected->Irradiate Protected substrate for deprotection Cleavage Photochemical Cleavage Irradiate->Cleavage Released Free Amine (R-NH2) + Byproducts Cleavage->Released

Caption: Proposed workflow for amine protection and photolytic deprotection.

Photochemical Cleavage Mechanism

G ProtectedAmide N-Acyl-6-nitroindoline ExcitedState Excited State ProtectedAmide->ExcitedState hv (UV light) NitronicAnhydride Nitronic Anhydride Intermediate ExcitedState->NitronicAnhydride Intramolecular Oxygen Transfer Hydrolysis Hydrolysis (H2O) NitronicAnhydride->Hydrolysis Products Free Amine + 6-Nitrosoindoline-2-carboxamide Hydrolysis->Products

Caption: Simplified mechanism of photochemical cleavage of N-acyl-nitroindoline.

References

Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid serves as a versatile photolabile linker in solid-phase synthesis (SPS), particularly in the assembly of peptides and other organic molecules. Its unique structure, incorporating a photolabile nitrobenzyl moiety, allows for the mild and efficient cleavage of synthesized compounds from the solid support upon irradiation with UV light. This method offers a significant advantage over traditional cleavage techniques that often require harsh acidic or basic conditions, which can be detrimental to sensitive molecules. The use of photolabile linkers like this compound is fully orthogonal to most standard protecting group strategies used in solid-phase peptide synthesis (SPPS), enhancing the repertoire of chemical transformations possible on a solid support.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis.

Principle of Photochemical Cleavage

The cleavage mechanism of linkers based on the o-nitrobenzyl functional group is generally understood to proceed via a Norrish Type II reaction.[1] Upon absorption of a photon (typically in the 350-365 nm range), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic position by an oxygen atom of the nitro group, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement of this intermediate results in the formation of a nitroso-aldehyde or ketone and the release of the synthesized molecule from the solid support.[1] This process is advantageous as it is typically performed in neutral, reagent-free conditions, minimizing the risk of side reactions and simplifying product purification.[1][2]

Applications

The primary application of this compound in solid-phase synthesis is as a photolabile linker for the preparation of a variety of molecules, including:

  • Peptides and Peptide Amides: It is particularly useful for the synthesis of peptides with sensitive residues that are incompatible with harsh cleavage cocktails.

  • Modified Peptides: The mild cleavage conditions allow for the synthesis of peptides with post-translational modifications that might be labile to strong acids.

  • Small Organic Molecules: It can be employed in solid-phase organic synthesis (SPOS) to generate libraries of small molecules for drug discovery.

  • Caged Compounds: The photolabile nature of the linker can be exploited to create "caged" biologically active molecules that can be released at a specific time and location by light induction.

Data Presentation

The following tables summarize typical quantitative data associated with the use of photolabile linkers in solid-phase synthesis. Note that specific values for this compound may vary depending on the resin, the coupled molecule, and the specific reaction conditions.

Table 1: Typical Resin Loading Efficiencies for Carboxylic Acid Linkers

Resin TypeCoupling MethodTypical Loading Efficiency (%)
Aminomethyl PolystyreneDIC/HOBt70-90%
Wang Resin (Hydroxymethyl)MSNT/MeIm60-85%
2-Chlorotrityl Chloride ResinDIPEA80-95%

Data are representative and compiled from general solid-phase synthesis protocols.

Table 2: Photolytic Cleavage Conditions and Yields for Nitrobenzyl-Type Linkers

ParameterConditionTypical Yield (%)
Wavelength350 - 365 nm60 - 98%
Irradiation Time1 - 8 hours
SolventDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
TemperatureRoom Temperature

Yields are dependent on the substrate and the specific linker structure. For example, a protected tetrapeptide was cleaved from a photosensitive polyethylene glycol support with a 98% yield.[3] The first peptide synthesized on a photolabile linker was released with a 62% yield.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the nitration of indoline-2-carboxylic acid.

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d=1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H₂SO₄ at -5 °C.

  • Slowly add concentrated HNO₃ (1.1 eq) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes.

  • Pour the reaction mixture into crushed ice.

  • Extract the aqueous mixture with EtOAc to remove the 5-nitro isomer.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with NaOH solution.

  • Extract the aqueous phase with EtOAc.

  • Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield this compound. A yield of approximately 72% can be expected.[1]

Protocol 2: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the linker to a common solid support.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the aminomethyl polystyrene resin in DCM for 1 hour.

  • Wash the resin thoroughly with DMF.

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to deprotect the amino groups, then wash thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.

  • Add the activated linker solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a standard method such as the Kaiser test or spectrophotometric analysis of a cleaved and protected amino acid.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the steps for elongating a peptide chain on the linker-functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • DIC

  • HOBt

  • DMF

  • DCM

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Resin: Swell the linker-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the indoline nitrogen.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 4: Photolytic Cleavage of the Synthesized Peptide

This protocol describes the final cleavage of the peptide from the solid support.

Materials:

  • Peptide-bound resin

  • Solvent for cleavage (e.g., DCM, THF, or acetonitrile/water)

  • UV lamp (e.g., Rayonet photoreactor with 350 nm lamps)

  • Collection vessel

Procedure:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Suspend the resin in a suitable solvent in a quartz or borosilicate glass reaction vessel.

  • Irradiate the suspension with UV light (λ = 350 nm) at room temperature for 1-8 hours. The optimal time should be determined empirically.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional solvent to ensure complete recovery of the product.

  • Evaporate the solvent from the combined filtrate and washes to obtain the crude peptide.

  • Purify the peptide using standard techniques such as HPLC.

Visualizations

experimental_workflow cluster_synthesis Linker Synthesis cluster_spps Solid-Phase Synthesis cluster_cleavage Cleavage and Purification Indoline_Acid Indoline-2-Carboxylic Acid Nitration Nitration (HNO3, H2SO4) Indoline_Acid->Nitration Linker 6-Nitroindoline-2- Carboxylic Acid Nitration->Linker Attachment Linker Attachment (DIC, HOBt) Linker->Attachment Resin Aminomethyl Resin Resin->Attachment Loaded_Resin Linker-Loaded Resin Attachment->Loaded_Resin Peptide_Elongation Peptide Elongation (Fmoc SPPS) Loaded_Resin->Peptide_Elongation Peptide_Resin Peptide on Resin Peptide_Elongation->Peptide_Resin Photolysis Photolysis (UV Light, 350 nm) Peptide_Resin->Photolysis Crude_Peptide Crude Peptide Photolysis->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Experimental workflow for solid-phase synthesis using this compound.

photochemical_cleavage Resin_Linker Resin-Linker-Peptide (Nitroindoline) Excited_State Excited State (Diradical) Resin_Linker->Excited_State hv (350 nm) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cleavage_Products Resin-Nitroso-Aldehyde + Free Peptide Aci_Nitro->Cleavage_Products Rearrangement

Caption: Simplified mechanism of photochemical cleavage of the 6-nitroindoline linker.

References

Application Notes and Protocols for Enzymatic Reactions Involving 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic reactions involving 6-nitroindoline-2-carboxylic acid. While direct enzymatic studies on this specific molecule are not extensively documented in current literature, its chemical structure, featuring a nitroaromatic system and a carboxylic acid on an indoline scaffold, suggests plausible interactions with specific enzyme classes. The following sections detail potential enzymatic transformations, their applications, and generalized experimental protocols based on reactions with analogous compounds.

Potential Enzymatic Reactions and Applications

Based on its functional groups, this compound is a candidate for two primary types of enzymatic reactions: reduction of the nitro group and modification of the carboxylic acid moiety.

  • Nitro Group Reduction: The nitroaromatic group can be reduced to an amino group by nitroreductase enzymes. This biotransformation is of significant interest in green chemistry for the synthesis of amine-containing building blocks and in medicinal chemistry for the development of hypoxia-activated prodrugs. Nitroreductases are flavoenzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines, often proceeding through nitroso and hydroxylamine intermediates[1][2]. This reaction is particularly relevant in cancer therapy, as some solid tumors have hypoxic (low oxygen) environments where nitroreductase activity is elevated, allowing for targeted drug release[3][4][5].

  • Carboxylic Acid Modification: The carboxylic acid group can be a target for various enzymes. For instance, esterases or lipases could catalyze the formation or hydrolysis of an ester at this position. A notable application is the enzymatic kinetic resolution of racemic mixtures. A patent for the synthesis of (S)-indoline-2-carboxylic acid describes the use of hydrolytic enzymes like Savinase and Alcalase to selectively hydrolyze the (R)-ester from a racemic mixture of indoline-2-carboxylic acid methyl ester, leaving the desired (S)-ester unreacted[6]. This suggests that a similar enzymatic resolution could be applied to this compound or its esters to obtain enantiomerically pure forms, which are often required for pharmaceutical applications.

  • Potential as an Enzyme Inhibitor: It is also plausible that this compound or its derivatives could act as enzyme inhibitors. For example, derivatives of the isomeric 7-nitro-1H-indole-2-carboxylic acid have been shown to be allosteric inhibitors of fructose-1,6-bisphosphatase[7]. This suggests that the nitroindoline-2-carboxylic acid scaffold could be a starting point for designing inhibitors for various enzymes.

Data Presentation: Hypothetical Quantitative Data for Enzymatic Reactions

The following tables present hypothetical, yet plausible, quantitative data for the enzymatic reactions described above. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters for Nitroreductase Activity on this compound

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Product
Bacillus tequilensis Nitroreductase (BtNR)This compound150256-Aminoindoline-2-carboxylic acid
Salmonella typhimurium NitroreductaseThis compound200186-Aminoindoline-2-carboxylic acid
Human Nitroreductase (for prodrug studies)This compound25056-Aminoindoline-2-carboxylic acid

Table 2: Hypothetical Data for Enzymatic Kinetic Resolution of Racemic this compound Methyl Ester

EnzymeSubstrateReaction Time (h)Conversion of (R)-ester (%)Enantiomeric Excess (e.e.) of (S)-ester (%)
SavinaseRacemic this compound methyl ester2448>99
AlcalaseRacemic this compound methyl ester364598
Novozym 435 (Lipase)Racemic this compound methyl ester4850>99

Experimental Protocols

The following are detailed, generalized protocols for the key potential experiments involving this compound.

Protocol 1: Enzymatic Reduction of this compound using a Nitroreductase

Objective: To reduce the nitro group of this compound to an amino group using a recombinant nitroreductase.

Materials:

  • This compound

  • Recombinant nitroreductase (e.g., from Bacillus tequilensis)

  • NAD(P)H

  • Glucose (for cofactor regeneration system, if used)

  • Glucose dehydrogenase (for cofactor regeneration system, if used)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • HPLC system for analysis

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM this compound (from a 100 mM stock in DMSO)

    • 1.5 mM NAD(P)H

    • 0.1 mg/mL recombinant nitroreductase

  • Cofactor Regeneration (Optional but Recommended): To the reaction mixture, add:

    • 10 mM Glucose

    • 1 U/mL Glucose dehydrogenase

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Quench the reaction by adding 50 µL of acetonitrile or by heating at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the quenched sample at 13,000 x g for 10 minutes to pellet the precipitated enzyme.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of the substrate (this compound) and the appearance of the product (6-aminoindoline-2-carboxylic acid). A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point for method development.

  • Kinetic Analysis: Determine the initial reaction rates at varying substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound Methyl Ester

Objective: To selectively hydrolyze one enantiomer of racemic this compound methyl ester using a hydrolase.

Materials:

  • Racemic this compound methyl ester

  • Hydrolase (e.g., Savinase, Alcalase, or an immobilized lipase like Novozym 435)

  • Phosphate buffer (100 mM, pH 7.5)

  • tert-Butanol (as a co-solvent, if needed)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 mg of racemic this compound methyl ester in 10 mL of 100 mM phosphate buffer (pH 7.5). If solubility is an issue, a co-solvent like tert-butanol (up to 20% v/v) can be added.

  • Enzyme Addition: Add the hydrolase to the reaction mixture (e.g., 10 mg of Savinase or 50 mg of Novozym 435).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC until approximately 50% conversion is reached.

  • Work-up:

    • Filter off the enzyme (especially if immobilized).

    • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (to remove the hydrolyzed carboxylic acid), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the unreacted (S)-6-nitroindoline-2-carboxylic acid methyl ester (hypothetically).

  • Chiral HPLC Analysis: Determine the enantiomeric excess (e.e.) of the recovered ester using a chiral HPLC column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., hexane/isopropanol).

Visualizations

Enzymatic_Reduction_Pathway Substrate 6-Nitroindoline- 2-carboxylic acid Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e-, + 2H+ Product 6-Aminoindoline- 2-carboxylic acid Intermediate2->Product + 2e-, + 2H+ Enzyme Nitroreductase Enzyme->Intermediate1 Enzyme->Intermediate2 Enzyme->Product Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Enzyme

Caption: Pathway for the enzymatic reduction of this compound.

Kinetic_Resolution_Workflow Start Racemic 6-Nitroindoline-2-carboxylic acid methyl ester ((R)- and (S)-enantiomers) Reaction Add Hydrolase (e.g., Savinase) in buffer Start->Reaction Hydrolysis (R)-ester is selectively hydrolyzed Reaction->Hydrolysis Separation Extraction with ethyl acetate Hydrolysis->Separation Aqueous_Phase Aqueous Phase: (R)-6-Nitroindoline-2-carboxylic acid Separation->Aqueous_Phase Organic_Phase Organic Phase: Enantiomerically enriched (S)-6-Nitroindoline-2-carboxylic acid methyl ester Separation->Organic_Phase

Caption: Workflow for the kinetic resolution of a racemic ester.

References

Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 6-Nitroindoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The following sections outline the expected spectroscopic characteristics and provide standardized protocols for its analysis using various techniques.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
-COOH10.0 - 13.0br sChemical shift is concentration and solvent dependent.
Ar-H (H5)~ 7.9d
Ar-H (H7)~ 7.5d
Ar-H (H4)~ 7.2dd
-CH(COOH)4.0 - 4.5t
-CH₂-3.0 - 3.5mDiastereotopic protons may show complex multiplicity.
-NH-5.0 - 6.0br sExchangeable with D₂O.
¹³C NMR
-C=O170 - 180
Ar-C (C6-NO₂)140 - 150
Ar-C (C7a)145 - 155
Ar-C (C3a)130 - 140
Ar-C (C5)120 - 130
Ar-C (C7)115 - 125
Ar-C (C4)110 - 120
-CH(COOH)60 - 70
-CH₂-30 - 40
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadOverlaps with C-H stretching.
N-H (Indoline)3300 - 3400Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725StrongPosition can be affected by hydrogen bonding.
C=C (Aromatic)1600 - 1620, 1450 - 1500Medium-Strong
N-O (Nitro group)1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)Strong
C-N1250 - 1350Medium
C-O1200 - 1300Medium-Strong
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent Predicted λmax (nm) Molar Absorptivity (ε) Electronic Transition
Methanol / Ethanol~230-250, ~320-350To be determinedπ → π* transitions of the aromatic system and n → π* of the nitro group. The presence of the nitro group is expected to cause a bathochromic shift.[1]
Table 4: Mass Spectrometry (MS) Data
Ionization Mode Predicted m/z Fragment Notes
ESI+[M+H]⁺, [M+Na]⁺Molecular ion adducts
ESI-[M-H]⁻Deprotonated molecular ion
EIM⁺•Molecular ion
[M-COOH]⁺Loss of carboxylic acid group
[M-NO₂]⁺Loss of nitro group
Further fragmentation of the indoline ringCharacteristic of indole derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

    • Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the concentration.

    • Spectral Width: 0-14 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and assign the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Parameters:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Acquisition:

    • Use the same solvent for the blank as used for the sample solutions.

    • Record the absorbance spectrum for each dilution.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration at the determined λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For Electrospray Ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.

  • Instrument Parameters (ESI-MS):

    • Mass Spectrometer: ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive and/or negative.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

    • Mass Range: m/z 50-500.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

    • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak and any common adducts.

    • Analyze the fragmentation pattern to deduce structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Prepare Stock & Dilutions Sample->Dilution Solid Solid Sample Sample->Solid NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dilution->UVVis MS Mass Spectrometry (ESI-MS) Dilution->MS FTIR FTIR Spectroscopy (ATR) Solid->FTIR Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: General workflow for the comprehensive spectroscopic analysis of this compound.

Potential Biological Signaling Pathway

Nitroaromatic compounds often exert their biological effects through the reduction of the nitro group, leading to the formation of reactive nitrogen species which can induce cellular stress and modulate signaling pathways.[2]

G cluster_compound Compound Action cluster_cellular Cellular Response Compound 6-Nitroindoline-2- carboxylic Acid Reduction Nitroreductase-mediated Reduction Compound->Reduction RNS Reactive Nitrogen Species (e.g., NO, NO₂⁻) Reduction->RNS OxidativeStress Oxidative Stress RNS->OxidativeStress DNA_Damage DNA Damage RNS->DNA_Damage Protein_Mod Protein Modification RNS->Protein_Mod Apoptosis Apoptosis / Cell Cycle Arrest OxidativeStress->Apoptosis DNA_Damage->Apoptosis Protein_Mod->Apoptosis

Caption: Hypothesized signaling pathway for the biological activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Nitroindoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and general method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[1][2] The reaction is typically conducted in a strong acidic medium, such as concentrated sulfuric acid, with concentrated nitric acid as the nitrating agent at low temperatures.[1][2]

Q2: My overall yield is low. What are the common causes and how can I improve it?

A2: Low yield can stem from several factors. The most critical is the formation of the 5-nitroindoline-2-carboxylic acid isomer as a major byproduct.[1] To maximize the yield of the desired 6-nitro isomer, a precise pH-controlled extraction procedure is essential. Additionally, careful control of the reaction temperature is crucial to minimize side reactions.[2]

Q3: How can I effectively separate the desired 6-nitro isomer from the 5-nitro byproduct?

A3: Separation is achieved through a sequential extraction process based on pH adjustment. After quenching the reaction mixture in ice, the solution will be highly acidic (pH < 2).

  • First, extract the solution with an organic solvent like Ethyl Acetate (EtOAc) at a pH below 2. This will remove the bulk of the 5-nitro isomer along with some 6-nitro isomer.[1]

  • Next, adjust the pH of the remaining aqueous phase to between 4.5 and 5.0 using an aqueous NaOH solution.[1]

  • Perform a second extraction with EtOAc. This extract will contain the highly enriched this compound.[1] This procedure can yield the pure 6-nitro product at up to 72%.[1]

Q4: The nitration reaction is highly exothermic. What is the recommended temperature range?

A4: It is critical to maintain low temperatures throughout the addition of the nitrating agent to control the reaction rate and prevent the formation of unwanted byproducts.[2] The indoline-2-carboxylic acid should be dissolved in concentrated sulfuric acid at approximately -5 °C. The concentrated nitric acid should then be added slowly while maintaining the reaction temperature between -20 °C and -10 °C.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 6-Nitro Isomer 1. Inefficient separation from the 5-nitro isomer. 2. Reaction temperature was too high, leading to degradation or side products. 3. Incomplete reaction.1. Strictly follow the two-step, pH-controlled extraction protocol (extract at pH < 2, then adjust aqueous phase to pH 4.5-5.0 for final extraction).[1] 2. Ensure the temperature is maintained between -20 °C and -10 °C during nitric acid addition.[1] 3. Allow the reaction to stir for at least 30 minutes after addition of nitric acid to ensure completion.[1]
Product is Impure (Contaminated with 5-Nitro Isomer) The initial extraction at low pH (<2) was not performed or was inefficient.After quenching the reaction, ensure a thorough extraction with EtOAc is performed while the aqueous phase is still strongly acidic (pH < 2) to remove the majority of the 5-nitro isomer.[1]
Reaction Mixture Darkens Excessively or Gives Tar-Like Byproducts The reaction temperature was not adequately controlled, causing an uncontrolled exothermic reaction.1. Use a suitable cooling bath (e.g., dry ice/acetone) to maintain the target temperature range (-20 to -10 °C).[1] 2. Add the nitric acid very slowly (dropwise) to the stirred sulfuric acid solution.
Difficulty Isolating Product from Aqueous Phase 1. Incorrect pH for the final extraction step. 2. Insufficient extraction solvent volume or number of extractions.1. Use a calibrated pH meter to ensure the aqueous phase is accurately adjusted to pH 4.5-5.0 before the final extraction.[1] 2. Perform multiple extractions with fresh portions of EtOAc and combine the organic layers to ensure complete recovery.

Data Summary: Synthesis Yields

The following table summarizes reported yields for the synthesis of this compound and its subsequent derivatives.

Synthesis StepStarting MaterialProductReported YieldReference
Nitration & Purification Indoline-2-carboxylic acidThis compound72%[1]
Alternative Synthesis L-phenylalanine(S)-6-Nitroindoline-2-carboxylic acid65.7%[3]
Esterification This compoundMethyl 6-nitroindoline-2-carboxylate90%[1]
Overall (Nitration to Dehydrogenated Ester) Indoline-2-carboxylic acidMethyl 6-nitroindole-2-carboxylate67%[3][4]

Experimental Protocols

Protocol 1: Nitration of Indoline-2-carboxylic Acid

This protocol is adapted from the method described by Lavrenov et al.[1]

  • Preparation: In a flask equipped with a stirrer and thermometer, dissolve Indoline-2-carboxylic acid (1.0 eq) in concentrated (98%) sulfuric acid at -5 °C.

  • Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution. Carefully maintain the internal temperature between -20 °C and -10 °C using an appropriate cooling bath.

  • Reaction: After the addition is complete, continue stirring the mixture at this temperature for 30 minutes.

  • Quenching: Pour the reaction mixture onto a large amount of crushed ice.

  • Extraction of 5-Nitro Isomer: The resulting aqueous solution will have a pH < 2. Extract this solution thoroughly with Ethyl Acetate (EtOAc). Collect and set aside this organic extract, which contains the 5-nitro isomer.

  • Isolation of 6-Nitro Isomer: Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous solution of NaOH.

  • Final Extraction: Extract the pH-adjusted aqueous phase multiple times with EtOAc.

  • Drying and Evaporation: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Visualizations

Synthesis_Workflow Start Indoline-2-carboxylic acid in conc. H₂SO₄ Nitration Add conc. HNO₃ (-20 to -10 °C) Start->Nitration Stir Stir for 30 min Nitration->Stir Quench Pour into crushed ice Stir->Quench Extract1 Extract with EtOAc (pH < 2) Quench->Extract1 AdjustpH Adjust aqueous phase to pH 4.5 - 5.0 Extract1->AdjustpH Aqueous Phase Byproduct 5-Nitro Isomer (in EtOAc) Extract1->Byproduct Organic Phase Extract2 Extract with EtOAc AdjustpH->Extract2 Isolate Dry and Evaporate Organic Phase Extract2->Isolate Product Pure 6-Nitroindoline- 2-carboxylic acid Isolate->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield of Final Product? CheckPurity Is Product Contaminated with 5-Nitro Isomer? Start->CheckPurity Yes CheckTemp Was Reaction Temp. Maintained at -20 to -10 °C? Start->CheckTemp No CheckPurity->CheckTemp No Sol_pH Solution: Improve pH-controlled extraction. Ensure initial extraction is at pH < 2 before adjusting to pH 4.5-5.0 for final product. CheckPurity->Sol_pH Yes Sol_Temp Solution: Use a better cooling bath and add nitrating agent slowly to control exotherm. This prevents byproduct formation. CheckTemp->Sol_Temp No Sol_Reaction Solution: Ensure adequate reaction time (30+ min) after HNO₃ addition. CheckTemp->Sol_Reaction Yes

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: 6-Nitroindoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Nitroindoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during reactions involving this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, purification, and use of this compound and its derivatives.

Issue 1: Low Yield During Synthesis by Nitration of Indoline-2-carboxylic Acid

  • Question: I am getting a low yield of this compound when nitrating indoline-2-carboxylic acid. What are the possible causes and solutions?

  • Answer: Low yields during the nitration of indoline-2-carboxylic acid can stem from several factors. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium. In a strongly acidic environment, the indoline nitrogen is protonated, directing the nitration to the 6-position.

    Possible Causes:

    • Incorrect Acid Concentration: The ratio and concentration of nitric acid and sulfuric acid are crucial. Deviation from the optimal conditions can lead to the formation of other isomers or undesired side products.

    • Reaction Temperature: The temperature must be carefully controlled. Higher temperatures can lead to over-nitration or decomposition of the starting material and product.

    • Purity of Starting Material: Impurities in the indoline-2-carboxylic acid can interfere with the reaction.

    Solutions:

    • Optimize Acid Mixture: A common and effective nitrating mixture is concentrated nitric acid in concentrated sulfuric acid. Ensure the precise ratio is used as described in established protocols.

    • Maintain Low Temperature: The reaction should be carried out at a low temperature, typically between 0 and 5 °C, to minimize side reactions.

    • Use High-Purity Starting Material: Ensure the indoline-2-carboxylic acid is of high purity before starting the reaction.

Issue 2: Difficulty in Purification of this compound

  • Question: I am struggling to purify the crude this compound after synthesis. What are the recommended purification methods?

  • Answer: Purification of this compound can be challenging due to its polarity and potential for co-precipitation with inorganic salts from the reaction mixture.

    Recommended Purification Strategy:

    • Quenching and Precipitation: After the reaction is complete, the mixture is typically poured onto ice to precipitate the crude product.

    • Washing: The crude precipitate should be thoroughly washed with cold water to remove excess acid and inorganic salts.

    • Recrystallization: Recrystallization from a suitable solvent system is the most effective method for purification. Common solvents include aqueous ethanol or acetic acid. The choice of solvent may require some optimization based on the impurity profile.

    • Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol with a small amount of acetic acid, is typically required to elute the carboxylic acid.

Issue 3: Poor Solubility of this compound in Organic Solvents

  • Question: I am having trouble dissolving this compound for my next reaction. Which solvents are suitable?

  • Answer: this compound is a polar molecule and generally exhibits poor solubility in nonpolar organic solvents.

    Solvent Recommendations:

    • High Polarity Solvents: It is most soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

    • Protic Solvents: It has moderate solubility in alcohols like methanol and ethanol, especially upon gentle heating.

    • Ethers and Halogenated Solvents: It is generally poorly soluble in ethers like diethyl ether and tetrahydrofuran (THF), and in halogenated solvents like dichloromethane (DCM) and chloroform.

    For reactions requiring anhydrous conditions, ensure that the polar aprotic solvents are thoroughly dried before use.

Issue 4: Failed or Low-Yield Peptide Coupling Reactions

  • Question: My peptide coupling reaction using this compound as the N-terminal amino acid is giving a low yield. What could be the problem?

  • Answer: Peptide coupling reactions with this compound can be challenging due to the steric hindrance around the carboxylic acid and the electronic effects of the nitro group.[1]

    Troubleshooting Steps:

    • Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt may not be efficient enough.[2] Consider using more powerful uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[2][3]

    • Activation Time: Ensure sufficient time is allowed for the activation of the carboxylic acid before adding the amine component.

    • Base: The choice and amount of base (e.g., DIPEA, NMM) are critical to minimize racemization and other side reactions.

    • Solvent: Use a polar aprotic solvent in which all reactants are soluble, such as DMF or NMP.

    • Double Coupling: If the coupling is sluggish, performing a second coupling step with fresh reagents can improve the yield.

    • Monitoring the Reaction: Use a qualitative test like the Kaiser test to monitor the disappearance of the free amine on the resin (for solid-phase synthesis).[4]

Issue 5: Unexpected Decarboxylation

  • Question: I am observing the loss of the carboxylic acid group from my this compound derivative during my reaction. What causes this and how can I prevent it?

  • Answer: Decarboxylation of indole-2-carboxylic acids can occur under certain conditions, particularly at elevated temperatures and in the presence of acid or a copper catalyst.

    Conditions Favoring Decarboxylation:

    • High Temperatures: Heating the compound, especially in a high-boiling solvent like quinoline or dimethylacetamide, can promote decarboxylation.

    • Acidic Conditions: Strong acidic conditions at elevated temperatures can facilitate the loss of CO2.

    Prevention Strategies:

    • Mild Reaction Conditions: Whenever possible, conduct reactions at or below room temperature.

    • Avoid Prolonged Heating: Minimize the duration of heating if it is necessary for the reaction.

    • Neutral or Basic pH: If the reaction allows, maintaining a neutral or slightly basic pH can help prevent acid-catalyzed decarboxylation.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary method for synthesizing this compound?

    • A1: The most common method is the direct nitration of indoline-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[2][5]

  • Q2: Is this compound light-sensitive?

    • A2: Yes, nitroindoline derivatives are known to be photolabile and can be used as photocleavable protecting groups.[3][6][7] It is advisable to store the compound in a dark container and protect reactions from direct light, especially if photolysis is not the intended outcome.

  • Q3: How can I convert this compound to 6-Nitroindole-2-carboxylic acid?

    • A3: This conversion is an oxidation (dehydrogenation) reaction. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] Manganese dioxide (MnO2) can also be used.[5]

  • Q4: What are the typical byproducts in the synthesis of this compound?

    • A4: The main byproducts are often other nitro-isomers of indoline-2-carboxylic acid, such as the 5-nitro and 7-nitro isomers. The formation of these byproducts can be minimized by careful control of the reaction temperature and the nitrating agent stoichiometry.

  • Q5: Can the nitro group be reduced to an amino group?

    • A5: Yes, the nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid. This provides a route to 6-Aminoindoline-2-carboxylic acid.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)
Dimethylformamide (DMF)High25
Dimethyl sulfoxide (DMSO)High25
N-Methyl-2-pyrrolidone (NMP)High25
MethanolModerate25
EthanolModerate25
WaterLow25
Dichloromethane (DCM)Very Low25
Diethyl etherVery Low25

Table 2: Typical Conditions for Dehydrogenation of this compound Methyl Ester

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
DDQDioxane25-751-4>90
MnO₂TolueneReflux12-24~40[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of indoline-2-carboxylic acid in concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum.

  • Purification: Recrystallize the crude product from aqueous ethanol or purify by column chromatography.

Protocol 2: Peptide Coupling using HATU

  • Activation: In a reaction vessel, dissolve this compound (1 equivalent) and HATU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.2 equivalents) and an additional equivalent of DIPEA to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_reaction Peptide Coupling s1 Indoline-2-carboxylic acid s2 Nitration (HNO3/H2SO4, 0-5 °C) s1->s2 s3 Crude this compound s2->s3 p1 Recrystallization or Chromatography s3->p1 p2 Pure this compound p1->p2 r1 Activation (HATU/DIPEA) p2->r1 r2 Coupling with Amino Component r1->r2 r3 Purified Dipeptide r2->r3

Caption: General workflow for the synthesis and use of this compound in peptide coupling.

troubleshooting_peptide_coupling cluster_diagnosis Potential Causes cluster_solutions Recommended Solutions start Low Yield in Peptide Coupling? c1 Inefficient Coupling Reagent start->c1 c2 Incomplete Activation start->c2 c3 Poor Solubility start->c3 c4 Steric Hindrance start->c4 s1 Use Stronger Reagent (HATU, PyBOP) c1->s1 s2 Increase Activation Time c2->s2 s3 Use DMF or NMP c3->s3 s4 Double Coupling c4->s4

Caption: Troubleshooting logic for low-yield peptide coupling reactions.

References

Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Nitroindoline-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a dark, off-color appearance instead of the expected light yellow solid. What could be the cause?

A1: The dark coloration is often due to the presence of residual starting materials, byproducts from the nitration reaction, or degradation of the product. Overheating during solvent removal or prolonged exposure to strong acids or bases can also lead to discoloration.

  • Troubleshooting Steps:

    • Ensure the reaction temperature during nitration was carefully controlled, as exothermic reactions can lead to side products.[1]

    • Consider a purification step involving activated carbon (charcoal) treatment in a suitable solvent to remove colored impurities.

    • Re-evaluate your workup procedure to ensure complete removal of acidic residues.

    • Minimize heat exposure during solvent evaporation by using a rotary evaporator at a moderate temperature.

Q2: I'm experiencing low yield after the final precipitation/crystallization step. What are the common causes of yield loss?

A2: Low yields can stem from several factors:

  • Incomplete Precipitation: The pH of the solution may not be optimal for complete precipitation of the carboxylic acid. The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be around 4.03, so the pH should be adjusted to be well below this value.[2]

  • Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing the crude solid, leading to loss of material.

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion.

  • Transfers and Handling: Mechanical losses during transfers of solids and solutions can contribute to lower yields.

  • Troubleshooting Steps:

    • During the acidification step to precipitate the product, ensure the pH is sufficiently acidic (pH 2-3) by using a pH meter or pH paper.[3]

    • Pre-chill your wash solvents (e.g., water, or a non-polar solvent like cold ether) to minimize the solubility of your product.

    • Use techniques like scraping the flask walls and using a minimal amount of cold solvent for transfers to minimize mechanical losses.

Q3: My HPLC analysis shows multiple peaks, indicating impurities. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting material (Indoline-2-carboxylic acid), regioisomers from the nitration step (e.g., 5-nitro or 7-nitroindoline-2-carboxylic acid), and residual ester if the synthesis involved a hydrolysis step.[1][4]

  • Troubleshooting & Purification Options:

    • Recrystallization: This is often the first method of choice. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water.

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be effective. A typical mobile phase could be a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of methanol to increase polarity.

    • Acid-Base Extraction: An acid-base workup can help remove non-acidic impurities. Dissolve the crude product in a basic aqueous solution (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the desired product by adding acid.

Q4: I am having trouble finding a suitable solvent for recrystallization. Can you provide some guidance?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Solvent Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) into several different test tubes.

    • Add a small volume (0.5 mL) of a test solvent (e.g., water, ethanol, ethyl acetate, toluene, acetone) to each tube.

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, gently heat the mixture while stirring. If it dissolves completely, it is a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling. If the product "oils out," consider using a solvent mixture.

Quantitative Data Summary

The following table summarizes typical yields and purity levels reported for syntheses involving this compound or closely related analogs. Actual results will vary based on reaction scale and experimental conditions.

Synthesis Step/MethodStarting MaterialReported YieldPurity (ee)Reference
Intramolecular cyclization to (S)-6-nitro-indoline-2-carboxylic acid2,4-dinitro-l-phenylalanine65.7%> 99.5% ee[4]
Nitration & Cyclization to (S)-6-nitroindoline-2-carboxylic acidL-phenylalanine53%> 99.5% ee[4]
Nitration of Indoline-2-carboxylic acid & subsequent steps to methyl esterIndoline-2-carboxylic acid67% (total)Not specified[4]
Fischer Indole Synthesis and Hydrolysis to 5-nitroindole-2-carboxylic acidHydrazone derivative>70%>98% (HPLC)[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for purification by recrystallization. The optimal solvent system should be determined experimentally.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by measuring its melting point and analyzing its purity via HPLC or NMR.[6]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol if necessary). For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking on the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound.

G start Start: Crude Product Obtained check_appearance Check Appearance & Initial Purity (TLC/HPLC) start->check_appearance color_issue Product is Dark/Off-Color? check_appearance->color_issue Visual Check purity_issue Impurities Detected? check_appearance->purity_issue Analytical Check charcoal_step Perform Activated Charcoal Treatment color_issue->charcoal_step Yes color_issue->purity_issue No re_evaluate_workup Re-evaluate workup: - Control reaction temp - Minimize heat exposure charcoal_step->re_evaluate_workup re_evaluate_workup->purity_issue recrystallize Attempt Recrystallization purity_issue->recrystallize Yes yield_issue Yield is Low? purity_issue->yield_issue No recrystallize_ok Successful? (Check Purity) recrystallize->recrystallize_ok column_chrom Perform Silica Gel Column Chromatography recrystallize_ok->column_chrom No recrystallize_ok->yield_issue Yes acid_base_extract Consider Acid-Base Extraction for Neutral Impurities column_chrom->acid_base_extract acid_base_extract->yield_issue check_ph Verify Precipitation pH (Target: pH 2-3) yield_issue->check_ph Yes end_product Pure Product yield_issue->end_product No check_wash Use Cold Wash Solvents & Minimize Volume check_ph->check_wash check_wash->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitroindoline-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Nitration of Indoline-2-carboxylic Acid

The direct nitration of indoline-2-carboxylic acid is a common approach, but it can be prone to side reactions, primarily the formation of positional isomers.

Issue 1: Low Yield of the Desired 6-Nitro Isomer and Presence of Multiple Products on TLC/HPLC

  • Potential Cause: Formation of a mixture of nitro-isomers (4-nitro, 5-nitro, and 7-nitro) and potentially dinitrated products. The directing effect of the amino group and the carboxylic acid group on the indoline ring influences the position of nitration.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Perform the nitration at low temperatures (typically 0-5 °C) to minimize dinitration and improve regioselectivity.

    • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids can significantly impact the isomer distribution. Experiment with milder nitrating agents, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), which may offer better control.

    • Slow Addition: Add the nitrating agent dropwise to the solution of indoline-2-carboxylic acid with vigorous stirring to ensure homogenous mixing and prevent localized overheating.

    • Purification:

      • Fractional Crystallization: The different nitro-isomers may have varying solubilities in specific solvents. Attempt fractional crystallization from solvents like ethanol, methanol, or ethyl acetate.

      • Column Chromatography: Use silica gel column chromatography to separate the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is often effective. The polarity of the isomers can differ, allowing for their separation.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to isolate the 6-nitro isomer.[1]

Issue 2: Presence of Unreacted Starting Material

  • Potential Cause: Incomplete reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. A slight excess may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction progress using TLC. If the reaction stalls, consider gradually increasing the temperature (while being cautious of side reactions) or extending the reaction time.

Method 2: Fischer Indole Synthesis

The Fischer indole synthesis provides an alternative route, typically starting from m-nitrophenylhydrazine and pyruvic acid (or its ester).

Issue 1: Formation of a Mixture of 4-Nitro and 6-Nitro Isomers

  • Potential Cause: The cyclization of the m-nitrophenylhydrazone of pyruvic acid can occur at two different positions on the benzene ring, leading to the formation of both 4-nitro and 6-nitroindole-2-carboxylic acid.[2]

  • Troubleshooting Steps:

    • Acid Catalyst: The choice of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) can influence the isomer ratio.[3][4] Experiment with different catalysts to optimize the yield of the desired 6-nitro isomer.

    • Reaction Temperature: The reaction temperature can affect the regioselectivity of the cyclization. Carefully control and optimize the temperature to favor the formation of the 6-nitro product.

    • Purification: As with the nitration method, a combination of fractional crystallization and column chromatography is the most effective way to separate the 4-nitro and 6-nitro isomers.

Issue 2: Low Overall Yield and Complex Product Mixture

  • Potential Cause:

    • Incomplete formation of the initial hydrazone.

    • Decomposition of the hydrazone or intermediate products under the harsh acidic conditions.

    • Side reactions such as rearrangements or intermolecular condensations.

  • Troubleshooting Steps:

    • Hydrazone Formation: Ensure the complete formation of the phenylhydrazone before proceeding with the cyclization step. This can often be isolated and purified.

    • Reaction Conditions: The Fischer indole synthesis is often sensitive to reaction conditions.[5] Optimize the reaction time, temperature, and acid concentration. Overly harsh conditions can lead to degradation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the synthesis of this compound?

A1: The most common side products are positional isomers, primarily 4-nitroindoline-2-carboxylic acid and 5-nitroindoline-2-carboxylic acid. Dinitrated products can also be formed, especially under harsh nitrating conditions. In the Fischer indole synthesis, the 4-nitro isomer is a significant byproduct.

Q2: How can I confirm the identity of the 6-nitro isomer and distinguish it from other isomers?

A2: The most reliable methods for structural confirmation are spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for each isomer.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: Each isomer will have a characteristic melting point.

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the synthetic route and optimization. A synthesis starting from the nitration of L-phenylalanine followed by cyclization has been reported with a moderate yield of 53%.[6] Another approach involving the intramolecular nitro amination of 2,4-dinitro-l-phenylalanine gave (S)-6-nitro-indoline-2-carboxylic acid in a 65.7% yield.[6] Direct nitration of indoline-2-carboxylic acid followed by esterification and dehydrogenation can give an overall yield of 67% for the corresponding methyl 6-nitroindole-2-carboxylate.[6]

Q4: Are there any safety precautions I should be aware of?

A4: Yes.

  • Nitrating agents are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitration reactions can be highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.

  • Solvents used in purification can be flammable and toxic. Handle them in a fume hood and away from ignition sources.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Synthetic RouteStarting MaterialKey ReagentsReported YieldMajor Side ProductsReference
Nitration & CyclizationL-PhenylalanineNitric Acid, Sulfuric Acid, Bromine53%Positional isomers[6]
Intramolecular Nitro Amination2,4-Dinitro-l-phenylalanine-65.7%Not specified[6]
Nitration of Indoline-2-carboxylic AcidIndoline-2-carboxylic acidNitric Acid, Sulfuric Acid67% (for methyl ester)5-nitro isomer[6]
Fischer Indole Synthesism-Nitrophenylhydrazine, Pyruvic acid esterPolyphosphoric acidNot specified4-nitro isomer[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Indoline-2-carboxylic Acid (General Procedure)
  • Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at 0 °C with stirring.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the indoline-2-carboxylic acid solution, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Fischer Indole Synthesis of Ethyl 6-Nitroindole-2-carboxylate (General Procedure)
  • Hydrazone Formation: React m-nitrophenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone. The hydrazone can be isolated or used in situ.

  • Cyclization: Add the hydrazone to a pre-heated acid catalyst, such as polyphosphoric acid, at a controlled temperature (e.g., 80-100 °C).

  • Reaction: Stir the mixture at the elevated temperature for the required time (typically 30 minutes to a few hours), monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. The product will precipitate.

  • Extraction and Purification: Filter the solid or extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to separate the 4-nitro and 6-nitro isomers.

  • Hydrolysis: The resulting ethyl 6-nitroindole-2-carboxylate can be hydrolyzed to the desired carboxylic acid using standard basic or acidic hydrolysis conditions.

Visualizations

Synthesis_Pathways cluster_nitration Method 1: Nitration cluster_fischer Method 2: Fischer Indole Synthesis Indoline-2-carboxylic acid Indoline-2-carboxylic acid Reaction Mixture Reaction Mixture Indoline-2-carboxylic acid->Reaction Mixture Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Mixture This compound (Desired Product) This compound (Desired Product) Reaction Mixture->this compound (Desired Product) Major 4-Nitro Isomer 4-Nitro Isomer Reaction Mixture->4-Nitro Isomer Side Product 5-Nitro Isomer 5-Nitro Isomer Reaction Mixture->5-Nitro Isomer Side Product m-Nitrophenylhydrazine m-Nitrophenylhydrazine Hydrazone Hydrazone m-Nitrophenylhydrazine->Hydrazone Pyruvic Acid Ester Pyruvic Acid Ester Pyruvic Acid Ester->Hydrazone Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Hydrazone->Cyclization (Acid Catalyst) Ethyl 6-Nitroindole-2-carboxylate Ethyl 6-Nitroindole-2-carboxylate Cyclization (Acid Catalyst)->Ethyl 6-Nitroindole-2-carboxylate Major Ethyl 4-Nitroindole-2-carboxylate Ethyl 4-Nitroindole-2-carboxylate Cyclization (Acid Catalyst)->Ethyl 4-Nitroindole-2-carboxylate Side Product

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Start Low Yield / Multiple Spots Low Yield / Multiple Spots Start->Low Yield / Multiple Spots Check Temperature Check Temperature Low Yield / Multiple Spots->Check Temperature Isomer formation? Optimize Nitrating Agent Optimize Nitrating Agent Check Temperature->Optimize Nitrating Agent Purification Strategy Purification Strategy Optimize Nitrating Agent->Purification Strategy Fractional Crystallization Fractional Crystallization Purification Strategy->Fractional Crystallization Column Chromatography Column Chromatography Purification Strategy->Column Chromatography End End Fractional Crystallization->End Column Chromatography->End

Caption: Troubleshooting workflow for low yield and impurities.

References

improving the stability of 6-Nitroindoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-Nitroindoline-2-carboxylic acid during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered when working with this compound.

Issue 1: Discoloration of the solid compound or solutions over time (e.g., turning from yellow to brown).

  • Question: My solid sample/solution of this compound has darkened. What is the likely cause and how can I prevent it?

  • Answer: Darkening of the compound is often an indication of degradation. The indoline and nitroaromatic moieties are susceptible to oxidation and photodegradation. Exposure to light, elevated temperatures, or oxidizing agents can lead to the formation of colored degradation products. To minimize discoloration, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, use freshly prepared buffers and solvents that have been de-gassed to remove dissolved oxygen.

Issue 2: Poor solubility or precipitation of the compound from solution.

  • Question: I am having trouble dissolving this compound, or it is precipitating out of my buffered solution. What can I do?

  • Answer: The solubility of this compound is pH-dependent due to the carboxylic acid group. In acidic solutions (pH < pKa of the carboxylic acid), the compound will be in its less soluble neutral form. To improve solubility, try dissolving the compound in a slightly alkaline buffer (e.g., pH 7.4-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form. Be mindful that high pH can promote other degradation pathways.[1][2] If using organic co-solvents, ensure they are compatible and do not promote degradation.

Issue 3: Inconsistent or poor results in biological assays.

  • Question: My experimental results with this compound are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to handle the compound consistently and minimize its exposure to harsh conditions. Consider preparing stock solutions fresh for each experiment and protecting them from light. If the experiment requires prolonged incubation, it may be necessary to assess the compound's stability under the specific assay conditions.

Issue 4: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Question: I am observing extra peaks in my chromatogram when analyzing this compound. What could these be?

  • Answer: The appearance of new peaks strongly suggests the presence of degradation products or impurities from the synthesis.[3] Potential degradation pathways include oxidation of the indoline ring, reduction of the nitro group to a nitroso or amino group, and photolytic degradation.[4][5][6] To identify these products, techniques like mass spectrometry are essential. To avoid this, ensure the starting material is of high purity and follow the storage and handling recommendations carefully.

Factors Affecting Stability and Recommended Solutions

The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for mitigation.

FactorPotential Impact on StabilityRecommended Handling and Storage Conditions
Light Photodegradation, particularly of the nitroaromatic system, can lead to the formation of nitrosoindole and other byproducts.[4][6]Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments.
Temperature Elevated temperatures can accelerate the rate of all degradation pathways, including oxidation and thermal decomposition.Store the solid compound at low temperatures (e.g., 2-8°C) in a desiccator.[7] Prepare solutions fresh and keep them on ice when not in use. Avoid repeated freeze-thaw cycles.
pH Extreme pH values can catalyze the hydrolysis of derivatives (e.g., esters or amides) and may affect the stability of the indoline ring.[1][2]Maintain solutions at a pH close to neutral (pH 6-8) using a suitable buffer system, unless experimental conditions require otherwise.
Oxygen/Oxidizing Agents The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole or other oxidized species.Store the solid under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents and buffers for preparing solutions. Avoid contact with strong oxidizing agents.
Reducing Agents The nitro group is readily reduced to form amino or other reduced species, which will alter the compound's properties and activity.[5]Avoid contact with reducing agents unless a reduction of the nitro group is the intended reaction.

Experimental Protocols

To assess and improve the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solution of the compound at 60°C in the dark for 24 hours. For solid-state thermal stress, place the solid compound in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause significant degradation highlight the key stability liabilities of the molecule.

Protocol: Improving Stability with a Protective Group

If the indoline nitrogen is found to be a source of instability (e.g., through oxidation), protection with a suitable group can enhance stability. The Boc (tert-butyloxycarbonyl) group is a common choice.

  • Protection of the Indoline Nitrogen:

    • Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).

    • Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate (Boc)₂O.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the N-Boc protected this compound.

  • Stability Assessment: Perform a comparative forced degradation study on the N-Boc protected compound and the unprotected parent compound to quantify the improvement in stability under oxidative and other stress conditions.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound Photoproduct Nitrosoindole derivative parent->Photoproduct Photodegradation Oxidized 6-Nitroindole-2-carboxylic acid (Dehydrogenation) parent->Oxidized Oxidation Reduced 6-Aminoindoline-2-carboxylic acid parent->Reduced Reduction Hydrolyzed Derivatives Hydrolyzed (if ester or amide) parent->Hydrolyzed Hydrolysis Light Light (UV/Vis) Light->Photoproduct Oxygen Oxygen / Oxidants Oxygen->Oxidized Heat Heat Heat->Oxidized Heat->Hydrolyzed pH Extreme pH pH->Hydrolyzed Reducing_Agents Reducing Agents Reducing_Agents->Reduced

Caption: Potential degradation pathways for this compound.

G Workflow for Stability Improvement cluster_strategies Implement Stabilization Strategy start Instability Observed (e.g., discoloration, new HPLC peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation identify_pathway Identify Major Degradation Pathway(s) (e.g., Oxidation, Photodegradation) forced_degradation->identify_pathway protect_from_light Store in Dark / Use Amber Vials identify_pathway->protect_from_light If Photolabile inert_atmosphere Store Under Inert Gas (Ar, N2) Use De-gassed Solvents identify_pathway->inert_atmosphere If Oxidative control_temp Store at Low Temperature (2-8 °C) identify_pathway->control_temp General protecting_group Add N-Protective Group (e.g., Boc) identify_pathway->protecting_group If Oxidative reassess Re-assess Stability (Comparative Forced Degradation) protect_from_light->reassess inert_atmosphere->reassess control_temp->reassess protecting_group->reassess

Caption: Workflow for investigating and improving compound stability.

References

Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Nitroindoline-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of this important compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic routes include:

  • Nitration of Indoline-2-carboxylic acid: This is a direct approach but can lead to isomeric impurities.

  • Synthesis from L-phenylalanine: This multi-step synthesis involves nitration, bromination, and subsequent intramolecular cyclization. It can offer good enantiomeric excess.[1][2]

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3]

Q2: I am getting a mixture of 5-nitro and 6-nitro isomers during the nitration of indoline-2-carboxylic acid. How can I improve the regioselectivity?

A2: Achieving high regioselectivity for the 6-nitro isomer can be challenging. Here are a few strategies to consider:

  • Protecting Group Strategy: Acetylation of the indoline nitrogen can influence the directing effect of the ring, potentially favoring the formation of the 5-nitro isomer. Subsequent dehydrogenation and other modifications might be necessary.[2]

  • Nitrating Agent and Conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, urea nitrate/H₂SO₄) and strict control of reaction temperature are crucial. Lower temperatures generally improve selectivity.

  • Alternative Starting Materials: If regioselectivity remains a persistent issue, consider starting from a pre-functionalized precursor where the nitro group is already in the desired position.

Q3: My overall yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields are a common problem and can stem from several factors depending on the synthetic route.

  • Incomplete Reactions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion.

  • Side Reactions: The formation of undesired byproducts, such as isomers or over-nitrated products, will lower the yield of the desired compound. Optimizing reaction conditions (temperature, stoichiometry of reagents) can minimize side reactions.

  • Degradation of Starting Material or Product: The use of strong acids and high temperatures can lead to the degradation of sensitive molecules. Ensure that the reaction conditions are not overly harsh.

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your purification protocol to minimize these losses.

Q4: What are the best methods for purifying this compound?

A4: Purification can be challenging, especially when dealing with isomeric mixtures.

  • Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: Silica gel chromatography is a powerful technique for separating isomers. A careful selection of the eluent system is critical for achieving good resolution.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations and for obtaining high-purity material, preparative HPLC can be employed. Reverse-phase HPLC methods have been developed for the separation of related indole-2-carboxylic acid isomers.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis from L-phenylalanine
Symptom Possible Cause Suggested Solution
Low yield of 2,4-dinitro-l-phenylalanine in the first step.Inefficient nitration.Use a more effective nitrating agent such as a mixture of urea nitrate and sulfuric acid. Ensure the reaction is carried out at a low temperature to prevent side reactions.[1][2]
Low yield of (S)-6-nitro-indoline-2-carboxylic acid during intramolecular cyclization.Incomplete bromination or cyclization.Ensure the bromination step proceeds to completion before attempting cyclization. Optimize the base and solvent for the cyclization step.
Significant formation of byproducts.Over-nitration or side reactions during cyclization.Carefully control the stoichiometry of the nitrating agent. For the cyclization, ensure anhydrous conditions and an inert atmosphere if necessary.
Problem 2: Failure or Low Yield in Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
The reaction fails to produce the desired indole.The substituent on the phenylhydrazine is electron-donating, which can favor N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement.[6]Consider using a phenylhydrazine with less electron-donating substituents if your target molecule allows. Alternatively, explore Lewis acid catalysts (e.g., ZnCl₂, BF₃) instead of Brønsted acids, as they can sometimes promote the desired cyclization.[3]
A complex mixture of products is obtained.The ketone starting material is unsymmetrical, leading to the formation of two different indole products.Use a symmetrical ketone or an aldehyde to avoid the formation of isomeric products.
The reaction requires very high temperatures and still gives a low yield.The specific phenylhydrazone is not very reactive under the chosen conditions.Experiment with different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) and solvent systems. Some modern modifications of the Fischer indole synthesis utilize milder conditions.[3][7]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic approaches to this compound and related compounds.

Synthetic StepStarting MaterialProductReagents/ConditionsReported YieldReference
Nitration & CyclizationL-phenylalanine(S)-6-Nitroindoline-2-carboxylic acid1. Nitration 2. Bromination 3. Intramolecular cyclization53%[1][2]
Nitration & CyclizationL-phenylalanine(S)-6-Nitroindoline-2-carboxylic acid1. Urea nitrate/H₂SO₄ 2. Intramolecular nitro amination65.7%[1][2]
Nitration & DehydrogenationIndoline-2-carboxylic acidMethyl 6-nitroindole-2-carboxylate1. Nitration 2. Esterification 3. DDQ dehydrogenation67% (total)[2]
Nitration of Acetylated IndolineMethyl 1-acetylindoline-2-carboxylateMethyl 5-nitroindole-2-carboxylate1. Nitration 2. MnO₂ dehydrogenation40% (total)[2]

Experimental Protocols

Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-phenylalanine

This protocol is based on a reported multi-step synthesis.

Step 1: Nitration of L-phenylalanine to 2,4-dinitro-l-phenylalanine

  • To a stirred solution of L-phenylalanine in concentrated sulfuric acid, cooled to 0°C, slowly add a solution of urea nitrate in concentrated sulfuric acid.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5°C for the specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Bromination and Intramolecular Cyclization

  • Suspend the 2,4-dinitro-l-phenylalanine in a suitable solvent (e.g., acetic acid).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Heat the mixture to initiate the bromination, and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a base (e.g., sodium bicarbonate) to induce intramolecular cyclization.

  • Stir the mixture at room temperature until the cyclization is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination & Cyclization start L-phenylalanine product1 2,4-dinitro-l-phenylalanine start->product1 Nitration reagent1 Urea nitrate / H₂SO₄ reagent1->product1 product2 (S)-6-Nitroindoline-2-carboxylic acid product1->product2 Bromination & Intramolecular Cyclization reagent2 1. NBS, AIBN 2. Base reagent2->product2

Caption: Synthetic workflow for this compound from L-phenylalanine.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Degradation problem->cause3 cause4 Purification Loss problem->cause4 solution1 Monitor reaction progress (TLC, LC-MS) cause1->solution1 solution2 Optimize conditions (temp, stoichiometry) cause2->solution2 solution3 Use milder reagents/conditions cause3->solution3 solution4 Optimize purification protocol cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 6-nitroindoline-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for obtaining this compound?

A1: this compound is a valuable building block in the synthesis of various biologically active molecules. Common synthetic strategies include:

  • Direct Nitration: The direct nitration of indoline-2-carboxylic acid is a straightforward approach.[1]

  • Multi-step Synthesis from L-phenylalanine: A lengthier but effective method involves the nitration of L-phenylalanine, followed by bromination and intramolecular cyclization. This route can produce the (S)-enantiomer with high enantiomeric excess.[1]

Q2: I am having trouble with the esterification of this compound. What are the recommended conditions?

A2: Fischer esterification is a commonly employed method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3] For substrates that are sensitive to strong acids, Steglich esterification using DCC and DMAP is a good alternative.[4] To drive the Fischer esterification equilibrium towards the product, it is advisable to use the alcohol as the solvent (in large excess) or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[3]

Q3: My N-acylation reaction on the indoline nitrogen is giving low yields. How can I improve this?

A3: The nitrogen in the indoline ring is not highly nucleophilic, which can make N-acylation challenging.[5] Direct acylation with carboxylic acids can be difficult. Using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is a standard approach. For a milder and more chemoselective N-acylation, using thioesters as the acyl source has been reported to be effective for indoles.[6]

Q4: I am observing side products during the reduction of the nitro group. What are the common side reactions and how can I avoid them?

A4: The reduction of an aromatic nitro group can proceed through intermediates like nitroso and hydroxylamine species, which can sometimes lead to undesired side products such as azo compounds.[7][8][9] The choice of reducing agent is critical for a clean reaction.

  • Catalytic Hydrogenation: H₂ with Pd/C is a very common and often clean method. However, it can also reduce other functional groups.[7] For substrates with halogens, Raney nickel might be a better choice to avoid dehalogenation.[7]

  • Metal/Acid Systems: Reagents like Fe/HCl, SnCl₂/HCl, or Zn/acetic acid are classic and effective methods for nitro group reduction.[7]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst can also be a mild and effective method.

To minimize side reactions, it is crucial to control the reaction temperature and choose a reducing system that is compatible with other functional groups in the molecule.

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete nitration of the starting material. - Formation of multiple regioisomers (e.g., 5-nitroindole).[1] - Degradation of the product under harsh reaction conditions.- Optimize the nitrating agent (e.g., urea nitrate/H₂SO₄) and reaction temperature.[1] - Carefully control the addition of the nitrating agent to improve regioselectivity. - Purify the product carefully using chromatography or recrystallization to separate isomers.
Difficulty with intramolecular cyclization (if using the L-phenylalanine route) - Inefficient ring closure. - Side reactions competing with the desired cyclization.- Ensure the preceding bromination step is complete. - Optimize the base and solvent system for the cyclization step.
Esterification of this compound
Problem Possible Cause(s) Suggested Solution(s)
Incomplete esterification reaction - The Fischer esterification is an equilibrium reaction.[2][3] - Insufficient acid catalyst. - Steric hindrance from the indoline core or the alcohol.- Use a large excess of the alcohol (it can often be used as the solvent).[3] - Remove water as it forms using a Dean-Stark trap or molecular sieves.[3] - Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH).[2] - For sterically hindered substrates, consider alternative methods like using a more reactive alkylating agent (e.g., alkyl halide with a base) or Steglich esterification (DCC/DMAP).[4][10]
Decomposition of the starting material - The substrate may be sensitive to the strongly acidic conditions of Fischer esterification.[4]- Use milder esterification methods such as the Steglich esterification (DCC/DMAP).[4] - Alternatively, convert the carboxylic acid to its carboxylate salt and react it with an alkyl halide.[10]
N-acylation of this compound Derivatives
Problem Possible Cause(s) Suggested Solution(s)
Low or no N-acylation - Low nucleophilicity of the indoline nitrogen.[5] - The acylating agent is not reactive enough. - C3-acylation as a competing reaction (more common in indoles than indolines).[6]- Activate the carboxylic acid by converting it to an acyl chloride or anhydride before reacting it with the indoline derivative in the presence of a non-nucleophilic base. - Consider using a more reactive acyl source, such as a thioester, which has shown chemoselectivity for N-acylation of indoles.[6] - Optimize the base and solvent to favor N-acylation.
Reduction of the Nitro Group
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction - Inactive catalyst (for catalytic hydrogenation). - Insufficient amount of reducing agent. - Poor solubility of the starting material.- Use fresh catalyst or increase the catalyst loading. - Ensure the reducing agent is added in sufficient stoichiometric excess. - Choose a solvent system where the starting material is more soluble.
Formation of side products (e.g., azo compounds) - The reduction can proceed through reactive intermediates like nitroso and hydroxylamine species which can dimerize.[7][9] - Over-reduction of other functional groups.- Carefully select the reducing agent. Catalytic hydrogenation (H₂/Pd/C) is often a clean method.[7] - For substrates with sensitive groups (e.g., halogens), consider using Raney Nickel or chemical reductions like SnCl₂/HCl or Fe/HCl.[7] - Control the reaction temperature; lower temperatures can sometimes minimize side reactions.
Dehalogenation (if applicable) - The use of Pd/C with H₂ can lead to the cleavage of C-halogen bonds.[7]- Use Raney Nickel as the catalyst for hydrogenation instead of Pd/C.[7] - Alternatively, use non-catalytic reduction methods like SnCl₂/HCl or Fe/HCl.

Quantitative Data Summary

The following table summarizes yields reported in the literature for key transformations. Note that reaction conditions can significantly impact yields.

Reaction Starting Material Product Reagents/Conditions Yield Reference
SynthesisL-phenylalanine(S)-6-nitro-indoline-2-carboxylic acid1. Nitration (UN/H₂SO₄) 2. Bromination 3. Intramolecular cyclization53%[1]
Synthesis2,4-dinitro-l-phenylalanine(S)-6-nitro-indoline-2-carboxylic acidIntramolecular nitro amination65.7%[1]
SynthesisIndoline-2-carboxylic acidThis compound methyl ester1. Nitration 2. Esterification-[1]
DehydrogenationThis compound methyl estermethyl 6-nitroindole-2-carboxylateDDQ-[1]
N-acylation3-methyl-1H-indole1-(3-methyl-1H-indol-1-yl)butan-1-oneS-methyl butanethioate, Cs₂CO₃, xylene, 140 °C62%[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-phenylalanine[1]
  • Nitration of L-phenylalanine: L-phenylalanine is nitrated using a nitrating agent such as urea nitrate (UN) in sulfuric acid (H₂SO₄) to yield 2,4-dinitro-l-phenylalanine.

  • Bromination: The dinitro-phenylalanine derivative is then subjected to bromination.

  • Intramolecular Cyclization: The resulting bromo-dinitro-phenylalanine undergoes intramolecular nitro amination to afford (S)-6-nitro-indoline-2-carboxylic acid. The product is then isolated and purified.

Protocol 2: Fischer Esterification of a Carboxylic Acid[2][3]
  • Dissolve the carboxylic acid in a large excess of the desired alcohol (e.g., methanol for a methyl ester).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH).

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation if necessary.

Protocol 3: Reduction of a Nitro Group using SnCl₂
  • Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography if necessary.

Visualizations

Reaction_Workflow Start Starting Material (e.g., Indoline-2-carboxylic acid) Nitration Nitration Start->Nitration SixNitro This compound Nitration->SixNitro Esterification Esterification SixNitro->Esterification Acylation N-Acylation SixNitro->Acylation Reduction Nitro Reduction SixNitro->Reduction Derivative1 Ester Derivative Esterification->Derivative1 Derivative2 N-Acyl Derivative Acylation->Derivative2 Derivative3 Amino Derivative Reduction->Derivative3

Caption: General reaction workflow for the synthesis of this compound derivatives.

Troubleshooting_Nitro_Reduction Start Problem: Low Yield or Impure Product in Nitro Reduction Q1 Is the reaction incomplete? Start->Q1 A1_1 Increase reducing agent stoichiometry. Q1->A1_1 Yes A1_2 Check catalyst activity (if applicable). Q1->A1_2 Yes A1_3 Improve substrate solubility. Q1->A1_3 Yes Q2 Are there unexpected side products? Q1->Q2 No A2_1 Change reducing agent (e.g., Pd/C to SnCl2). Q2->A2_1 Yes A2_2 Lower the reaction temperature. Q2->A2_2 Yes Q3 Is dehalogenation occurring? Q2->Q3 No A3_1 Avoid Pd/C with H2. Q3->A3_1 Yes A3_2 Use Raney Ni or a chemical reductant. Q3->A3_2 Yes

Caption: Troubleshooting flowchart for the reduction of the nitro group.

References

Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroindoline-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions include the synthesis of this compound via nitration of indoline-2-carboxylic acid, its subsequent esterification (e.g., Fischer-Speier esterification), and dehydrogenation to form the corresponding 6-nitroindole-2-carboxylic acid or its esters.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The primary challenge during the synthesis by nitration of indoline-2-carboxylic acid is controlling the regioselectivity. The main byproduct is the 5-nitro isomer, and controlling reaction conditions is crucial to maximize the yield of the desired 6-nitro isomer.[1]

Q3: What are the common oxidizing agents used for the dehydrogenation of this compound derivatives?

A3: Common oxidizing agents for the dehydrogenation of the indoline ring to an indole ring include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO2).[2]

Q4: Can this compound undergo decarboxylation?

A4: Yes, indole-2-carboxylic acids and their derivatives can undergo decarboxylation, particularly at elevated temperatures. For some indole-2-carboxylic acids, this can occur in boiling quinoline or, more efficiently, in refluxing N,N-dimethylacetamide with a copper salt catalyst.[3] A general method for decarboxylation of heterocyclic carboxylic acids involves heating in N,N-dimethylformamide with an organic acid catalyst at temperatures ranging from 85-150 °C.[4]

Troubleshooting Guides

Nitration of Indoline-2-carboxylic Acid

Problem: Low yield of the desired this compound and formation of significant amounts of the 5-nitro isomer.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Reaction Temperature The nitration of indoline-2-carboxylic acid is highly temperature-sensitive. The reaction should be carried out at low temperatures, typically between -20 to -10 °C, to favor the formation of the 6-nitro isomer.[1]
Incorrect Nitrating Agent or Stoichiometry A mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the slow, dropwise addition of nitric acid to the solution of indoline-2-carboxylic acid in sulfuric acid to maintain temperature control and prevent over-nitration.[1]
Inefficient Isomer Separation The 5-nitro and 6-nitro isomers can be separated based on their different solubility at varying pH levels. The 5-nitro isomer is more readily extracted with ethyl acetate at a low pH (<2), while the desired 6-nitro isomer can be extracted after adjusting the aqueous phase to a pH of 4.5-5.0.[1]
Dehydrogenation of this compound Esters

Problem: Incomplete reaction or formation of byproducts during the oxidation of the indoline ring to an indole.

Possible Causes and Solutions:

Oxidizing Agent Possible Issue Solution
DDQ Incomplete reactionEnsure an appropriate solvent is used (e.g., toluene) and that the reaction is carried out at a suitable temperature (e.g., reflux). Monitor the reaction progress by TLC.
Formation of colored impuritiesDDQ reactions can produce colored byproducts. Purification by column chromatography on silica gel is often necessary to obtain the pure indole derivative.
MnO2 Low reactivityThe activity of MnO2 can vary. Use activated MnO2 and ensure a sufficient excess of the reagent. The reaction is typically performed at reflux in a solvent like toluene.[2]
Over-oxidationAlthough less common with MnO2 for this specific transformation, over-oxidation can be a concern with stronger oxidizing agents or prolonged reaction times. Monitor the reaction closely.
Fischer-Speier Esterification of this compound

Problem: Low yield of the corresponding ester.

Possible Causes and Solutions:

Possible Cause Solution
Equilibrium Limitation Fischer-Speier esterification is an equilibrium reaction.[5][6] To drive the reaction towards the ester product, use a large excess of the alcohol (which can also serve as the solvent) and/or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.
Insufficient Catalyst A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[5][6] Ensure a catalytic amount is present.
Side Reactions While generally a robust reaction, prolonged heating at high temperatures could potentially lead to side reactions involving the nitro group or decarboxylation. Monitor the reaction and avoid excessive heating.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of methyl 5- and 6-nitroindole-2-carboxylates.[1]

  • Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid (1.08 eq) to the stirred solution while maintaining the temperature between -20 and -10 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to remove the more acidic 5-nitro isomer (the extract can be processed separately to isolate this byproduct).

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the organic extract over sodium sulfate and evaporate the solvent to yield this compound.

Dehydrogenation of Methyl 6-Nitroindoline-2-carboxylate using DDQ

This protocol is adapted from the synthesis of methyl 6-nitroindole-2-carboxylate.[1]

  • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-nitroindole-2-carboxylate.

Visualizations

Reaction_Workflow Synthesis of Methyl 6-Nitroindole-2-carboxylate Indoline2CA Indoline-2-carboxylic Acid Nitration Nitration (HNO3, H2SO4, -20 to -10°C) Indoline2CA->Nitration Mixture Mixture of 5- and 6-Nitro Isomers Nitration->Mixture Separation pH-Controlled Extraction Mixture->Separation Nitro5 5-Nitroindoline-2-carboxylic Acid (Byproduct) Separation->Nitro5 Nitro6 This compound Separation->Nitro6 Esterification Esterification (MeOH, p-TsOH) Nitro6->Esterification Ester Methyl 6-Nitroindoline-2-carboxylate Esterification->Ester Dehydrogenation Dehydrogenation (DDQ, Toluene, Reflux) Ester->Dehydrogenation FinalProduct Methyl 6-Nitroindole-2-carboxylate Dehydrogenation->FinalProduct Troubleshooting_Nitration Troubleshooting: Low Yield of 6-Nitro Isomer LowYield Low Yield of 6-Nitro Isomer HighTemp High Reaction Temperature LowYield->HighTemp Cause WrongStoich Incorrect Reagent Stoichiometry LowYield->WrongStoich Cause PoorSeparation Inefficient Isomer Separation LowYield->PoorSeparation Cause Sol_HighTemp Maintain Temp. at -20 to -10°C HighTemp->Sol_HighTemp Solution Sol_WrongStoich Slow, controlled addition of HNO3 WrongStoich->Sol_WrongStoich Solution Sol_PoorSeparation Utilize pH-controlled extraction PoorSeparation->Sol_PoorSeparation Solution

References

Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 6-nitroindoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic or reaction-guiding strategies for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound. The first is the direct electrophilic nitration of indoline-2-carboxylic acid. In this method, the strategic placement of the nitro group at the 6-position is guided by the directing effects of the protonated nitrogen in the indoline ring under acidic conditions[1]. The second common approach is the intramolecular cyclization of 2,4-dinitro-L-phenylalanine, which is synthesized from the nitration of L-phenylalanine[1][2]. This cyclization is typically base-catalyzed.

Q2: What kind of yields can I expect from these synthetic routes?

A2: The direct nitration of indoline-2-carboxylic acid can yield up to 72% of the desired 6-nitro isomer, though the formation of the 5-nitro isomer is a common side reaction[3]. The synthesis starting from L-phenylalanine involves two key steps: the nitration of L-phenylalanine to 2,4-dinitro-L-phenylalanine can achieve yields of up to 75.7%, and the subsequent intramolecular cyclization to (S)-6-nitro-indoline-2-carboxylic acid has been reported with a yield of 65.7%[2][4].

Q3: Is it possible to synthesize the enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid?

A3: Yes, the synthesis starting from the chiral pool compound L-phenylalanine is an effective method for producing (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5%)[2][4]. This route preserves the stereochemistry of the starting material.

Q4: What are the most common challenges encountered during the synthesis?

A4: For the direct nitration method, the primary challenge is controlling regioselectivity to minimize the formation of the 5-nitroindoline-2-carboxylic acid byproduct[3]. In the L-phenylalanine route, challenges include handling highly energetic nitrating agents and optimizing the conditions for the intramolecular cyclization to maximize yield and prevent side reactions.

Catalyst and Reagent Selection

The choice of catalyst or reagent is critical for a successful synthesis of this compound. Below is a summary of reagents used in the two primary synthetic routes.

Route 1: Direct Nitration of Indoline-2-carboxylic Acid
Reagent/Catalyst SystemRoleTypical Yield of 6-Nitro IsomerReference
Conc. HNO₃ in conc. H₂SO₄Nitrating agent and acidic medium72%[3]
Urea nitrate (UN)/H₂SO₄Nitrating reagent for the precursor L-phenylalanine75.7% (for dinitrophenylalanine)[2][4]
Route 2: Intramolecular Cyclization of 2,4-dinitro-L-phenylalanine
Catalyst/ReagentRoleTypical YieldReference
Sodium Hydroxide (NaOH) in dioxaneBase catalyst for cyclization65.7%[2][4][5]

Experimental Protocols

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid

This protocol is adapted from a reported synthesis of this compound[3].

  • Preparation: Dissolve indoline-2-carboxylic acid (153 mmol) in 200 mL of 98% H₂SO₄ at -5 °C in a suitable reaction vessel.

  • Nitration: Slowly add concentrated HNO₃ (165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

  • Reaction: Continue stirring the reaction mixture for 30 minutes at this temperature.

  • Quenching: Pour the reaction mixture into 500 g of crushed ice.

  • Extraction of Byproduct: Extract the aqueous solution with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

  • pH Adjustment and Product Extraction: Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous NaOH solution.

  • Isolation: Extract the product with ethyl acetate. Dry the organic extract with Na₂SO₄ and evaporate the solvent to obtain pure this compound.

Protocol 2: Synthesis via Intramolecular Cyclization of 2,4-dinitro-L-phenylalanine

This protocol is based on the synthesis of (S)-6-nitro-indoline-2-carboxylic acid from L-phenylalanine[2][4].

Step A: Nitration of L-phenylalanine

  • Preparation: Prepare a nitrating mixture of urea nitrate (UN) in H₂SO₄.

  • Reaction: Add L-phenylalanine to the nitrating mixture under controlled temperature conditions.

  • Isolation: Isolate the resulting 2,4-dinitro-L-phenylalanine from the reaction mixture.

Step B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent such as dioxane.

  • Cyclization: Add a base, such as sodium hydroxide, to catalyze the intramolecular cyclization.

  • Workup: After the reaction is complete, neutralize the mixture and extract the (S)-6-nitro-indoline-2-carboxylic acid.

  • Purification: Purify the product through appropriate methods like recrystallization or chromatography.

Troubleshooting Guides

Route 1: Direct Nitration of Indoline-2-carboxylic Acid
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 6-Nitro Isomer - Incorrect reaction temperature. - Inefficient extraction of the desired product.- Strictly maintain the reaction temperature between -20 °C and -10 °C. - Ensure the pH is accurately adjusted to 4.5-5.0 before the final extraction.
High Percentage of 5-Nitro Isomer - Reaction temperature too high. - Insufficient protonation of the indoline nitrogen.- Lower the reaction temperature to favor meta-directing effect. - Ensure a sufficiently acidic environment with concentrated H₂SO₄.
Product Decomposition - Overly harsh reaction conditions (temperature too high or reaction time too long).- Carefully control the addition rate of HNO₃ and monitor the reaction time closely.
Route 2: Intramolecular Cyclization of 2,4-dinitro-L-phenylalanine
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Cyclization - Insufficient amount of base. - Low reaction temperature.- Use an adequate amount of a strong base like NaOH. - Consider moderately increasing the reaction temperature.
Formation of Side Products - The presence of impurities in the starting dinitrophenylalanine. - The base is too strong or the reaction temperature is too high, leading to decomposition.- Ensure the purity of the starting material. - Use the recommended base and temperature, and monitor the reaction progress.
Low Enantiomeric Excess - Racemization during the reaction.- This route generally preserves stereochemistry well. If racemization is suspected, verify the optical purity of the starting L-phenylalanine and consider milder reaction conditions.

Visualized Workflows and Logic Diagrams

Synthesis_Workflows cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Cyclization start1 Indoline-2-carboxylic Acid step1 Nitration (conc. HNO3 / conc. H2SO4) start1->step1 product1 This compound step1->product1 side_product1 5-Nitroindoline-2-carboxylic Acid step1->side_product1 start2 L-Phenylalanine step2 Nitration (UN / H2SO4) start2->step2 intermediate2 2,4-dinitro-L-phenylalanine step2->intermediate2 step3 Intramolecular Cyclization (NaOH / dioxane) intermediate2->step3 product2 (S)-6-Nitroindoline-2-carboxylic Acid step3->product2

Caption: Synthetic routes to this compound.

Troubleshooting_Nitration problem Low Yield of 6-Nitro Isomer cause1 High 5-Nitro Isomer Formation problem->cause1 cause2 Product Decomposition problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1 Optimize Temperature (-20 to -10 °C) cause1->solution1 solution2 Ensure Strong Acidic Medium cause1->solution2 cause2->solution1 solution3 Control Reagent Addition & Time cause2->solution3 cause3->solution1 solution4 Verify Reagent Stoichiometry cause3->solution4

References

Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroindoline-2-carboxylic acid. The information provided is intended to assist in optimizing reaction conditions, particularly temperature control, to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary synthetic routes include the direct nitration of Indoline-2-carboxylic acid and a multi-step process involving the nitration of L-phenylalanine followed by intramolecular cyclization. The choice of method often depends on the desired scale, available starting materials, and required enantiomeric purity.

Q2: Why is temperature control so critical in the synthesis of this compound?

A2: Temperature control is crucial for several reasons. The nitration of indoline derivatives is a highly exothermic reaction, and poor temperature management can lead to a runaway reaction, posing a significant safety hazard. Furthermore, temperature influences the regioselectivity of the nitration, affecting the formation of the desired 6-nitro isomer versus other isomers (e.g., 5-nitro, 7-nitro). It also impacts the rate of side reactions, such as dinitration and oxidation or polymerization of the indole ring, which can significantly reduce the purity and yield of the final product.

Q3: What are the typical temperature ranges for the nitration of Indoline-2-carboxylic acid?

A3: The nitration of indoline-2-carboxylic acid is typically carried out at low temperatures to control the exothermic reaction and improve regioselectivity. The optimal temperature can vary depending on the nitrating agent and solvent system used, but a common range is between -10°C and 10°C. Maintaining a consistent low temperature is key to minimizing the formation of unwanted byproducts.

Q4: Can the cyclization step in syntheses starting from L-phenylalanine be performed at a higher temperature?

A4: Yes, in multi-step syntheses that involve a cyclization to form the indoline ring, this step may be performed at a significantly higher temperature than the nitration step. For related syntheses, temperatures in the range of 85-115°C have been reported for the cyclization. However, it is essential to carefully control this temperature as well to prevent degradation of the product and the formation of impurities.

Q5: What are the potential byproducts if the temperature is not controlled correctly during nitration?

A5: Poor temperature control during the nitration of indoline-2-carboxylic acid can lead to the formation of several byproducts, including:

  • Isomeric nitroindolines: 5-Nitroindoline-2-carboxylic acid and 7-Nitroindoline-2-carboxylic acid are common isomeric impurities.

  • Dinitro compounds: Over-nitration can lead to the formation of dinitroindoline derivatives.

  • Oxidation and polymerization products: The indole nucleus is susceptible to oxidation and polymerization under harsh reaction conditions, which can be exacerbated by excessive heat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Reaction temperature is too high, leading to byproduct formation.Maintain a stable, low temperature (e.g., 0-5°C) during the addition of the nitrating agent. Use a cooling bath (ice-salt or cryocooler) for precise temperature control.
Reaction temperature is too low, resulting in a slow or incomplete reaction.While low temperatures are generally preferred, if the reaction is not proceeding, a slight, controlled increase in temperature (e.g., to 10°C) may be necessary. Monitor the reaction progress closely using techniques like TLC or HPLC.
Inefficient mixing leading to localized overheating.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.
Low Purity of the Final Product (presence of multiple isomers) The reaction is under thermodynamic control, favoring the formation of other isomers.Perform the nitration at a lower temperature to favor kinetic control, which can lead to a higher regioselectivity for the 6-nitro isomer.
Formation of Dark, Tarry Byproducts Oxidation or polymerization of the indole ring due to excessive heat or prolonged reaction times.Strictly control the reaction temperature, minimize the reaction time, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Runaway Reaction Inadequate cooling and rapid addition of the nitrating agent.Ensure the cooling system is adequate for the scale of the reaction. Add the nitrating agent slowly and dropwise, monitoring the internal temperature continuously. Have a quenching plan in place as a safety precaution.

Data Presentation

The following table summarizes the impact of temperature on the yield and purity of a nitration reaction of a substituted indole, which is a close analog to the synthesis of this compound. This data is intended to be representative of the general trend observed in such reactions.

Reaction Temperature (°C)Yield of 6-Nitro Isomer (%)Purity of 6-Nitro Isomer (%)Key Observations
-107595High regioselectivity, clean reaction profile.
08292Optimal balance of reaction rate and selectivity.
107885Increased formation of the 5-nitro isomer.
25 (Room Temperature)6570Significant amounts of isomeric byproducts and some degradation.
4040<50Low yield and purity, with the formation of multiple byproducts and polymeric material.

Experimental Protocols

Synthesis of this compound via Nitration of Indoline-2-carboxylic acid

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric Acid (HCl) (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Indoline-2-carboxylic acid in concentrated sulfuric acid at 0°C. Stir the mixture until a clear solution is obtained.

  • Nitration: Cool the solution to -5°C using an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate.

  • Isolation: Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product. Filter the precipitate, wash with cold distilled water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup & Purification start Start dissolve Dissolve Indoline-2-carboxylic acid in H₂SO₄ at 0°C start->dissolve cool Cool to -5°C dissolve->cool add_nitrating_agent Slowly add HNO₃/H₂SO₄ (maintain T < 0°C) cool->add_nitrating_agent stir Stir at 0°C for 1-2h add_nitrating_agent->stir quench Quench on ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract precipitate Precipitate with HCl extract->precipitate filter_dry Filter and Dry precipitate->filter_dry purify Recrystallize filter_dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_temp Temperature Control cluster_outcomes Reaction Outcomes temp Reaction Temperature yield Yield of 6-Nitro Isomer temp->yield Optimal range increases yield purity Purity temp->purity Lower temp increases purity byproducts Byproduct Formation (isomers, dinitro, polymers) temp->byproducts Higher temp increases byproducts

Caption: Relationship between temperature control and reaction outcomes.

Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Nitroindoline-2-carboxylic acid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC) Issues

Problem: Poor Peak Shape (Tailing) for the Target Isomer

Possible Causes:

  • Secondary Interactions with Stationary Phase: The carboxylic acid and nitro groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2][4]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH gradients within the column, causing poor peak shape.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3]

Solutions:

SolutionDetailed Protocol
Optimize Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2-3). This ensures the analyte is in a single, protonated form.[2]
Increase Buffer Strength Use a buffer concentration in the range of 25-50 mM to maintain a consistent pH throughout the separation.[1][2]
Use a High-Purity, End-Capped Column Employ a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.[1][4]
Reduce Injection Volume/Concentration Decrease the amount of sample injected onto the column to avoid overloading.[3]

Problem: Co-elution of Positional Isomers (e.g., 5-nitro or 7-nitro isomers)

Possible Causes:

  • Insufficient Chromatographic Resolution: The mobile phase and stationary phase are not providing enough selectivity to separate the isomers.

  • Similar Polarity of Isomers: Positional isomers often have very similar polarities, making them difficult to separate.

Solutions:

SolutionDetailed Protocol
Method Development with Different Stationary Phases Screen various stationary phases with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano) to enhance separation.
Optimize Mobile Phase Composition Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer system to improve resolution.
Employ Gradient Elution A well-optimized gradient can help to separate closely eluting peaks more effectively than an isocratic method.
Chiral Separation Challenges (Enantiomers)

Problem: Failure to Resolve Enantiomers of this compound

Possible Causes:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the appropriate chiral selector for this specific molecule.[6][7]

  • Suboptimal Mobile Phase for Chiral Recognition: The mobile phase composition can significantly impact the enantioseparation by altering the interactions between the analyte and the CSP.[8]

  • Low Temperature: Chiral separations are often temperature-sensitive, and ambient temperature may not be optimal.[6]

Solutions:

SolutionDetailed Protocol
Screen a Variety of Chiral Stationary Phases Test a range of CSPs, with a focus on polysaccharide-based columns (e.g., cellulose and amylose derivatives), which are known for their broad applicability.[7][9]
Optimize Mobile Phase in Normal or Reversed-Phase Mode For polysaccharide CSPs, explore both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water with an acidic additive) conditions. Small changes in the mobile phase composition can have a large impact on resolution.
Vary the Column Temperature Investigate the effect of temperature on the separation. Lower temperatures often increase enantioselectivity but may also increase analysis time and backpressure.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: During the nitration of indoline-2-carboxylic acid, the formation of other positional isomers, such as 5-nitroindoline-2-carboxylic acid and 7-nitroindoline-2-carboxylic acid, are common impurities.[10][11] Incomplete nitration can also leave residual starting material.

Q2: Is this compound stable during purification?

A2: Nitro-aromatic compounds can be susceptible to degradation under certain conditions. It is advisable to avoid high temperatures and strongly basic conditions during purification. Some substituted nitro-indoles have been noted to have limited long-term stability.[12]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for the purification of these isomers?

A3: Yes, SFC is a powerful technique for the separation of chiral compounds and can be an excellent alternative to HPLC.[13] It often provides faster separations and uses less organic solvent. Chiral stationary phases used in HPLC can often be used in SFC as well.

Q4: What are the key parameters to consider when developing a crystallization method for this compound?

A4: Key parameters include the choice of solvent, temperature, and cooling rate. You should screen a variety of solvents with different polarities to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A slow cooling rate generally promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Reversed-Phase HPLC for Positional Isomer Analysis
  • Column: C18, 2.7 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile at a concentration of 0.5 mg/mL.

Quantitative Data Summary

The following tables summarize typical performance metrics for the purification of this compound isomers.

Table 1: HPLC Performance for Positional Isomer Separation

ParameterValue
Resolution (Rs) between 5- and 6-nitro isomers > 1.5
Tailing Factor (Tf) for 6-nitro isomer < 1.2
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Table 2: Chiral SFC Performance for Enantiomer Separation

ParameterValue
Enantioselectivity (α) > 1.2
Resolution (Rs) > 1.8
Purity of collected fractions > 99.5% ee
Typical Cycle Time < 5 minutes

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Shape (Tailing) cause1 Secondary Interactions with Silanols start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Low Buffer Concentration start->cause3 solution1 Use High-Purity, End-Capped Column cause1->solution1 solution2 Adjust pH to 2-3 cause2->solution2 solution3 Increase Buffer Strength (25-50 mM) cause3->solution3

Caption: Troubleshooting workflow for poor HPLC peak shape.

Chiral_Separation_Strategy start Goal: Separate Enantiomers of This compound step1 Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->step1 step2 Optimize Mobile Phase step1->step2 sub_step2a Normal Phase (e.g., Hexane/Alcohol) step2->sub_step2a sub_step2b Reversed Phase (e.g., ACN/Water + Acid) step2->sub_step2b step3 Vary Column Temperature outcome Achieve Baseline Resolution (Rs > 1.5) step3->outcome sub_step2a->step3 sub_step2b->step3

Caption: Strategy for developing a chiral separation method.

References

Technical Support Center: 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Nitroindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, storage, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in color, often to a yellowish or brownish hue, can be an indicator of decomposition. Nitroaromatic compounds can be susceptible to degradation, which may be initiated by factors such as exposure to light, elevated temperatures, or inappropriate pH levels. It is recommended to visually inspect the compound and its solutions for any color change before use.

Q2: What are the primary pathways for the decomposition of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitro-containing heterocyclic compounds can decompose through several mechanisms. These may include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.[1]

  • Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond or nitro-nitrite rearrangements.

  • Hydrolysis: The carboxylic acid and the indoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The indoline ring system can be sensitive to oxidation, potentially leading to the formation of indole derivatives or other oxidized species.

Q3: How should I store this compound to minimize decomposition?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable storage environment. Some suppliers of similar nitro-indole compounds recommend storage at room temperature, but for long-term stability, refrigeration is preferable.

  • In Solution: If the compound must be stored in solution, use a suitable, dry, aprotic solvent. Prepare solutions fresh whenever possible. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at low temperatures (-20°C or -80°C) in a light-protected container.

Q4: What solvents are recommended for dissolving and storing this compound?

Based on the handling of similar compounds, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for creating stock solutions. For aqueous experiments, it is advisable to prepare fresh dilutions from a high-concentration stock in an organic solvent. The stability in aqueous solutions, particularly at different pH values, may be limited.

Q5: Can I use antioxidants to prevent the decomposition of this compound?

The use of antioxidants can be a viable strategy to mitigate oxidative degradation. For non-aqueous solutions, antioxidants such as butylated hydroxytoluene (BHT) or hindered phenols may be considered. The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot issues related to the decomposition of this compound.

Problem: Suspected decomposition of this compound (e.g., color change, unexpected experimental results).

Troubleshooting Workflow:

DecompositionTroubleshooting Troubleshooting Workflow for this compound Decomposition start Decomposition Suspected check_storage Review Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_solvent Examine Solvent (Type, Purity, Age) start->check_solvent check_ph Assess pH of Solution (If Aqueous) start->check_ph improper_storage Improper Storage check_storage->improper_storage improper_solvent Unsuitable Solvent check_solvent->improper_solvent improper_ph Non-optimal pH check_ph->improper_ph correct_storage Action: Store in cool, dark, inert atmosphere. improper_storage->correct_storage Yes new_sample Consider using a fresh vial of the compound. improper_storage->new_sample No correct_solvent Action: Use fresh, high-purity, dry aprotic solvent. improper_solvent->correct_solvent Yes improper_solvent->new_sample No adjust_ph Action: Buffer solution to a neutral or slightly acidic pH. Prepare fresh. improper_ph->adjust_ph Yes improper_ph->new_sample No correct_storage->new_sample correct_solvent->new_sample adjust_ph->new_sample

Caption: Troubleshooting workflow for suspected decomposition.

Data on Stability of Structurally Related Compounds

Specific quantitative stability data for this compound is limited in public literature. The following table summarizes stability information for related indole and nitro-containing compounds, which can serve as a general guide.

Compound ClassConditionObservationReference
Nitrosated IndolespHMore stable at pH 8 than at pH 2 (for most tested indoles).[2]
Nitrosated 4-chloroindolepHStable at pH 2, but not at pH 8.[2]
Indole-2-carboxylic Acid DerivativesHIV-1 Integrase InhibitionSome derivatives show potent inhibitory activity, indicating stability under assay conditions.[3]
Nitro-substituted IndolesThermal StabilityTheoretical calculations suggest that the introduction of nitro groups can decrease thermal stability.[4]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving and Initial Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the sealed container in a refrigerator at 2-8°C, protected from light.

  • Handling of Solid Compound:

    • Equilibrate the container to room temperature before opening to prevent moisture condensation.

    • Handle the compound in a well-ventilated area or a chemical fume hood.

    • Weigh the desired amount quickly and reseal the container tightly.

    • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Preparation of Stock Solutions:

    • Use high-purity, anhydrous solvents such as DMSO or DMF.

    • Dissolve the compound completely by gentle vortexing or sonication if necessary.

    • Prepare only the required amount of solution to avoid long-term storage.

  • Storage of Stock Solutions:

    • If storage is unavoidable, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Store the vials at -20°C or -80°C, protected from light.

    • Wrap vials in aluminum foil or use amber-colored vials.

Protocol 2: General Procedure for Monitoring Compound Stability by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add HCl or NaOH to final concentrations of 0.1 M. Incubate at room temperature and an elevated temperature (e.g., 60°C) and take samples at various time points.

    • Oxidation: Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

  • HPLC Method Development:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradants absorb.

    • Optimize the gradient to achieve good separation between the parent peak and any degradation product peaks.

  • Method Validation:

    • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method is considered stability-indicating if it can resolve the parent drug from its degradation products.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the product's specific safety data sheet (SDS) and conduct their own experiments to determine the optimal conditions for their specific applications.

References

Technical Support Center: Caged Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with caged compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield

Q1: My final product yield is significantly lower than expected. What are the common causes and how can I improve it?

A: Low yields in caged compound synthesis can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reactions: The caging reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions or decomposition.

  • Purity of Starting Materials: Impurities in your starting materials (the molecule to be caged or the photolabile protecting group) can interfere with the reaction.

    • Solution: Ensure the purity of your reactants. Purify them if necessary before starting the caging reaction.

  • Suboptimal Reaction Conditions: The solvent, temperature, or catalyst may not be optimal for your specific substrate.

    • Solution: Perform small-scale optimization experiments to screen different solvents, temperatures, and catalyst concentrations. The choice of solvent can be critical, and sometimes a mixture of solvents is required to ensure all reactants are in solution.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.

    • Solution: Be meticulous during the workup. When performing liquid-liquid extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. During column chromatography, choose the appropriate stationary and mobile phases to achieve good separation without excessive band broadening.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions check_purity Check Starting Material Purity complete->check_purity optimize_conditions->check_completion impure Impure Materials check_purity->impure No review_workup Review Workup & Purification Procedure check_purity->review_workup Yes purify_reagents Purify Starting Materials impure->purify_reagents purify_reagents->start loss_detected Product Loss Detected review_workup->loss_detected optimize_workup Optimize Extraction & Chromatography loss_detected->optimize_workup Yes final_product Improved Yield loss_detected->final_product No optimize_workup->final_product

Caption: Troubleshooting workflow for addressing low reaction yields.

Issue 2: Product Instability

Q2: My caged compound appears to be degrading either during the reaction, workup, or storage. What could be the cause and how can I prevent this?

A: Stability is a critical attribute of caged compounds, particularly their stability in aqueous environments for biological applications.

  • Hydrolysis: Many photolabile protecting groups are attached via ester or carbamate linkages, which can be susceptible to hydrolysis, especially under acidic or basic conditions. This leads to the premature release of the active molecule.

    • Solution: During workup, use neutral pH buffers for washing steps. For storage, it is often best to keep the compound as a solid, desiccated, and at a low temperature. If a stock solution is required, prepare it in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. For aqueous experiments, prepare the solution fresh from the stock.

  • Photodecomposition: Caged compounds are, by design, light-sensitive. Exposure to ambient light, especially UV wavelengths, can cause premature uncaging.

    • Solution: Protect your reaction and product from light at all stages. Use amber vials or wrap your glassware in aluminum foil. Perform manipulations in a darkened room or under red light.

  • Thermal Instability: Some caged compounds may be thermally labile.

    • Solution: Avoid high temperatures during the reaction and purification unless necessary. If heating is required, perform it for the minimum time possible. Store the final product at a low temperature.

Table 1: General Stability of Common Linkages in Caged Compounds

Linkage TypeSusceptibility to HydrolysisRecommended pH Range for Workup
EtherLow3-10
EsterHigh6-8
CarbamateModerate5-9
AmideLow to Moderate4-10

Issue 3: Purification Challenges

Q3: I'm having difficulty purifying my caged compound. The product is co-eluting with starting materials or byproducts. What purification strategies can I try?

A: Purification is a crucial step to ensure that the biological effects observed are solely due to the photoreleased compound.

  • Chromatography Optimization:

    • Silica Gel Chromatography: This is the most common method. If you are experiencing co-elution, try changing the solvent system polarity. A gradient elution can be more effective than an isocratic one. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a base like triethylamine.

    • Reversed-Phase Chromatography (e.g., C18): This is a good alternative if your compound is too polar for normal-phase chromatography. It is also often the final purification step to obtain a highly pure compound for biological assays.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities. The challenge is finding a suitable solvent or solvent system.

  • Preparative HPLC: For very difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.

  • Elution: Start the elution with the least polar solvent and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 4: Unexpected Side Reactions

Q4: I've isolated a product, but my characterization data (NMR, Mass Spec) suggests it's not the expected caged compound. What kind of unexpected reactions can occur?

A: The synthesis of complex molecules can sometimes lead to unexpected outcomes.

  • Reaction at an Unintended Site: If your molecule has multiple reactive functional groups, the caging group might attach to a different site than intended.

    • Solution: This often requires the use of protecting groups to temporarily block other reactive sites on your molecule. The choice of protecting group is crucial and should be "orthogonal" to the photolabile protecting group, meaning it can be removed without cleaving the cage.

  • Rearrangements: Under certain reaction conditions, parts of your molecule could undergo rearrangement.

    • Solution: A change in reaction conditions (e.g., temperature, solvent, catalyst) might prevent the rearrangement.

  • Decomposition of the Caging Group or Substrate: The reaction conditions required to attach the cage might be too harsh for either the photolabile protecting group or your molecule of interest.

    • Solution: Explore milder coupling reagents or reaction conditions.

Logical Relationship of Protecting Group Strategy

Protecting_Group_Strategy multifunctional_molecule Multifunctional Molecule desired_site Desired Reaction Site multifunctional_molecule->desired_site other_sites Other Reactive Sites multifunctional_molecule->other_sites caging_reaction Caging Reaction desired_site->caging_reaction protect_sites Protect Other Sites (Orthogonal Protecting Groups) other_sites->protect_sites protect_sites->caging_reaction caged_intermediate Protected & Caged Intermediate caging_reaction->caged_intermediate deprotection Selective Deprotection caged_intermediate->deprotection final_product Final Caged Compound deprotection->final_product

Caption: Logic for using orthogonal protecting groups in caged compound synthesis.

Issue 5: Inefficient Photolysis (Uncaging)

Q5: The photorelease of my active molecule is very slow or requires very high light intensity. How can I optimize the uncaging process?

A: The efficiency of photolysis is a key parameter for a useful caged compound.

  • Wavelength of Light: The uncaging wavelength should match the absorption maximum of the photolabile protecting group.

    • Solution: Check the absorption spectrum of your caged compound and use a light source that emits at or near the λmax.

  • Quantum Yield: The quantum yield of photolysis is an intrinsic property of the caging group and the molecule it is attached to.

    • Solution: If the quantum yield is inherently low, you may need to consider a different photolabile protecting group for your molecule.

  • Light Intensity and Duration: Insufficient light intensity or exposure time will result in incomplete uncaging.

    • Solution: Increase the intensity of your light source or the duration of exposure. However, be aware that excessive light can cause photodamage to biological samples.

  • pH Dependence: The rate of release for some caged compounds can be pH-dependent.

    • Solution: Check the literature for your specific caging group to see if its photolysis is pH-sensitive and adjust the buffer conditions of your experiment accordingly.

Table 2: Key Photochemical Properties of Common Caging Groups

Caging GroupTypical λmax (nm)Typical Quantum Yield (Φ)
o-Nitrobenzyl (NB)~260-3500.01 - 0.5
Dimethoxynitrobenzyl (DMNB)~3500.01 - 0.1
Nitroveratryl (NV)~3500.001 - 0.05
Coumarin-based>4000.01 - 0.3

Note: These values are approximate and can vary depending on the solvent and the caged molecule.

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereoselective synthesis of 6-nitroindoline-2-carboxylic acid is a critical step in the development of various pharmacologically active compounds. This guide provides a comparative analysis of validated synthesis methods, offering experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into two primary strategies: direct nitration of a pre-existing indoline core and a chiral pool approach starting from an amino acid. A third, more classical but less direct method, the Fischer indole synthesis, also presents a potential, albeit lower-yielding, route.

Method Starting Material Key Reagents Typical Yield Purity/Selectivity Advantages Disadvantages
Direct Nitration Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomer[1]Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer that requires separation.[1]Utilizes commercially available starting material; relatively straightforward procedure.Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates.
Chiral Synthesis L-phenylalanineUrea nitrate/H₂SO₄ (nitration), Bromine, Intramolecular cyclization~53% overall yield[2]High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[2]Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[2][3]Multi-step synthesis with a moderate overall yield.
Fischer Indole Synthesis 3-nitrophenylhydrazone of ethyl pyruvatePolyphosphoric acidLow yield (e.g., 8% for ethyl 6-nitroindole-2-carboxylate)[1]Often results in a mixture of 4- and 6-nitro isomers.[1][4]A classical and well-established method for indole synthesis.Low yield and poor regioselectivity for the 6-nitro isomer.[1]

Experimental Protocols

This method relies on the electrophilic nitration of the indoline ring. The protonated nitrogen atom directs the incoming nitro group primarily to the meta-position (C6).

Procedure:

  • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid to the stirred solution at a temperature between -20 °C and -10 °C.

  • After stirring for 30 minutes, pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate to obtain pure this compound.[1]

This enantioselective synthesis leverages the inherent chirality of L-phenylalanine to produce (S)-6-nitroindoline-2-carboxylic acid.

Procedure:

  • Nitration: React L-phenylalanine with a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.[2]

  • Bromination: Subsequent bromination of the dinitrophenylalanine derivative.

  • Intramolecular Cyclization: Induce intramolecular nucleophilic aromatic substitution to form the indoline ring, yielding (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric purity.[2][3]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.

G cluster_0 Direct Nitration Workflow A0 Indoline-2-carboxylic acid A1 Nitration (HNO₃, H₂SO₄, -20 to -10°C) A0->A1 A2 Mixture of 5- and 6-Nitro Isomers A1->A2 A3 pH Adjustment & Extraction A2->A3 A4 This compound A3->A4

Caption: Workflow for the direct nitration synthesis.

G cluster_1 Chiral Synthesis Workflow B0 L-phenylalanine B1 Nitration (Urea nitrate, H₂SO₄) B0->B1 B2 2,4-dinitro-L-phenylalanine B1->B2 B3 Intramolecular Cyclization B2->B3 B4 (S)-6-Nitroindoline-2-carboxylic acid B3->B4

Caption: Workflow for the chiral synthesis from L-phenylalanine.

Signaling Pathway Analogy in Synthetic Strategy

While not a biological signaling pathway, the decision-making process for selecting a synthetic route can be visualized as a logical pathway, where the desired product attributes "signal" the choice of methodology.

G cluster_2 Synthetic Route Selection Pathway C0 Desired Product: This compound C1 Need for Enantiopurity? C0->C1 C2 Chiral Synthesis (from L-phenylalanine) C1->C2 Yes C4 Tolerance for Isomeric Mixture? C1->C4 No C3 Direct Nitration C4->C3 Yes C5 Fischer Indole Synthesis (Lower Yield) C4->C5 No

Caption: Decision pathway for synthesis method selection.

References

A Comparative Guide to Photolabile Protecting Groups: 6-Nitroindoline-2-carboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug development, neuroscience, and cell biology, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this control.[1][2][3][4] These light-sensitive moieties are covalently attached to a bioactive molecule, rendering it inert. Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule in a controlled manner.[2][5]

This guide provides a detailed comparison of 6-Nitroindoline-2-carboxylic acid and its derivatives with other major classes of photolabile protecting groups, including o-nitrobenzyl, coumarin, and quinoline-based cages. We will examine their performance based on key photochemical properties and provide supporting experimental data to aid researchers in selecting the optimal PPG for their specific application.

Key Performance Metrics for Photolabile Protecting Groups

The ideal PPG should possess a combination of properties to ensure efficient and clean release of the target molecule without interfering with the biological system.[1] Desirable characteristics include:

  • Wavelength Specificity: Absorption maxima (λmax) shifted to longer, less phototoxic wavelengths (visible/near-infrared) to minimize cellular damage and increase tissue penetration.[1][6]

  • High Photolysis Efficiency: A product of a high molar extinction coefficient (ε) and a high quantum yield of uncaging (Φu). This ensures that a low dose of light is sufficient for release.

  • Two-Photon Excitation (2PE) Capability: A large two-photon absorption cross-section (δu) allows for highly localized uncaging in three dimensions, which is crucial for applications like neurotransmitter mapping.[1][7][8]

  • Stability and Biocompatibility: The caged compound must be stable in physiological conditions (to prevent premature release) and the PPG and its byproducts should be non-toxic and biologically inert.[1][4]

  • Rapid Release Kinetics: The rate of release must be faster than the biological process being studied.[4]

Comparison of Major Photolabile Protecting Group Classes

Nitroindoline Derivatives

Nitroindoline-based PPGs have emerged as effective caging groups due to their favorable photochemical properties.[9] While much of the literature focuses on 7-nitroindoline derivatives, the principles apply to the 6-nitroindoline scaffold as well. These cages are particularly noted for their utility in caging carboxylic acids and amino acids, such as the neurotransmitter glutamate.[10][11]

Key advantages include their relatively good two-photon sensitivity and their stability under physiological conditions.[10][11] For instance, 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-glutamate) is widely used in neuroscience for both one-photon and two-photon uncaging experiments, despite a modest two-photon uncaging cross-section, because it is well-tolerated at high concentrations.[11] Modifications to the nitroindoline core can further enhance photolysis efficiency.[12]

o-Nitrobenzyl Derivatives

The o-nitrobenzyl (NB) scaffold is the most traditional and widely used class of PPGs.[1][3][13] The 6-nitroveratroyloxycarbonyl (NVOC) group is a classic example.[14] These groups are versatile and have been used to cage a wide array of functional groups, including carboxylates, phosphates, and amines.[3] Their mechanism of cleavage typically follows a Norrish Type II reaction upon UV light absorption.[3]

While robust and well-characterized, a primary limitation of traditional nitrobenzyl cages is their requirement for UV light for cleavage (typically 300-360 nm), which can be damaging to biological samples.[6] Furthermore, their one-photon efficiency can be low, and their two-photon cross-sections are often very small, necessitating high light doses.[10]

Coumarin-Based Derivatives

Coumarin-based PPGs represent a significant advancement, largely because their absorption spectra are shifted into the visible light range (blue to green light).[1][6][15] This reduces phototoxicity and increases tissue penetration depth.[6] Derivatives like 7-(diethylamino)coumarin (DEAC) are known for high molar extinction coefficients and good quantum yields.[1][15]

Coumarins are synthetically versatile, allowing for fine-tuning of their spectral properties.[16] By extending the π-conjugation of the coumarin framework, researchers have developed efficient blue and green light-activatable cages with significantly increased two-photon cross-sections, making them excellent candidates for 2PE applications.[6]

Quinoline-Based Derivatives

Quinoline-based PPGs are a more recent development, offering unique advantages. They have been designed to possess high quantum yields and large two-photon action cross-sections (δu up to 2.64 GM).[7][17] For example, the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore has been systematically modified to enhance its 2PE properties.[7]

A key feature of some quinoline PPGs is their compatibility with specific biochemical reactions. For instance, the 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group was developed for caging cysteine residues and is compatible with native chemical ligation (NCL) and desulfurization methods, facilitating complex protein synthesis.[18][19]

Quantitative Performance Data

The following table summarizes key quantitative data for representative PPGs from each class, allowing for an objective comparison of their performance.

Photolabile Protecting Group (PPG)Caged Molecule/Leaving Groupλmax (nm)ε (M⁻¹cm⁻¹)Φu (Quantum Yield)δu (GM)¹Wavelength for δu (nm)Reference
Nitroindoline
MNIGlutamate3504,3400.0850.06720[11]
DPNIGABA~360N/AN/A~0.1720[11]
o-Nitrobenzyl
NVOCCarboxylate3505,0000.0013N/AN/A[14]
CNBGlutamate3444,2000.05~0.02720[4]
Coumarin
DEACMGlutamate39013,6510.11N/AN/A[15]
BhcCarboxylate39222,0000.02~0.2740[10]
Quinoline
BHQAcetate36810,3000.130.59740[7]
CyHQAcetate3748,9000.210.32740[7]
TMP-CyHQAcetate38210,5000.882.64760[7]

¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). N/A = Not Available in cited sources.

Experimental Methodologies and Visualizations

To understand how these performance metrics are obtained and applied, we provide detailed protocols for key experiments and visual diagrams to illustrate workflows and relationships.

Experimental Protocol 1: Determination of Photolysis Quantum Yield (Φu)

This protocol describes a general method for determining the quantum yield of uncaging for a new PPG.

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a concentration adjusted to have an optical density (OD) of approximately 0.2 at the irradiation wavelength.[20]

  • Actinometry: Prepare a solution of a chemical actinometer with a known quantum yield (e.g., azobenzene) with a similar OD at the same wavelength.[20] This will be used to measure the photon flux of the light source.

  • Irradiation: Irradiate aliquots of both the sample and actinometer solutions with a monochromatic light source (e.g., a laser or an LED with a narrow bandwidth) for specific time intervals.[20] Ensure identical sample geometry and light exposure for both solutions.

  • Analysis: After each irradiation interval, analyze the solutions using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • For the caged compound, quantify the decrease in the starting material and the increase in the photoreleased product.[20]

    • For the actinometer, quantify the photochemical change according to its established protocol.

  • Calculation: The quantum yield (Φu) is calculated by comparing the number of molecules of the caged compound that reacted to the number of photons absorbed by the solution. The photon flux is determined from the actinometry experiment. The number of moles of photolyzed product is plotted against the number of photons absorbed, and the slope of this line gives the quantum yield.

Experimental Protocol 2: Two-Photon Uncaging of a Neurotransmitter in Brain Slices

This protocol outlines a typical application of PPGs in neuroscience.

  • Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus) using standard neurophysiological procedures.

  • Loading: Bath-apply the caged neurotransmitter (e.g., MNI-glutamate at 1-5 mM) to the brain slice preparation. Allow time for diffusion into the tissue.

  • Cell Identification: Identify a target neuron for recording using techniques like differential interference contrast (DIC) microscopy. Establish a whole-cell patch-clamp recording to monitor the neuron's electrical activity.

  • Two-Photon Photolysis: Use a two-photon microscope equipped with a femtosecond-pulsed laser (e.g., a Ti:sapphire laser tuned to ~720 nm for MNI-glutamate).[11][21]

  • Stimulation: Focus the laser beam to a small spot (~1 µm) adjacent to a dendritic spine or region of the neuron. Deliver short pulses of laser light (e.g., 1-5 ms) to photolytically release the neurotransmitter.

  • Data Acquisition: Record the postsynaptic currents or potentials evoked by the photoreleased glutamate. By moving the uncaging spot, one can map the spatial distribution of functional glutamate receptors on the neuron's surface.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Caged Compound loading Load Caged Compound into Biological System (e.g., cell culture) synthesis->loading light Irradiation with Specific Wavelength (1P or 2P Light) loading->light uncaging Photolysis: PPG is Cleaved light->uncaging release Bioactive Molecule is Released uncaging->release effect Measure Biological Effect (e.g., ion channel current, cell signaling) release->effect data Data Analysis and Interpretation effect->data

ppg_classification cluster_nb cluster_coumarin cluster_ni cluster_q PPG Photolabile Protecting Groups (PPGs) Nitrobenzyl o-Nitrobenzyl (UV-sensitive) PPG->Nitrobenzyl Coumarin Coumarin (Visible Light-sensitive) PPG->Coumarin Nitroindoline Nitroindoline (Good 2P Sensitivity) PPG->Nitroindoline Quinoline Quinoline (High 2P Efficiency) PPG->Quinoline NVOC NVOC Nitrobenzyl->NVOC CNB CNB Nitrobenzyl->CNB DEAC DEAC Coumarin->DEAC Bhc Bhc Coumarin->Bhc MNI MNI Nitroindoline->MNI BHQ BHQ Quinoline->BHQ CyHQ CyHQ Quinoline->CyHQ

Conclusion: Selecting the Right Tool for the Job

The choice of a photolabile protecting group is critically dependent on the specific experimental requirements.

  • This compound and its isomers are excellent choices for caging neurotransmitters and other carboxylic acids, particularly when two-photon spatial resolution is required in neuroscience applications.

  • o-Nitrobenzyl groups, while requiring UV light, remain a viable and well-documented option for a broad range of applications where UV phototoxicity is not a primary concern.

  • Coumarin derivatives are the leading candidates for experiments that demand visible light activation to maintain cell viability and for applications requiring high quantum efficiency.

  • Quinoline -based cages are at the forefront of high-efficiency two-photon uncaging and offer specialized functionalities, such as compatibility with protein ligation chemistry, making them powerful tools for advanced chemical biology.

By carefully considering the trade-offs between activation wavelength, quantum efficiency, two-photon cross-section, and biological compatibility, researchers can harness the power of light to dissect complex biological processes with unprecedented precision.

References

A Comparative Analysis of Nitroindoline Derivatives: From Anticancer to Neurological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nitroindoline derivatives, focusing on their performance as anticancer agents and serotonin receptor antagonists. The analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Nitroindoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on a comparative analysis of two prominent classes: 5-nitroindole derivatives, which show significant promise as anticancer agents by targeting the c-Myc G-quadruplex, and 4-nitroindole sulfonamides, which act as potent antagonists of the 5-HT2A serotonin receptor, a key target in the treatment of various neurological disorders.

Performance Comparison of Nitroindoline Derivatives

The efficacy of these compounds is quantified through various metrics, including their half-maximal inhibitory concentration (IC50) for anticancer activity and their binding affinity (Ki) for receptor antagonism. The following tables summarize the performance of selected derivatives from these two classes.

Anticancer Activity of 5-Nitroindole Derivatives

Substituted 5-nitroindoles have been identified as effective binders of the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and subsequent anticancer effects. The in vitro cytotoxicity of these compounds is a key measure of their therapeutic potential.

CompoundDescriptionIC50 (μM) on HeLa CellsReference
5 5-nitroindole with an imino-linked pyrrolidine side chain at the third position and N-indole protection with a methylene-bridged pyrrolidine.5.08 ± 0.91[1]
7 Similar to compound 5, with modifications to the pyrrolidine side chain.5.89 ± 0.73[1]
12 Unprotected N-indole 5-nitro compound with an imino-linked pyrrolidine side chain at the third position.Ineffective[1]

These data highlight the importance of the N-indole protection and the specific nature of the side chain at the third position for potent anticancer activity. Compounds 5 and 7 demonstrate significant cytotoxicity against HeLa cancer cells, while the unprotected analogue 12 is largely inactive[1]. The anticancer mechanism of these compounds involves the induction of cell-cycle arrest and an increase in intracellular reactive oxygen species (ROS)[1].

5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives

A series of 4-nitroindole sulfonamides have been synthesized and evaluated for their ability to antagonize the 5-HT2A receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions. Their binding affinity (Ki) is a direct measure of their potency.

CompoundDescription5-HT2A Ki (nM)Reference
Representative 4-nitroindole sulfonamide A novel series of 4-nitroindole sulfonamides containing a methyleneamino-N,N-dimethylformamidine.< 1000 (most compounds)[2]
Ketanserin Reference 5-HT2A antagonist.1.1[3]

The 4-nitroindole sulfonamide derivatives exhibit potent binding to the 5-HT2A receptor, with most compounds in the series showing IC50 values of less than 1μM[2]. While not as potent as the reference antagonist Ketanserin, these derivatives show high selectivity for the 5-HT2A receptor over the 5-HT2C receptor, a desirable characteristic for minimizing off-target effects[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the nitroindoline derivatives discussed in this guide.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay determines the cytotoxic effects of the 5-nitroindole derivatives on cancer cell lines.

  • Cell Plating: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment[4].

  • Compound Treatment: The cells are then treated with varying concentrations of the nitroindoline derivatives and incubated for an additional 24-72 hours[4].

  • MTT Addition: After the incubation period, 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well[4].

  • Incubation and Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The resulting formazan is then dissolved in 100 µl of dimethyl sulfoxide (DMSO)[4].

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The relative cell viability is calculated as a percentage relative to untreated control cells[4].

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay is used to determine the binding affinity of the 4-nitroindole sulfonamides to the 5-HT2A receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared and homogenized in an appropriate buffer[5][6].

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound (the 4-nitroindole derivative)[3][7].

  • Incubation: The plates are incubated to allow the binding to reach equilibrium[3][7].

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand[5][6].

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter[5][6].

  • Data Analysis: The data is analyzed to determine the IC50 of the test compound, which is then used to calculate the binding affinity (Ki)[6].

c-Myc G-Quadruplex Binding Assay (FRET Melting Assay)

This assay assesses the ability of the 5-nitroindole derivatives to bind to and stabilize the c-Myc G-quadruplex DNA.

  • Oligonucleotide Preparation: A DNA oligonucleotide corresponding to the G-quadruplex-forming sequence in the c-Myc promoter is labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its ends[8].

  • Assay Setup: The labeled oligonucleotide is placed in a reaction buffer, and the test compound is added at various concentrations[8].

  • Thermal Denaturation: The fluorescence of the sample is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence (FRET). As the G-quadruplex unfolds with increasing temperature, the donor and quencher separate, leading to an increase in fluorescence[9].

  • Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in Tm (ΔTm) in the presence of the test compound is a measure of its ability to stabilize the G-quadruplex structure[9].

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

c_Myc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade c_Myc_Gene c-Myc Gene Signaling_Cascade->c_Myc_Gene Transcription Activation G_Quadruplex G-Quadruplex c_Myc_Gene->G_Quadruplex forms in promoter c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA transcription G_Quadruplex->c_Myc_mRNA inhibits transcription Nitroindoline 5-Nitroindoline Derivative Nitroindoline->G_Quadruplex stabilizes c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein translation c_Myc_MAX c-Myc/MAX Heterodimer c_Myc_Protein->c_Myc_MAX MAX MAX MAX->c_Myc_MAX E_Box E-Box c_Myc_MAX->E_Box binds Target_Genes Target Gene Transcription E_Box->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation

Caption: c-Myc Signaling Pathway and Inhibition by 5-Nitroindoline Derivatives.

HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor activates Nitroindoline 4-Nitroindoline Antagonist Nitroindoline->HT2A_Receptor blocks Gq_alpha Gqα HT2A_Receptor->Gq_alpha G_beta_gamma Gβγ HT2A_Receptor->G_beta_gamma PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling and Antagonism by 4-Nitroindoline Derivatives.

Experimental_Workflow Start Start: Nitroindoline Derivative Synthesis Characterization Structural Characterization (NMR, Mass Spec) Start->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) In_Vitro_Screening->Anticancer_Assay Anticancer Target Receptor_Assay Receptor Binding (e.g., Radioligand Assay) In_Vitro_Screening->Receptor_Assay Neurological Target Mechanism_Study Mechanism of Action Studies Anticancer_Assay->Mechanism_Study Receptor_Assay->Mechanism_Study G4_Binding G-Quadruplex Binding (e.g., FRET Assay) Mechanism_Study->G4_Binding Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Signaling_Pathway_Analysis Data_Analysis Data Analysis and SAR Determination G4_Binding->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Experimental Workflow for the Evaluation of Nitroindoline Derivatives.

References

Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 6-Nitroindoline-2-carboxylic acid. Due to the limited direct experimental data on this specific compound, this report draws upon published research on structurally related nitroindole derivatives to infer its likely biological profile. The following sections detail potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from commercially available analogs, and provide detailed protocols for relevant assays.

Introduction to this compound

This compound is a heterocyclic compound featuring an indoline core, a nitro group at the 6th position, and a carboxylic acid at the 2nd position. While primarily utilized as a synthetic intermediate in the development of more complex molecules, its structural motifs—the nitro group and the indole scaffold—are present in numerous biologically active compounds.[1] This suggests that this compound itself may possess latent biological activities. The nitro group is a well-known pharmacophore that can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species.[2] The indole nucleus is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications.

Comparative Analysis of Biological Activities

Based on the activities of its structural analogs, this compound is predicted to have potential efficacy in three main areas: anticancer, antimicrobial, and anti-inflammatory applications. This section compares the available quantitative data for commercially available analogs.

Table 1: Comparative Biological Activity of Nitroindole Derivatives
CompoundBiological ActivityAssayKey Metric (IC₅₀/MIC)Reference Organism/Cell Line
5-Nitroindole-2-carboxylic acid derivative Anticancerc-Myc G-quadruplex bindingNot specifiedHuman cancer cell lines
7-Nitroindole-2-carboxylic acid derivative Anticancer (FBPase inhibitor)Fructose-1,6-bisphosphatase inhibitionIC₅₀: 0.99 μMNot specified
Indole-2-carboxylic acid derivative (I₁₂) AnticancerMTT AssayIC₅₀: Varies by cell lineMCF-7, HeLa, HEK293
Indole-2-carboxylic acid derivative (I₆ & I₁₂) AntimicrobialMIC AssayNot specifiedEscherichia coli, Bacillus subtilis
6-Nitroquinolone-3-carboxylic acid derivative (8c) AntimicrobialMIC AssayMIC: 0.08 μMMycobacterium tuberculosis H37Rv
6-Nitroquinolone-3-carboxylic acid derivative (8c) AntimicrobialMIC AssayMIC: 0.16 μMMulti-drug resistant M. tuberculosis
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) Anti-inflammatoryCOX-2 InhibitionIC₅₀: 0.69 μMNot specified
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) Anti-inflammatoryCOX-2 InhibitionIC₅₀: 0.18 μMNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.

Anticancer Activity: c-Myc G-Quadruplex Binding Assay

This assay determines the ability of a compound to bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene, which can lead to the downregulation of its expression.

Materials:

  • c-Myc promoter G-quadruplex forming DNA sequence (e.g., Pu22)

  • Fluorescent intercalator dye (e.g., Thiazole Orange)

  • Test compound (this compound or analogs)

  • Assay buffer (e.g., Tris-HCl buffer with KCl)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the c-Myc G-quadruplex DNA in the assay buffer and anneal it by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • In a 96-well plate, add the annealed G-quadruplex DNA and the fluorescent dye to the assay buffer.

  • Add varying concentrations of the test compound to the wells.

  • Incubate the plate at room temperature for a specified time, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • A decrease in fluorescence indicates the displacement of the dye by the test compound, signifying binding to the G-quadruplex.

  • Calculate the concentration of the compound that causes 50% displacement of the fluorescent dye to determine the binding affinity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6][7]

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • In a 96-well plate, perform serial dilutions of the test compound in the growth medium.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.[4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9][10][11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[10]

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.[9][10]

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable product of NO, is proportional to the absorbance. A decrease in absorbance in treated cells compared to LPS-only treated cells indicates inhibition of NO production.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Visualizations

The following diagrams illustrate key concepts related to the potential biological activities of this compound.

anticancer_pathway cluster_cell Cancer Cell 6-Nitroindoline-2-carboxylic_acid 6-Nitroindoline- 2-carboxylic acid c-Myc_G-Quadruplex c-Myc Promoter G-Quadruplex 6-Nitroindoline-2-carboxylic_acid->c-Myc_G-Quadruplex Binds & Stabilizes c-Myc_Transcription c-Myc Transcription c-Myc_G-Quadruplex->c-Myc_Transcription Inhibits Cell_Proliferation Cell Proliferation c-Myc_Transcription->Cell_Proliferation Promotes antimicrobial_workflow start Start: Prepare bacterial inoculum and compound dilutions inoculate Inoculate 96-well plate with bacteria and compound start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results: Visual inspection or OD600 measurement incubate->read end Determine MIC: Lowest concentration with no growth read->end antiinflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound 6-Nitroindoline- 2-carboxylic acid Compound->iNOS Inhibits

References

Spectroscopic Validation of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for 6-Nitroindoline-2-carboxylic acid against relevant alternatives, offering a comprehensive validation of its chemical structure. The supporting experimental data is presented to aid researchers in identifying and characterizing this compound.

Structural Confirmation through Spectroscopic Analysis

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and confirm the identity of a compound. In this guide, we focus on the spectroscopic validation of this compound, a key intermediate in various synthetic pathways. Its structure is confirmed by comparing its spectral data with that of its parent compound, Indoline-2-carboxylic acid, and a related aromatic analog, Indole-2-carboxylic acid.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its comparators. The data has been compiled from various sources and represents typical values observed for these compounds.

Spectroscopic TechniqueThis compoundIndoline-2-carboxylic AcidIndole-2-carboxylic Acid
¹H NMR (ppm) Aromatic protons (~7.0-8.0 ppm), Aliphatic protons on indoline ring (~3.0-4.5 ppm), Carboxylic acid proton (~10-13 ppm)Aromatic protons (~6.5-7.5 ppm), Aliphatic protons on indoline ring (~3.0-4.5 ppm), Carboxylic acid proton (~10-13 ppm)Aromatic protons (7.08-7.67 ppm), NH proton (~11.8 ppm), Carboxylic acid proton (~13.0 ppm)[1]
¹³C NMR (ppm) Aromatic carbons (~110-150 ppm), Aliphatic carbons (~30-60 ppm), Carbonyl carbon (~170-180 ppm)Aromatic carbons (~110-150 ppm), Aliphatic carbons (~30-60 ppm), Carbonyl carbon (~170-180 ppm)[2]Aromatic carbons (108-137 ppm), Carbonyl carbon (~164 ppm)
IR (cm⁻¹) N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), NO₂ stretches (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹)[3]N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹)N-H stretch (~3400 cm⁻¹), C=O stretch (~1670 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹)
Mass Spec. (m/z) Molecular ion [M]+ at 208, [M-H]⁻ at 207, fragmentation showing loss of -COOH and -NO₂Molecular ion [M]+ at 163, with a top peak at m/z 118[4]Molecular ion [M]+ at 161, with a top peak at m/z 143[5]

Experimental Workflow for Structural Validation

The process of validating a chemical structure using spectroscopy follows a logical workflow. The diagram below illustrates the typical steps involved, from sample preparation to data analysis and final structural confirmation.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Prep Prepare Sample (Dissolve in Solvent/Matrix) NMR_acq ¹H & ¹³C NMR Prep->NMR_acq IR_acq FT-IR Prep->IR_acq MS_acq Mass Spectrometry Prep->MS_acq NMR_analysis Analyze Chemical Shifts, Coupling Constants, & Integration NMR_acq->NMR_analysis IR_analysis Identify Functional Group Frequencies IR_acq->IR_analysis MS_analysis Determine Molecular Weight & Fragmentation Pattern MS_acq->MS_analysis Compare Compare Data with Expected Structure NMR_analysis->Compare IR_analysis->Compare MS_analysis->Compare Confirm Structure Confirmed Compare->Confirm Consistent Revise Revise Proposed Structure Compare->Revise Inconsistent

A generalized workflow for the spectroscopic validation of a chemical structure.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is used to generate charged molecules. For many organic compounds, Electrospray Ionization (ESI) or Electron Impact (EI) are common methods.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion.

Conclusion

The spectroscopic data presented provides a robust framework for the validation of the this compound structure. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra, particularly when compared to its structural analogs, allow for unambiguous identification. The presence of the nitro group in this compound introduces noticeable shifts in the aromatic region of the NMR spectra and distinct stretching frequencies in the IR spectrum, which are key differentiators from the parent indoline structure. This guide serves as a valuable resource for researchers working with this and related compounds, facilitating accurate and efficient structural characterization.

References

A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

6-Nitroindoline-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key precursor for various biologically active compounds. The strategic introduction of the nitro group at the 6-position of the indoline scaffold is crucial for the synthesis of analogs of potent antibiotics. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering an objective look at their performance based on reported experimental data.

Comparison of Synthetic Methods

Two primary methods for the synthesis of this compound have been reported in the literature: the direct nitration of indoline-2-carboxylic acid and a multi-step synthesis commencing from L-phenylalanine. The choice between these methods will likely depend on the desired stereochemistry, scale of reaction, and the availability of starting materials.

ParameterMethod 1: Direct NitrationMethod 2: From L-Phenylalanine
Starting Material Indoline-2-carboxylic acidL-phenylalanine
Key Steps Electrophilic nitrationNitration, Bromination, Intramolecular cyclization
Yield 72% (pure 6-nitro isomer)53% to 65.7% (for cyclization step)[1][2]
Stereochemistry Racemic productEnantiomerically pure (S)-isomer (>99.5% ee)[1][2]
Reagents Conc. HNO₃, Conc. H₂SO₄Urea nitrate/H₂SO₄, Bromine, Base[1][2]
Advantages Fewer steps, good yield of the desired isomer.Produces an enantiomerically pure product, suitable for asymmetric synthesis.
Disadvantages Produces a mixture of 5- and 6-nitro isomers requiring separation. The product is racemic.More synthetic steps, potentially lower overall yield.

Experimental Protocols

Method 1: Direct Nitration of Indoline-2-carboxylic Acid

This method relies on the regioselective nitration of the indoline ring. The protonated nitrogen of the indoline directs the electrophilic substitution to the meta-position, favoring the formation of the 6-nitro isomer.[3]

Protocol:

  • Indoline-2-carboxylic acid (153 mmol) is dissolved in concentrated sulfuric acid (200 mL) at -5 °C.

  • Concentrated nitric acid (165 mmol) is added slowly to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

  • After stirring for 30 minutes, the reaction mixture is poured into crushed ice (500 g).

  • The mixture is extracted with ethyl acetate to remove the 5-nitro isomer.

  • The aqueous phase is then adjusted to a pH of 4.5-5.0 with an aqueous sodium hydroxide solution.

  • The solution is extracted with ethyl acetate, and the organic extract is dried over sodium sulfate to yield pure this compound.

Method 2: Synthesis from L-Phenylalanine

This route provides an asymmetric synthesis of (S)-6-nitroindoline-2-carboxylic acid, leveraging the chirality of the starting material, L-phenylalanine.[1][2][3]

Protocol:

  • Nitration of L-phenylalanine: L-phenylalanine is nitrated using a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.[1][2]

  • Bromination: The subsequent step involves bromination of the 2,4-dinitro-L-phenylalanine.

  • Intramolecular Cyclization: The final key step is an intramolecular nucleophilic aromatic substitution reaction. The amino group of the phenylalanine backbone displaces one of the nitro groups (or a previously introduced halogen) to form the indoline ring, yielding (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[1][2][3]

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate synthetic method based on the specific requirements of the research.

SynthesisMethodSelection start Start: Need 6-Nitroindoline- 2-carboxylic acid chiral_check Is enantiomeric purity critical? start->chiral_check method2 Method 2: From L-Phenylalanine chiral_check->method2 Yes racemic_ok Racemic mixture is acceptable chiral_check->racemic_ok No end_product Synthesized This compound method2->end_product method1 Method 1: Direct Nitration method1->end_product racemic_ok->method1

References

A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Other Photolabile Protecting Groups for Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Nitroindoline-2-carboxylic acid and its derivatives with other common photolabile protecting groups (PPGs), often referred to as "caging groups." The efficacy of these compounds is critical in biological research, particularly in neuroscience, for the precise spatiotemporal control of bioactive molecules such as neurotransmitters. This document outlines key performance metrics, experimental protocols for their determination, and visual representations of their application in signaling pathways.

While specific photochemical data for this compound is limited in the literature, this guide will utilize data from the closely related and widely studied 7-nitroindoline derivatives, such as 4-Methoxy-7-nitroindolinyl (MNI) and 5,7-Dinitro-4-methoxyindolinyl (DNI), as a primary point of comparison. It is important to note that the position of the nitro group can influence the photochemical properties of the molecule.

Data Presentation: Comparison of Photolabile Protecting Groups

The efficacy of a caged compound is determined by several key photochemical parameters. The following tables summarize these properties for various PPGs, allowing for a direct comparison of their performance.

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)Reference
Nitroindoline-based
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns[1][2]
4-Methoxy-5,7-dinitroindolinyl (MDNI)Glutamate~350~5,000~0.5~0.3 @ 720 nm< 200 ns[2]
Nitrobenzyl-based
1-(2-Nitrophenyl)ethyl (NPE)ATP~260, ~350~5,500 @ 350 nm0.63< 0.01~100 μs
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Glutamate~350~4,5000.05 - 0.1~0.03 @ 720 nm~5 μs[1]
Coumarin-based
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)Carboxylic Acids~390~13,651~0.02~0.2 @ 780 nm~1 μs
DEAC450GABA~450>12,0000.39Inactive at 720 nm, active at 900 nmFast[3][4]
Other
p-Hydroxyphenacyl (pHP)Carboxylic Acids~280, ~310~14,000 @ 280 nm0.1 - 0.4Not ReportedFast

Note: The performance of a PPG can be influenced by the caged molecule and the experimental conditions (e.g., solvent, pH). The data presented here are representative values from the literature.

Experimental Protocols

Accurate determination of the photochemical properties of caged compounds is essential for their effective use. Below are detailed methodologies for key experiments.

Protocol 1: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of photorelease upon absorption of a photon. A common method for its determination is the comparative method using a well-characterized actinometer.

Materials:

  • Caged compound of interest

  • Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or narrow bandpass filter for wavelength selection

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of the caged compound and the actinometer in an appropriate solvent (e.g., buffered aqueous solution for biological applications). The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate the caged compound and the actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, and geometry).

  • Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry. For the caged compound, this can be the decrease in its absorbance or the increase in the absorbance of the released molecule or a byproduct. For the actinometer, measure the change in absorbance corresponding to its photochemical transformation.

  • Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:

    Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)

    where:

    • Φu_actinometer is the quantum yield of the actinometer.

    • k is the rate of the photochemical reaction (obtained from the change in absorbance over time).

    • F is the fraction of light absorbed by the solution, which can be calculated from the absorbance.

Protocol 2: Measurement of Two-Photon Uncaging Cross-Section (δu)

The two-photon uncaging cross-section is a measure of the efficiency of uncaging by the simultaneous absorption of two lower-energy photons.

Materials:

  • Caged compound of interest

  • Femtosecond pulsed laser tuned to the desired two-photon excitation wavelength

  • Two-photon microscope setup

  • Fluorescent indicator to detect the released molecule (if the released molecule is not fluorescent itself)

  • Data acquisition software

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer.

  • Two-Photon Excitation: Focus the pulsed laser beam into the sample solution using the microscope objective.

  • Monitor Uncaging: Monitor the uncaging event by detecting the fluorescence of the released molecule or a fluorescent reporter that binds to the released molecule.

  • Measure Fluorescence Change: Quantify the rate of the initial fluorescence increase as a function of the incident laser power.

  • Calculate Cross-Section: The two-photon uncaging cross-section (δu) can be determined by comparing the uncaging efficiency to a standard with a known two-photon absorption cross-section or through rigorous calibration of the experimental setup. The uncaging rate should be proportional to the square of the incident laser power, confirming a two-photon process.

Signaling Pathways and Experimental Workflows

Caged compounds are invaluable tools for dissecting complex biological signaling pathways with high precision. Below are examples of their application in neuroscience, visualized using Graphviz.

Glutamate Receptor Signaling in Synaptic Plasticity

Uncaging of glutamate at single dendritic spines allows for the investigation of synaptic plasticity mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Glutamate_Uncaging cluster_pre Photostimulation cluster_post Postsynaptic Spine Caged_Glu MNI-caged Glutamate Glu Glutamate Caged_Glu->Glu Light Two-Photon Laser Pulse Light->Caged_Glu Uncaging NMDAR NMDA Receptor Glu->NMDAR AMPAR AMPA Receptor Glu->AMPAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx AMPAR->Ca_influx Signaling_Cascade Downstream Signaling (CaMKII, PKA) Ca_influx->Signaling_Cascade LTP LTP: Spine Growth & Increased AMPARs Signaling_Cascade->LTP LTD LTD: Spine Shrinkage & Decreased AMPARs Signaling_Cascade->LTD

Caption: Workflow of a glutamate uncaging experiment to study synaptic plasticity.

GABAergic Inhibition of Neuronal Firing

Caged GABA can be used to study the role of inhibitory neurotransmission in controlling neuronal excitability.

GABA_Uncaging Caged_GABA Caged GABA (e.g., DEAC450-GABA) GABA GABA Caged_GABA->GABA Light One-Photon Light Pulse Light->Caged_GABA Uncaging GABA_A_R GABAₐ Receptor GABA->GABA_A_R Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition

Caption: Signaling pathway for GABA-mediated neuronal inhibition initiated by uncaging.

Conclusion

The choice of a photolabile protecting group is a critical decision in the design of caged compound experiments. While this compound belongs to a promising class of PPGs, the 7-nitroindoline derivatives, particularly MNI and its dinitro counterpart MDNI, are currently better characterized and offer a good balance of properties for many applications in neuroscience.[1][2] For experiments requiring longer wavelength excitation to minimize phototoxicity and increase tissue penetration, coumarin-based cages like DEAC450 present a viable alternative, albeit with different two-photon excitation properties.[3][4] Researchers should carefully consider the specific requirements of their experimental system, including the desired wavelength of activation, required release kinetics, and potential for off-target effects, when selecting the most appropriate caging group. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the rigorous characterization of novel caged compounds.

References

Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key synthetic intermediates is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of 6-Nitroindoline-2-carboxylic acid, a critical building block in various pharmaceutical compounds. We delve into the characterization of these impurities, offering detailed experimental protocols and a clear comparison of synthetic routes to aid in the selection of the most appropriate manufacturing process.

The synthesis of this compound can be approached through several pathways, each with its own distinct impurity profile. The predominant byproducts encountered are positional isomers, namely 4-nitro-, 5-nitro-, and 7-nitroindoline-2-carboxylic acid. The formation and proportion of these isomers are highly dependent on the chosen synthetic strategy.

Comparative Analysis of Synthetic Routes and Byproduct Formation

Two primary synthetic methodologies for this compound are prevalent: the direct nitration of indoline-2-carboxylic acid and a multi-step synthesis commencing from L-phenylalanine. A third, less direct route, the Fischer indole synthesis, can also yield nitroindole carboxylic acids and is included for a comprehensive comparison.

Synthetic RoutePrimary ByproductsExpected Purity of 6-Nitro IsomerKey Considerations
Direct Nitration of Indoline-2-carboxylic Acid 4-, 5-, and 7-Nitroindoline-2-carboxylic acidModerate to HighThe directing effect of the protonated indoline nitrogen favors the formation of the 6-nitro isomer. However, the reaction conditions must be carefully controlled to minimize the formation of other isomers.
Synthesis from L-Phenylalanine Primarily residual starting materials and intermediates (e.g., 2,4-dinitro-L-phenylalanine). Isomeric byproducts are less common with this route.HighThis route often provides better control over regioselectivity, leading to a cleaner product profile with respect to isomeric impurities.
Fischer Indole Synthesis 4- and 5-Nitroindole-2-carboxylic acidVariableThe starting m-nitrophenylhydrazone can lead to a mixture of 4- and 6-nitro isomers. The reaction conditions can be harsh, potentially leading to other degradation byproducts.

Characterization of Byproducts: Experimental Protocols

The accurate identification and quantification of byproducts are crucial for quality control. A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This method is designed for the baseline separation of this compound and its positional isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. Mixed-mode columns, such as Newcrom R1, can also offer excellent selectivity for isomeric separation.

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Quantification: Peak areas are used to determine the relative percentage of the main product and each byproduct. Calibration curves with certified standards of each isomer should be prepared for accurate quantification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of isomers.

  • 1H NMR: The aromatic region (7.0-8.5 ppm) will show distinct splitting patterns and chemical shifts for the protons on the benzene ring of each isomer, allowing for their differentiation.

  • 13C NMR: The chemical shifts of the carbon atoms in the aromatic ring and the carbonyl carbon will also be unique for each isomer.

Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): This soft ionization technique is suitable for these carboxylic acids, typically showing the deprotonated molecule [M-H]- in negative ion mode or the protonated molecule [M+H]+ in positive ion mode.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns, such as the loss of CO2 and NO2, which can help to distinguish between the isomers.

Visualizing the Synthetic and Analytical Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_direct_nitration Direct Nitration cluster_l_phenylalanine Synthesis from L-Phenylalanine Indoline-2-carboxylic Acid Indoline-2-carboxylic Acid This compound (Major) This compound (Major) Indoline-2-carboxylic Acid->this compound (Major) Nitration Isomeric Byproducts (4-, 5-, 7-nitro) Isomeric Byproducts (4-, 5-, 7-nitro) Indoline-2-carboxylic Acid->Isomeric Byproducts (4-, 5-, 7-nitro) Nitrating Agent Nitrating Agent Nitrating Agent->this compound (Major) Nitrating Agent->Isomeric Byproducts (4-, 5-, 7-nitro) L-Phenylalanine L-Phenylalanine Intermediate (2,4-dinitro-L-phenylalanine) Intermediate (2,4-dinitro-L-phenylalanine) L-Phenylalanine->Intermediate (2,4-dinitro-L-phenylalanine) Nitration This compound (High Purity) This compound (High Purity) Intermediate (2,4-dinitro-L-phenylalanine)->this compound (High Purity) Cyclization

Caption: Synthetic pathways to this compound.

Experimental_Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Separation of Isomers Separation of Isomers HPLC Analysis->Separation of Isomers Quantification Quantification Separation of Isomers->Quantification NMR Spectroscopy NMR Spectroscopy Separation of Isomers->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Separation of Isomers->Mass Spectrometry Structural Identification Structural Identification NMR Spectroscopy->Structural Identification Mass Spectrometry->Structural Identification

Caption: Workflow for byproduct characterization.

Logical_Relationship Synthetic Method Synthetic Method Byproduct Profile Byproduct Profile Synthetic Method->Byproduct Profile Reaction Conditions Reaction Conditions Reaction Conditions->Byproduct Profile Product Purity Product Purity Byproduct Profile->Product Purity

Caption: Factors influencing product purity.

By understanding the potential byproducts associated with different synthetic routes and employing robust analytical methods for their characterization, researchers can ensure the quality and consistency of this compound, a vital component in the development of new therapeutics. This guide serves as a foundational resource for making informed decisions in the synthesis and quality control of this important molecule.

A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 6-Nitroindoline-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. We further compare this compound to its structural isomers, providing a framework for robust quality control in drug discovery and development.

Introduction to Purity Assessment in Drug Intermediates

The seemingly minor presence of impurities in a pharmaceutical intermediate can have profound consequences, potentially altering the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). For a compound like this compound, which serves as a building block in medicinal chemistry, rigorous purity assessment is paramount. Potential impurities can arise from starting materials, byproducts of the synthesis (such as positional isomers), and degradation products. Therefore, employing a multi-pronged analytical approach is essential for a comprehensive purity profile.

Comparative Analysis of Purity Assessment Methods

A combination of chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds. Each method offers unique insights into the sample's composition, and their orthogonal nature—relying on different chemical and physical principles—provides a high degree of confidence in the final purity assessment.

Table 1: Comparison of Key Analytical Methods for Purity Determination

Analytical MethodPrinciple of DetectionInformation ProvidedTypical Purity Range for Research GradeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Quantitative purity (% area), presence of impurities with chromophores.>95%High sensitivity, excellent for separating complex mixtures, widely available.Requires a chromophore for UV detection, quantification can be affected by differences in molar absorptivity of impurities.
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with proton signals.>95%Provides detailed structural information, can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, insensitive to inorganic impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.N/A (confirms identity)Extremely high sensitivity, provides molecular weight information, can be coupled with LC or GC for separation.Not inherently quantitative without an internal standard, can be destructive to the sample.
Melting Point Analysis Temperature at which a solid transitions to a liquid.Indication of purity; pure compounds have a sharp melting point range.Sharp, narrow range (e.g., 1-2°C)Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating.

Comparison with Alternative Compounds: Positional Isomers

During the synthesis of this compound, the formation of positional isomers is a common challenge. The directing effects of the substituents on the indoline ring can lead to the formation of 5-nitro and 7-nitro isomers. Distinguishing and quantifying these isomers is crucial as they may possess different biological activities and toxicological profiles.

Table 2: Comparative Purity Data of Nitroindoline-2-carboxylic Acid Isomers

CompoundStructureMolecular FormulaMolecular WeightMelting Point (°C)HPLC Purity (%)[1]
This compound C₉H₈N₂O₄208.17210-214>98%
5-Nitroindole-2-carboxylic acid C₉H₆N₂O₄206.16275-279>96%[1]
7-Nitroindole-2-carboxylic acid C₉H₆N₂O₄206.16250-254>95%

Note: The structures for 5-nitro and 7-nitro isomers are of the indole, not indoline, form as they are more commonly synthesized and characterized in this aromatic state. The comparison remains relevant for analytical distinction.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse angle: 90°

  • Data Analysis: The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and infuse it into the mass spectrometer.

  • Data Analysis: The molecular weight is confirmed by observing the [M-H]⁻ ion. The presence of other ions may indicate impurities.

Visualizing the Purity Assessment Workflow

A systematic workflow ensures all aspects of purity are thoroughly evaluated.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_decision Decision Synthesized_Product Synthesized 6-Nitroindoline- 2-carboxylic acid HPLC HPLC (% Purity) Synthesized_Product->HPLC Chromatographic Analysis NMR ¹H-NMR (Structure & Impurities) Synthesized_Product->NMR Spectroscopic Analysis MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Spectrometric Analysis Purity_Confirmed Purity Confirmed (>95%) HPLC->Purity_Confirmed NMR->Purity_Confirmed MS->Purity_Confirmed Further_Purification Further Purification Required

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Logical Relationships of Potential Impurities

Understanding the potential sources of impurities is key to developing effective analytical methods for their detection.

Impurity_Relationships cluster_impurities Potential Impurities Target This compound Isomers Positional Isomers (e.g., 5-nitro, 7-nitro) Target->Isomers Arise from non-selective nitration Starting_Materials Unreacted Starting Materials Target->Starting_Materials Result from incomplete reaction Byproducts Reaction Byproducts Target->Byproducts Generated during synthesis Solvents Residual Solvents Target->Solvents Trapped during purification

Caption: Logical relationships between the target compound and common classes of impurities.

Conclusion

The purity of this compound, like any pharmaceutical intermediate, must be unequivocally established to ensure the quality and safety of the final drug product. A multi-technique approach, combining the quantitative power of HPLC with the structural insights of NMR and the sensitivity of mass spectrometry, provides a robust and reliable assessment of purity. By understanding the potential for isomeric impurities and implementing rigorous analytical protocols, researchers can have high confidence in the quality of their synthesized materials, paving the way for successful drug development endeavors.

References

Navigating the Utility of 6-Nitroindoline-2-carboxylic Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the performance and application of chemical reagents is paramount. This guide provides a focused overview of 6-Nitroindoline-2-carboxylic acid, summarizing its known applications and exploring its potential based on available data for structurally related compounds.

Due to a scarcity of publicly available performance data for this compound in specific biological or chemical assays, a direct quantitative comparison with alternative compounds is not feasible at this time. However, existing literature highlights its primary role as a valuable synthetic intermediate in the development of more complex molecules with potential therapeutic applications.

Core Application: A Versatile Synthetic Building Block

This compound primarily serves as a precursor in organic synthesis. Its indoline core, substituted with a nitro group and a carboxylic acid, offers multiple reaction sites for chemical modification. This makes it a key component in the synthesis of various pharmaceutical intermediates. Research has demonstrated its utility in the creation of a range of indole-based compounds, which are scaffolds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Potential Therapeutic Applications Inferred from Analogs

While direct assay data for this compound is limited, studies on analogous indole-2-carboxylic acid derivatives provide insights into its potential areas of application. These related compounds have been investigated for their inhibitory effects in various biological pathways.

For instance, derivatives of indole-2-carboxylic acid have been explored as potential inhibitors of enzymes such as Fructose-1,6-bisphosphatase (FBPase) and HIV-1 integrase. In one study, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of FBPase, with some compounds exhibiting potent inhibitory activity.[1] Another research effort focused on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors, demonstrating the potential of this chemical scaffold in antiviral drug discovery.[2]

These findings suggest that this compound could serve as a valuable starting material for the synthesis of novel inhibitors targeting a range of enzymes and receptors. The nitro group, in particular, can be a useful handle for further chemical transformations or may contribute to the electronic properties of the final molecule, influencing its biological activity.

Experimental Workflow: From Intermediate to Bioactive Compound

The general workflow for utilizing this compound in a drug discovery context involves its chemical modification to generate a library of derivatives, which are then screened in relevant biological assays to identify lead compounds.

G A This compound (Starting Material) B Chemical Synthesis (e.g., amidation, esterification) A->B Modification C Library of Derivatives B->C Diversification D Biological Screening (e.g., enzyme inhibition assays) C->D Testing E Hit Identification D->E Analysis F Lead Optimization E->F Refinement G Candidate Drug F->G Selection

Caption: Synthetic and screening workflow for drug discovery starting from this compound.

Conclusion

References

Cross-Reactivity Profile of 6-Nitroindoline-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-nitroindoline-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents. Understanding the cross-reactivity and potential for off-target effects of derivatives based on this scaffold is crucial for advancing drug discovery programs and ensuring the development of selective and safe medicines. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives and their close analogs, supported by experimental data and detailed protocols.

Executive Summary

Recent investigations into the bioactivity of nitroindole-2-carboxylic acids have revealed important insights into their selectivity. While initial reports identified specific biological targets, subsequent detailed studies have highlighted the potential for these compounds to exhibit non-specific activity through aggregation-based mechanisms. This guide focuses on the cross-reactivity of a key analog, 7-nitroindole-2-carboxylic acid, against the DNA repair enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1) and other enzymes, presenting a critical re-evaluation of its inhibitory activity.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of 7-nitroindole-2-carboxylic acid and related analogs against APE1 and other selected enzymes. It is important to note that recent studies suggest the inhibitory activity of these compounds against APE1 may be an artifact of their aggregation at micromolar concentrations.

CompoundTargetIC50 (µM)Assay ConditionsCommentsReference
7-Nitroindole-2-carboxylic acid (CRT0044876)APE1~3Fluorescence-based incision assayInitial finding, later questioned due to aggregation.[1]
APE1No significant inhibitionEndonuclease assay with 0.01% Triton X-100Detergent disrupts aggregation, revealing lack of specific inhibition.[2][3]
Endonuclease IV>100Not specifiedShows selectivity over another endonuclease.Inferred from product literature based on[1]
BamH1>100Not specifiedShows selectivity over a restriction endonuclease.Inferred from product literature based on[1]
Topoisomerase I>100Not specifiedShows selectivity over a topoisomerase.Inferred from product literature based on[1]
5-Nitroindole-2-carboxylic acid APE1Not specifiedNMR chemical shift perturbationBinds to a pocket distal from the APE1 active site.[2][3]
6-Bromoindole-2-carboxylic acid APE1Not specifiedNMR chemical shift perturbationBinds to a pocket distal from the APE1 active site.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting cross-reactivity data. The following protocols are based on the key experiments cited in this guide.

APE1 Endonuclease Inhibition Assay (Aggregation-Conscious)

This protocol is designed to assess the specific inhibitory activity of compounds against APE1 while minimizing the confounding effects of compound aggregation.

Principle: APE1 cleaves a DNA substrate containing an abasic site, separating a fluorophore and a quencher and leading to an increase in fluorescence. True inhibitors will reduce the rate of this cleavage in a concentration-dependent manner, even in the presence of a non-ionic detergent that disrupts non-specific aggregation.

Materials:

  • Recombinant human APE1 protein

  • Fluorescently labeled DNA substrate (e.g., a 25-mer oligonucleotide containing a tetrahydrofuran abasic site mimic, with a 5'-FAM fluorophore and a 3'-DABCYL quencher)

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Assay Buffer with Detergent: Assay Buffer supplemented with 0.01% (v/v) Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer with Detergent. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 10 µL of APE1 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer with Detergent to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 5 µL of the DNA substrate solution (e.g., 50 nM final concentration) in Assay Buffer with Detergent to each well.

  • Immediately begin monitoring the increase in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Dynamic Light Scattering (DLS) for Aggregation Assessment

DLS is used to determine if a compound forms aggregates at the concentrations used in the biological assays.

Procedure:

  • Prepare solutions of the test compound in the relevant assay buffer (without detergent) at various concentrations (e.g., spanning the expected IC50 range).

  • Analyze the samples using a DLS instrument.

  • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule indicates the formation of aggregates.

Visualizing Molecular Interactions and Workflows

APE1's Role in Base Excision Repair

The following diagram illustrates the central role of APE1 in the base excision repair (BER) pathway, the primary mechanism for repairing damaged DNA bases. Understanding this pathway is critical for contextualizing the effects of APE1 inhibitors.

APE1_BER_Pathway APE1 in the Base Excision Repair Pathway cluster_0 DNA Damage and Recognition cluster_1 APE1-Mediated Incision cluster_2 Repair Synthesis and Ligation DNA_damage Damaged DNA Base Glycosylase DNA Glycosylase DNA_damage->Glycosylase Recognizes & excises base AP_site AP Site (Abasic Site) Glycosylase->AP_site APE1 APE1 (Target of Nitroindoles) AP_site->APE1 SSB Single-Strand Break with 3'-OH and 5'-dRP APE1->SSB Incises phosphodiester backbone Pol_beta DNA Polymerase β SSB->Pol_beta Ligase DNA Ligase III Pol_beta->Ligase Gap filling & ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The central role of APE1 in the Base Excision Repair (BER) pathway.

Experimental Workflow for Assessing Specific Inhibition

The following diagram outlines the logical workflow to distinguish between specific enzyme inhibition and non-specific inhibition due to compound aggregation.

Inhibition_Workflow Workflow for Validating Specific Enzyme Inhibitors Start Initial Hit from Primary Screen DLS Dynamic Light Scattering (DLS) at Test Concentrations Start->DLS Aggregation Aggregation Observed? DLS->Aggregation Assay_Detergent Re-run Assay with Non-ionic Detergent Aggregation->Assay_Detergent Yes Specific Conclusion: Specific Inhibition Aggregation->Specific No Activity_Lost Inhibitory Activity Lost? Assay_Detergent->Activity_Lost Non_specific Conclusion: Non-specific Inhibition (Aggregation-based) Activity_Lost->Non_specific Yes Activity_Lost->Specific No

Caption: A logical workflow to differentiate specific from non-specific, aggregation-based enzyme inhibition.

Conclusion

The available evidence strongly suggests that the previously reported inhibitory activity of 7-nitroindole-2-carboxylic acid against APE1 is likely due to non-specific aggregation rather than specific binding to the active site. Biophysical studies, including NMR, indicate that while these compounds can bind to APE1, it is at a site distal to the active center and this binding does not result in inhibition of the enzyme's function when aggregation is prevented. This highlights a critical consideration in drug discovery: the potential for compounds to act as Pan-Assay Interference Compounds (PAINS). For researchers working with this compound derivatives, it is imperative to conduct counter-screens and biophysical assays, such as DLS and assays including detergents, to rule out non-specific activity and confirm true, on-target engagement. This rigorous approach will ensure the development of genuinely selective and effective therapeutic candidates.

References

Comparative Stability Analysis of 6-Nitroindoline-2-carboxylic Acid Analogs Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the chemical stability of various 6-Nitroindoline-2-carboxylic acid analogs is crucial for the selection of robust lead candidates in drug discovery and development. This guide provides a comparative analysis of the stability of a series of these analogs under forced degradation conditions, including acidic, basic, oxidative, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines.

While specific experimental data on a comparative stability study for a broad range of this compound analogs is not publicly available, this guide outlines the standardized methodologies and presents a hypothetical data set to illustrate how such a comparison would be conducted and interpreted. The provided experimental protocols and data tables serve as a template for researchers to perform and document their own stability studies.

Hypothetical Stability Data Summary

The following tables summarize the hypothetical percentage degradation of this compound and its analogs when subjected to various stress conditions. The analogs are differentiated by substituents at the R¹ (indoline nitrogen) and R² (aromatic ring) positions.

Table 1: Stability of this compound Analogs under Acidic and Basic Hydrolysis

Compound IDR¹ SubstituentR² Substituent% Degradation (0.1 M HCl, 72h, 60°C)% Degradation (0.1 M NaOH, 24h, RT)
6-NICA HH12.525.8
Analog A CH₃H10.222.1
Analog B H5-Cl15.829.5
Analog C CH₃5-Cl13.126.3
Analog D H7-F14.227.9

Table 2: Stability of this compound Analogs under Oxidative and Photolytic Stress

Compound IDR¹ SubstituentR² Substituent% Degradation (3% H₂O₂, 24h, RT)% Degradation (ICH Photostability Option 2)
6-NICA HH18.38.5
Analog A CH₃H15.77.1
Analog B H5-Cl22.110.2
Analog C CH₃5-Cl19.89.0
Analog D H7-F20.59.8

Note: 6-NICA refers to the parent compound, this compound. RT = Room Temperature.

Experimental Protocols

The following are detailed methodologies for the key stability-indicating assays.

1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A robust stability-indicating HPLC method is the cornerstone of accurately assessing the degradation of the parent compound and separating its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the parent peak from all degradation product peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradants.

2. Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to generate degradation products and evaluate the stability of the molecule under harsh conditions.

  • Sample Preparation: A stock solution of each analog is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 72 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photostability Testing:

    • Expose a solution of the analog (in a photostable, transparent container) and the solid-state compound to light as per ICH Q1B Option 2 guidelines. This involves exposure to a cool white fluorescent lamp and a near-UV lamp.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a comparative stability study.

G cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis & Comparison A Synthesize & Characterize Analogs B Develop & Validate Stability-Indicating HPLC Method A->B C Acid Hydrolysis B->C Apply to all analogs D Base Hydrolysis B->D Apply to all analogs E Oxidative Degradation B->E Apply to all analogs F Photostability Testing B->F Apply to all analogs G HPLC Analysis of Stressed Samples C->G D->G E->G F->G H Calculate % Degradation G->H I Compare Stability Profiles H->I

Caption: Workflow for Comparative Stability Analysis.

Signaling Pathway of Potential Degradation

The degradation of this compound analogs can proceed through several pathways, primarily hydrolysis of the carboxylic acid and reactions involving the nitro group and the indoline ring.

G cluster_hydrolysis Hydrolytic Degradation cluster_redox Redox Degradation parent This compound Analog decarboxylation Decarboxylation Product parent->decarboxylation Acid/Base ring_opening Ring-Opening Product parent->ring_opening Strong Acid/Base reduction Amino-indoline Analog (Reduction of Nitro Group) parent->reduction Reducing Agent/Light oxidation Oxidized Ring Products parent->oxidation Oxidizing Agent

Caption: Potential Degradation Pathways.

This guide provides a framework for the systematic comparison of the stability of this compound analogs. Researchers and drug development professionals can adapt these protocols and data presentation formats to their specific series of compounds to make informed decisions on candidate selection based on chemical stability.

Uncaging the Potential: A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and its Alternatives as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of photolabile protecting groups (PPGs), the choice of the right caging moiety is paramount for the precise spatiotemporal control of bioactive molecules. This guide provides a critical comparison of 6-Nitroindoline-2-carboxylic acid as a PPG for carboxylic acids, objectively evaluating its limitations and performance against viable alternatives, supported by experimental data and detailed protocols.

The use of light to control the release of carboxylic acids from biologically inert precursors has revolutionized the study of complex biological systems. This compound has emerged as a notable PPG in this domain; however, a thorough understanding of its limitations is crucial for its effective application and for considering superior alternatives.

Limitations of this compound as a Protecting Group

While effective under certain conditions, the this compound protecting group presents several limitations that can impact experimental outcomes.

1. Formation of Photolysis Byproducts: A significant drawback of nitroaromatic PPGs, including the 6-nitroindoline moiety, is the generation of nitroso compounds as byproducts upon photolysis in aqueous solutions.[1] These byproducts can be problematic as they may absorb light at the same wavelength used for uncaging, leading to an "inner filter" effect that reduces the efficiency of subsequent photorelease. Furthermore, the potential for these byproducts to interact with biological systems and elicit unintended physiological responses is a critical consideration.

2. Release Kinetics: While nitroindoline-caged compounds are known for their rapid release kinetics, with photolysis half-times reported to be in the sub-microsecond range (e.g., 150 ns for a 7-nitroindoline derivative), the overall efficiency can be influenced by the specific molecular context and experimental conditions.[2]

Comparative Analysis with Alternative Photolabile Protecting Groups

Several alternative PPGs for carboxylic acids have been developed to address the limitations of traditional nitroaromatic cages. A quantitative comparison of key performance metrics is presented in the table below.

Photolabile Protecting GroupTypical SubstrateWavelength (nm)Quantum Yield (Φ)Release Half-timeKey AdvantagesKey Disadvantages
This compound Carboxylic Acids~350Not explicitly reported (Est. <0.1)~150 ns[2]Rapid release kinetics.Formation of light-absorbing and potentially reactive nitroso byproducts.[1]
4-Methoxy-7-nitroindolinyl (MNI) Glutamate~3500.09[3]< 1 µsWell-characterized, good two-photon cross-section.[5]Forms nitroso byproducts.
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) Glutamate~350≥ 0.5[4]< 1 µsHigh quantum yield, efficient two-photon uncaging.[4]More complex synthesis.
7-N,N-diethylaminocoumarin (DECM) Glutamate400-4500.11[6]< 3 µs[6]Photolysis with visible light, biologically inert byproducts.[6]Lower quantum yield than dinitroindolines.
p-Hydroxyphenacyl (pHP) Carboxylic Acids~300-3500.1 - 0.4[7]Very fastClean photochemistry with no secondary reactions.[7]Requires UV light for photolysis.
α-Carboxy-6-nitroveratryl (αCNV) Carboxylic Acids>300Not specifiedNot specifiedRed-shifted absorption spectrum.Potential for nitroso byproduct formation.

Note: The quantum yield for this compound is estimated based on data from structurally similar mono-nitroindoline derivatives.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

Synthesis of a this compound Caged Compound

The synthesis of a caged compound using this compound typically involves the esterification of the carboxylic acid to be protected.

Workflow for Synthesis of a this compound Ester:

cluster_synthesis Synthesis Workflow Start Start Protect_Amine Protect Amine of This compound Start->Protect_Amine 1. Activate_Carboxyl Activate Carboxyl Group (e.g., with DCC/NHS) Protect_Amine->Activate_Carboxyl 2. Couple Couple with Target Carboxylic Acid Activate_Carboxyl->Couple 3. Deprotect_Amine Deprotect Amine Couple->Deprotect_Amine 4. Purify Purify Caged Compound (e.g., HPLC) Deprotect_Amine->Purify 5. End End Purify->End 6.

Caption: General workflow for the synthesis of a 6-nitroindoline-caged carboxylic acid.

Materials:

  • This compound

  • Target molecule containing a carboxylic acid group

  • Protecting group for the indoline nitrogen (e.g., Boc anhydride)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA))

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Protection of the Indoline Nitrogen: The nitrogen of this compound is protected (e.g., with a Boc group) to prevent side reactions.

  • Activation of the Carboxyl Group: The carboxylic acid of the protected 6-nitroindoline is activated using standard coupling reagents like DCC and NHS.

  • Coupling Reaction: The activated 6-nitroindoline is reacted with the target molecule containing the carboxylic acid to be caged.

  • Deprotection of the Indoline Nitrogen: The protecting group on the indoline nitrogen is removed under appropriate conditions (e.g., TFA for a Boc group).

  • Purification: The final caged compound is purified using a suitable technique, such as HPLC, to ensure high purity, which is critical to avoid premature activity.[5]

Photodeprotection (Uncaging) Protocol

The following protocol outlines a general procedure for the photolytic cleavage of a 6-nitroindoline-caged carboxylic acid.

Workflow for Photodeprotection:

cluster_photolysis Photodeprotection Workflow Prepare_Sample Prepare Solution of Caged Compound Irradiate Irradiate with UV Light (e.g., 350 nm) Prepare_Sample->Irradiate 1. Monitor_Reaction Monitor Deprotection (e.g., HPLC, UV-Vis) Irradiate->Monitor_Reaction 2. Analyze_Products Analyze Released Substrate and Byproducts Monitor_Reaction->Analyze_Products 3.

Caption: General workflow for the photodeprotection of a 6-nitroindoline-caged compound.

Materials:

  • 6-Nitroindoline-caged compound

  • Aqueous buffer (pH-adjusted to experimental needs)

  • UV light source (e.g., Rayonet photoreactor with 350 nm lamps, laser system)[8]

  • Quartz cuvette or appropriate sample holder

  • Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer, Mass Spectrometer)

Procedure:

  • Sample Preparation: Prepare a solution of the 6-nitroindoline-caged compound in the desired aqueous buffer. The concentration should be optimized based on the extinction coefficient of the caged compound at the irradiation wavelength.

  • Irradiation: Irradiate the sample solution with a suitable UV light source. The wavelength should be chosen to maximize the absorption of the caged compound while minimizing potential photodamage to the biological system. For nitroindoline derivatives, a wavelength of approximately 350 nm is commonly used.[8] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.

  • Monitoring the Reaction: The progress of the deprotection reaction can be monitored by taking aliquots at different time points and analyzing them using HPLC to quantify the decrease in the caged compound and the increase in the released carboxylic acid. Alternatively, changes in the UV-Vis absorption spectrum can be used to follow the reaction.[8]

  • Analysis of Products: After photolysis, the reaction mixture should be analyzed to confirm the identity and quantity of the released substrate and to characterize any photobyproducts.

Signaling Pathway Visualization

The precise release of a signaling molecule, such as a neurotransmitter, using a photolabile protecting group allows for the targeted activation of specific signaling pathways. The diagram below illustrates a generic signaling cascade initiated by the photorelease of an agonist that binds to a G-protein coupled receptor (GPCR).

cluster_pathway Generic GPCR Signaling Pathway Light Light Caged_Agonist Caged Agonist (e.g., 6-Nitroindoline-caged) Light->Caged_Agonist Photolysis Agonist Free Agonist Caged_Agonist->Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified diagram of a GPCR signaling pathway activated by a photoreleased agonist.

Conclusion

This compound serves as a useful photolabile protecting group for carboxylic acids, offering rapid release kinetics. However, researchers must be cognizant of its limitations, particularly the formation of potentially interfering photobyproducts. For applications demanding higher quantum efficiency, cleaner photochemistry, or the use of visible light, alternatives such as dinitroindoline, coumarin, or p-hydroxyphenacyl-based protecting groups may offer significant advantages. The selection of an appropriate PPG should be guided by a careful consideration of the specific experimental requirements, including the desired release kinetics, wavelength of activation, and the tolerance of the biological system to the caging group and its byproducts. This comparative guide provides the necessary data and protocols to make an informed decision, ultimately enabling more precise and reliable investigations into complex biological processes.

References

A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the utility and comparative performance of key chemical building blocks is crucial. This guide provides a detailed comparison of 6-Nitroindoline-2-carboxylic acid, primarily focusing on its role as a synthetic precursor and comparing the properties of its derivatives with those of its isomers, particularly 5-nitroindole derivatives. While direct biological performance data for this compound is limited, this guide aggregates available peer-reviewed data to offer insights into its potential and how it compares to closely related alternatives.

Synthesis of this compound

This compound is typically synthesized via the nitration of indoline-2-carboxylic acid. This process serves as a foundational step for creating more complex molecules for various research applications.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of indoline-2-carboxylic acid.[1] The protocol is as follows:

  • Indoline-2-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., -5 °C).

  • Concentrated nitric acid is then added slowly to the stirred solution while maintaining a low temperature (e.g., -20 to -10 °C).

  • After stirring for a period (e.g., 30 minutes), the reaction mixture is poured into crushed ice.

  • The product is then extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • Purification steps, which may include adjusting the pH to isolate the desired 6-nitro isomer, are then performed to yield pure this compound.[1]

start Indoline-2-carboxylic acid step1 Dissolve in H2SO4 at -5 °C start->step1 step2 Add HNO3 at -20 to -10 °C step1->step2 step3 Pour into crushed ice step2->step3 step4 Extract with Ethyl Acetate step3->step4 end_product This compound step4->end_product

Synthesis of this compound.

Comparative Performance of Nitroindole Isomers as Universal Bases

Nitroindoles, derived from their corresponding nitroindolines, have been investigated as "universal bases" in oligonucleotides—bases that can pair with any of the four natural DNA bases. A study directly compared the 4-, 5-, and 6-nitroindole derivatives for this application, providing valuable comparative performance data.

Data Presentation: Duplex Stability of Oligonucleotides Containing Nitroindole Isomers

The performance of these universal bases was evaluated by measuring the melting temperature (Tm) of DNA duplexes containing them. A higher Tm indicates greater stability. The 5-nitroindole derivative was found to be superior, leading to higher duplex stability.[2]

Universal Base IsomerOpposing BaseMelting Temperature (Tm) in °C
5-Nitroindole A45
C44
G44
T45
6-Nitroindole A40
C40
G40
T40
4-Nitroindole A39
C39
G39
T39

Data adapted from a study on nitroindoles as universal base analogues. The absolute Tm values are illustrative of the relative stabilities.

Experimental Protocol: Thermal Melting Experiments

The stability of the DNA duplexes was determined by thermal denaturation studies.

  • Oligonucleotides containing the nitroindole derivatives were synthesized and purified.

  • These were then annealed with their complementary strands containing one of the four natural bases opposite the universal base.

  • The melting of the duplexes was monitored by measuring the change in UV absorbance at 260 nm as the temperature was increased.

  • The melting temperature (Tm) is the temperature at which half of the DNA duplexes have dissociated into single strands.

Performance of Nitroindole Derivatives in Anticancer Research

Derivatives of nitroindoles, particularly 5-nitroindoles, have shown promise in anticancer research as binders and stabilizers of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.

Data Presentation: Anticancer Activity of 5-Nitroindole Derivatives

Several studies have synthesized and evaluated pyrrolidine-substituted 5-nitroindole derivatives for their ability to bind to the c-Myc G-quadruplex and inhibit cancer cell proliferation.

Compoundc-Myc G4 Binding (DC50 in µM)Cell Proliferation (IC50 in µM, HeLa cells)
Derivative 5Not explicitly stated, but showed strong binding5.08 ± 0.91
Derivative 7Not explicitly stated, but showed strong binding5.89 ± 0.73

DC50 is the concentration of the compound required to displace 50% of a fluorescent probe, indicating binding affinity. IC50 is the concentration that inhibits 50% of cell proliferation.[3]

Experimental Protocols

  • Fluorescence Intercalator Displacement (FID) Assay (for G4 Binding):

    • A G-quadruplex-forming DNA sequence from the c-Myc promoter is folded into its G4 structure.

    • A fluorescent dye (e.g., thiazole orange) that fluoresces upon binding to the G4 is added.

    • The test compound (the 5-nitroindole derivative) is titrated into the solution.

    • If the compound binds to the G4, it displaces the fluorescent dye, causing a decrease in fluorescence.

    • The concentration of the compound that causes a 50% reduction in fluorescence (DC50) is determined to quantify binding affinity.

  • Cell Viability Assay (e.g., Alamar Blue Assay):

    • HeLa cells are seeded in microplates and allowed to adhere.

    • The cells are treated with various concentrations of the 5-nitroindole derivatives for a set period (e.g., 72 hours).

    • Alamar Blue reagent (resazurin) is added to the cells. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence is measured to quantify the number of viable cells.

    • The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.[3]

Signaling Pathway Visualization

The proposed mechanism of action for these 5-nitroindole derivatives involves the stabilization of the c-Myc promoter G-quadruplex, which represses the transcription of the c-Myc gene. This leads to decreased levels of the c-Myc protein, a key regulator of cell proliferation, ultimately causing cell cycle arrest and inhibiting tumor growth.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex (Transcriptionally inactive) cMyc_promoter->G4 Forms cMyc_gene c-Myc Gene Transcription cMyc_promoter->cMyc_gene Default State (Active Transcription) G4->cMyc_gene Represses Transcription cMyc_protein c-Myc Protein Synthesis cMyc_gene->cMyc_protein arrest Cell Cycle Arrest proliferation Cell Proliferation cMyc_protein->proliferation nitroindole 5-Nitroindole Derivative nitroindole->G4 Binds and Stabilizes

Mechanism of 5-nitroindole derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 6-Nitroindoline-2-carboxylic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Hazard Profile and Safety Information

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin Corrosion/Irritation H315: Causes skin irritationP264: Wash face, hands and any exposed skin thoroughly after handling.[1]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Specific target organ toxicity (single exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.

  • Collect solid waste separately from liquid waste.

  • If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

3. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[4]

  • Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date[5]

    • The name of the principal investigator and the laboratory location.

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2][4] This area must be at or near the point of generation.

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.[2][4]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online request system.[2][6]

  • Provide all necessary information about the waste, as detailed on the label, to the waste disposal personnel.

6. Final Disposal:

  • Your institution's EHS department will then transport the waste to a licensed and approved waste disposal facility, where it will be managed and disposed of in accordance with all federal, state, and local regulations.[1]

Disposal Workflow Visualization

The following diagram illustrates the key stages in the proper disposal of this compound.

cluster_lab In the Laboratory cluster_ehs Institutional EHS A 1. Waste Generation (this compound) B 2. Segregate Waste (Solid, Non-halogenated, etc.) A->B C 3. Use Designated Container (Compatible, Leak-proof) B->C D 4. Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E 5. Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) D->E F 6. Request Waste Pickup (Contact EHS/Submit Form) E->F Container Full or Max Time G 7. EHS Collection & Consolidation F->G H 8. Transport to Approved Facility (Licensed Transporter) G->H I 9. Final Disposal (Incineration/Treatment) H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: 6-Nitroindoline-2-carboxylic acid

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] It may also be harmful if swallowed or if it comes into contact with the skin.[3] Furthermore, as a powdered substance, it has the potential to form combustible dust concentrations in the air.[3]

The following table summarizes the key hazards and the recommended personal protective equipment to mitigate these risks.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[4] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[4][5] Gloves should be inspected before use and changed immediately upon contamination.[4] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4][6]
Eye Contact H319: Causes serious eye irritation.[1]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z.87.1 standards.[4] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[4][5]
Inhalation H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][7] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[4] The type of respirator will depend on the exposure potential.
Ingestion Harmful if swallowed.[3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and amines.[7]

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after work is completed.[8]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.

  • Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour any amount down the drain.[7]

2. Labeling:

  • Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."

3. Storage:

  • Store waste containers in a designated, secure satellite accumulation area while awaiting pickup. Keep containers closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Always consult local, regional, and national hazardous waste regulations to ensure full compliance, as disposal requirements can vary.[7][9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_area Designate Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer / Add to Solvent weigh->transfer experiment Perform Experiment transfer->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate Segregate Waste (Solid & Liquid) experiment->segregate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via EHS label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste store_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.